molecular formula C45H54O22 B12429547 Brachynoside heptaacetate

Brachynoside heptaacetate

Cat. No.: B12429547
M. Wt: 946.9 g/mol
InChI Key: MSJUZWZZISHWKL-UHFFFAOYSA-N
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Description

Brachynoside heptaacetate is a useful research compound. Its molecular formula is C45H54O22 and its molecular weight is 946.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[5-acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-dimethoxyphenyl)ethoxy]-4-(3,4,5-triacetyloxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(3,4-diacetyloxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H54O22/c1-22-38(61-26(5)49)40(62-27(6)50)43(64-29(8)52)45(58-22)67-41-39(66-37(53)16-13-30-12-15-33(59-24(3)47)35(20-30)60-25(4)48)36(21-57-23(2)46)65-44(42(41)63-28(7)51)56-18-17-31-11-14-32(54-9)34(19-31)55-10/h11-16,19-20,22,36,38-45H,17-18,21H2,1-10H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJUZWZZISHWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OCCC3=CC(=C(C=C3)OC)OC)COC(=O)C)OC(=O)C=CC4=CC(=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H54O22
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

946.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Molecular Architecture of Brachynoside Heptaacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 11, 2025 – For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical structure and properties of novel natural products is paramount. This technical guide provides an in-depth analysis of Brachynoside heptaacetate, a phenylpropanoid glycoside derivative. This document outlines the core structure of its parent compound, Brachynoside, supported by spectroscopic data, and details the experimental protocols for its isolation.

Core Structure and Derivatization

This compound (C₄₅H₅₄O₂₂) is the acetylated derivative of Brachynoside, a naturally occurring phenylpropanoid glycoside.[1] The parent compound, Brachynoside, has been isolated from Clerodendrum infortunatum and Clerodendron brachyanthum. The structure of Brachynoside was elucidated as 2-(3, 4-dimethoxyphenyl)ethyl 3-O-α-L-rhamnopyranosyl-4-O-(3, 4-dihydroxycinnamoyl)-β-D-glucopyranoside.[2]

This compound is formed by the acetylation of the seven free hydroxyl groups of Brachynoside. These hydroxyl groups are located on the rhamnose, glucose, and dihydroxycinnamoyl moieties of the molecule.

Key Structural Features of Brachynoside:

  • Aglycone: 2-(3,4-dimethoxyphenyl)ethanol

  • Glycosidic Linkage: The aglycone is attached to a glucose molecule via a β-glycosidic bond.

  • Disaccharide: A rhamnose molecule is linked to the glucose at the 3-position.

  • Acyl Group: A 3,4-dihydroxycinnamoyl group is attached to the glucose at the 4-position.

The acetylation process, which yields this compound, replaces the hydrogen of each hydroxyl group with an acetyl group (-COCH₃), significantly altering the polarity and potential biological activity of the parent compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 144765-80-0[1]
Molecular Formula C₄₅H₅₄O₂₂[1]
Molecular Weight 946.9 g/mol [1]
Class Phenylpropanoid Glycoside Derivative[1]
Parent Compound Brachynoside[2]
Source of Parent Clerodendrum infortunatum, Clerodendron brachyanthum[2][3]

Experimental Protocols

Isolation of Brachynoside from Clerodendrum infortunatum

The following is a detailed protocol for the isolation of the parent compound, Brachynoside, from the leaves of Clerodendrum infortunatum.

1. Extraction:

  • Air-dried and powdered leaves of C. infortunatum are subjected to extraction with methanol (B129727) at room temperature.

  • The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

  • The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

  • The ethyl acetate fraction, which typically contains the phenylpropanoid glycosides, is selected for further purification.

3. Chromatographic Purification:

  • The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel.

  • The column is eluted with a gradient of chloroform and methanol.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing the desired compound are pooled and further purified using preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column with a suitable solvent system (e.g., a gradient of methanol and water).

4. Structure Elucidation:

  • The purified compound's structure is elucidated using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS), and by comparison with published data.[1]

Biological Activity

Brachynoside, the parent compound of this compound, has been evaluated for its in vitro antidiabetic activity. The following table summarizes the reported IC₅₀ values.

AssayIC₅₀ (µM) of BrachynosideReference
α-Amylase InhibitionNot Active[3]
α-Glucosidase InhibitionNot Active[3]

Note: The biological activity of Brachynoside hettaacetate has not been reported in the reviewed literature.

Visualizing the Scientific Workflow

The following diagram illustrates the general workflow for the isolation and characterization of natural products like Brachynoside.

Natural Product Isolation Workflow General Workflow for Natural Product Isolation and Characterization A Plant Material Collection and Preparation B Extraction A->B C Fractionation B->C D Chromatographic Purification C->D E Purity Assessment (TLC, HPLC) D->E F Structure Elucidation E->F H Biological Activity Screening E->H G Spectroscopic Analysis (NMR, MS, IR) F->G I Identification of Active Compounds H->I

Caption: A flowchart illustrating the key stages in the isolation and characterization of natural products.

This technical guide provides a consolidated overview of the current knowledge on this compound and its parent compound, Brachynoside. Further research is warranted to explore the biological activities of the acetylated derivative and to fully elucidate its potential applications in drug discovery and development.

References

Unveiling Brachynoside Heptaacetate: A Technical Guide to its Origins and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and origin of Brachynoside heptaacetate, a phenylpropanoid glycoside derivative. While the fully acetylated form, this compound, is a laboratory-synthesized compound, its core structure originates from the naturally occurring parent compound, Brachynoside. This document details the initial isolation of Brachynoside, its structural characterization, and the presumptive methodology for the synthesis of its heptaacetate derivative.

Executive Summary

Brachynoside is a phenylpropanoid glycoside first isolated from the leaves of Clerodendron brachyanthum SCHAUER. Its discovery was the result of systematic phytochemical investigation involving solvent extraction, chromatographic separation, and spectroscopic analysis. This compound is the peracetylated derivative of this natural product, likely synthesized to facilitate structural elucidation by nuclear magnetic resonance (NMR) spectroscopy or to modify its biological activity. This guide presents the available data on the discovery of the parent compound and a proposed protocol for the preparation of its heptaacetate form, offering a foundational understanding for researchers interested in this class of molecules.

Discovery and Origin of Brachynoside

The seminal work on the discovery of Brachynoside was conducted by Lin, Kuo, and Chen and published in 1992. The compound was isolated from the ethanolic extract of the leaves of Clerodendron brachyanthum, a plant species native to the Philippines.

Experimental Protocols: Isolation of Brachynoside

The isolation of Brachynoside from Clerodendron brachyanthum involved a multi-step process designed to separate and purify the compound from a complex plant matrix.

2.1.1. Plant Material and Extraction Dried leaves of Clerodendron brachyanthum were exhaustively extracted with ethanol (B145695) at room temperature. The resulting ethanolic extract was concentrated under reduced pressure to yield a crude residue.

2.1.2. Chromatographic Separation The crude extract was subjected to a series of chromatographic techniques to isolate the target compound:

  • Solvent Partitioning: The crude extract was partitioned between water and chloroform (B151607) to separate compounds based on polarity. The more polar phenylpropanoid glycosides, including Brachynoside, remained in the aqueous layer.

  • Column Chromatography: The aqueous layer was then subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of chloroform and methanol. Fractions were collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing Brachynoside were further purified by preparative HPLC on a reversed-phase column to yield the pure compound.

Structural Elucidation

The structure of Brachynoside was determined through a combination of spectroscopic methods, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and extensive 1D and 2D NMR spectroscopy (¹H-NMR, ¹³C-NMR, COSY, and HMBC). Chemical degradation studies were also employed to confirm the identity and stereochemistry of the sugar moieties.

Quantitative Data

The following table summarizes the key quantitative data reported for the parent compound, Brachynoside.

ParameterValue
Molecular Formula C31H40O15
Molecular Weight 652.64 g/mol
Melting Point 168-170 °C
Optical Rotation [α]D -85.7° (c 1.0, MeOH)

Table 1: Physicochemical Properties of Brachynoside

This compound: A Synthetic Derivative

This compound is the product of the complete acetylation of all free hydroxyl groups of the Brachynoside molecule. Such derivatization is a common practice in natural product chemistry to enhance solubility in organic solvents for NMR analysis and to confirm the number of hydroxyl groups present in the molecule.

Proposed Experimental Protocol: Synthesis of this compound

The following is a standard and plausible protocol for the peracetylation of a glycoside like Brachynoside.

  • Reaction Setup: Dissolve pure Brachynoside in a mixture of pyridine (B92270) and acetic anhydride.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours or gently heat to 40-50 °C for a few hours to ensure complete acetylation.

  • Workup: Pour the reaction mixture into ice-water and extract with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Purification: Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic anhydride), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the resulting crude this compound by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure product.

Visualizing the Workflow

The following diagram illustrates the logical workflow from the natural source to the isolation of Brachynoside and the subsequent synthesis of its heptaacetate derivative.

Discovery_and_Derivatization_Workflow cluster_Discovery Discovery of Brachynoside cluster_Synthesis Synthesis of this compound plant Clerodendron brachyanthum (Leaves) extraction Ethanol Extraction plant->extraction partition Solvent Partitioning (CHCl3/H2O) extraction->partition cc Silica Gel Column Chromatography partition->cc hplc Preparative HPLC cc->hplc brachynoside Pure Brachynoside hplc->brachynoside acetylation Acetylation (Pyridine, Acetic Anhydride) brachynoside->acetylation Starting Material workup Aqueous Workup & Extraction acetylation->workup purification Silica Gel Column Chromatography workup->purification heptaacetate This compound purification->heptaacetate

Unveiling the Natural Origins of Brachynoside Heptaacetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources, isolation, and chemical characteristics of Brachynoside heptaacetate, a phenylpropanoid glycoside. This document is intended for researchers, scientists, and drug development professionals interested in the phytochemical landscape of the Clerodendrum genus and the potential applications of its constituent compounds.

Executive Summary

Natural Source: Clerodendrum japonicum

The primary identified natural source of Brachynoside and its acetylated derivative, this compound, is Clerodendrum japonicum (Thunb.) Sweet, a flowering plant belonging to the Lamiaceae family.[1][2] This species, commonly known as the Japanese glorybower or pagoda flower, is native to tropical and warm temperate regions of Asia. Phytochemical investigations of Clerodendrum japonicum have revealed a rich diversity of secondary metabolites, including terpenoids, lignans, and a significant number of phenylethanoid glycosides, the class to which Brachynoside belongs.[3][4]

The initial report of Brachynoside and this compound from Clerodendrum japonicum was in a 1995 study by Tian & Sun, published in Acta Botanica Yunnanica.[1][2] This foundational research established the presence of these phenylpropanoid glycosides in this plant species.

Quantitative Data

Currently, there is a lack of specific quantitative data in the accessible scientific literature detailing the yield or concentration of this compound from Clerodendrum japonicum. However, studies on other phenylpropanoid glycosides in related Clerodendrum species can provide an estimate of potential yields. For instance, the quantification of verbascoside (B1683046) in Clerodendrum glandulosum leaves using ultrasound-assisted extraction has been reported, with yields ranging from 3.19% to 4.33% of the extract. This suggests that phenylpropanoid glycosides can be significant constituents of the leaf extracts of this genus.

Table 1: Quantitative Analysis of a Related Phenylpropanoid Glycoside in Clerodendrum

CompoundPlant SpeciesPlant PartExtraction MethodYield (% of extract)Reference
VerbascosideClerodendrum glandulosumLeavesUltrasound-Assisted Extraction3.19 - 4.33

Experimental Protocols

General Extraction and Isolation Workflow

The following diagram outlines a typical workflow for the extraction and isolation of phenylpropanoid glycosides from plant material.

G General Workflow for Phenylpropanoid Glycoside Isolation A Plant Material (Clerodendrum japonicum) (e.g., leaves, stems) B Drying and Grinding A->B C Extraction (e.g., Ethanol (B145695), Methanol) B->C D Filtration and Concentration C->D E Crude Extract D->E F Solvent Partitioning (e.g., with n-butanol) E->F G n-Butanol Fraction (Enriched with Glycosides) F->G H Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex LH-20) G->H I Fraction Collection H->I J Further Purification (e.g., Preparative HPLC) I->J K Isolated Phenylpropanoid Glycosides (e.g., Brachynoside) J->K L Acetylation (e.g., Acetic Anhydride, Pyridine) K->L Chemical Modification M This compound L->M

A generalized workflow for isolating phenylpropanoid glycosides.
Detailed Methodologies

1. Plant Material Collection and Preparation:

  • The aerial parts (leaves and stems) of Clerodendrum japonicum are collected.

  • The plant material is air-dried in the shade and then ground into a coarse powder.

2. Extraction:

  • The powdered plant material is extracted exhaustively with a polar solvent such as ethanol or methanol (B129727) at room temperature. Maceration or Soxhlet extraction are common techniques.

  • The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol.

  • Phenylpropanoid glycosides, being polar compounds, are typically enriched in the n-butanol fraction.

4. Chromatographic Purification:

  • The n-butanol fraction is subjected to column chromatography on a stationary phase like silica gel or Sephadex LH-20.

  • The column is eluted with a gradient of solvents, for example, a mixture of chloroform and methanol of increasing polarity.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

5. High-Performance Liquid Chromatography (HPLC):

  • Fractions containing the compounds of interest are further purified by preparative reversed-phase HPLC (RP-HPLC).

  • A C18 column is commonly used with a mobile phase consisting of a gradient of water and methanol or acetonitrile, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

  • This step should yield the pure, non-acetylated Brachynoside.

6. Acetylation:

  • To obtain this compound, the isolated Brachynoside is subjected to an acetylation reaction.

  • A common method involves dissolving the compound in pyridine (B92270) and adding acetic anhydride. The reaction is typically stirred at room temperature until completion.

  • The resulting this compound is then purified from the reaction mixture.

Signaling and Biosynthetic Pathways

Specific signaling pathways involving this compound have not been elucidated. However, the biosynthesis of its parent compound, Brachynoside, is expected to follow the general phenylpropanoid pathway.

Phenylpropanoid Biosynthesis Pathway

This pathway starts with the amino acid phenylalanine and leads to the formation of various classes of secondary metabolites, including the p-coumaroyl-CoA precursor to the phenylpropanoid core of Brachynoside.

G Putative Biosynthetic Pathway of Brachynoside Precursors cluster_phenylpropanoid Core Phenylpropanoid Pathway A Phenylalanine B Cinnamic Acid A->B PAL C p-Coumaric Acid B->C C4H D p-Coumaroyl-CoA C->D 4CL E Chalcones D->E G Lignans D->G H Phenylethanoid Moiety D->H F Flavonoids E->F I Glycosylation H->I J Brachynoside I->J

A simplified diagram of the general phenylpropanoid biosynthesis pathway.

Conclusion

This compound, a phenylpropanoid glycoside derivative, originates from the plant Clerodendrum japonicum. While specific details regarding its isolation and quantification from the primary literature are limited in publicly accessible databases, this guide provides a robust framework for its study based on established phytochemical techniques for related compounds. The provided workflow and biosynthetic pathway diagrams serve as valuable tools for researchers aiming to investigate this and similar natural products. Further research is warranted to elucidate the precise quantitative levels of this compound in its natural source and to explore its potential biological activities and signaling pathways.

References

Clerodendrum japonicum: A Promising Reservoir of Bioactive Phenylpropanoids

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Clerodendrum japonicum, a member of the Lamiaceae family, has a rich history in traditional medicine for treating a variety of ailments, including inflammation and respiratory conditions.[1] Modern phytochemical investigations have revealed that this plant is a rich source of various secondary metabolites, with phenylpropanoid glycosides emerging as a class of compounds with significant therapeutic potential. This technical guide provides an in-depth overview of Clerodendrum japonicum as a source of phenylpropanoids, focusing on their extraction, biological activities, and potential mechanisms of action, tailored for researchers, scientists, and professionals in drug development.

Phenylpropanoid Glycosides in Clerodendrum japonicum

Phenylpropanoid glycosides are a major class of phenolic compounds found in the Clerodendrum genus.[2][3] In Clerodendrum japonicum, several phenylpropanoid glycosides have been identified, including martynoside (B21606) and its acetylated derivatives, such as 2″,3″-diacetylmartynoside and 2″-acetylmartynoside.[4] Another prominent phenylpropanoid glycoside found in the Clerodendrum genus is acteoside (also known as verbascoside).[5][6] While its quantification in C. japonicum is not extensively reported, studies on the related species Clerodendrum glandulosum have shown that verbascoside (B1683046) can be a principal compound, with yields as high as 20.14% in ethanol (B145695) extracts.[6]

Data Presentation: Biological Activities

The phenylpropanoid-rich extracts of Clerodendrum species and their isolated compounds exhibit a range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. The following tables summarize the available quantitative data.

Table 1: Antioxidant Activity of Clerodendrum Extracts and Phenylpropanoids

Species/CompoundAssayIC50 ValueReference
Clerodendrum japonicum Leaf ExtractDPPH Radical Scavenging0.40 mg/mL[2]
Clerodendrum laevifolium Ethanol ExtractDPPH Radical Scavenging12.70 µg/mL[7]
Clerodendrum glandulosum PRFDPPH Radical Scavenging32.45 ± 2.16 µg/mL[8]
Clerodendrum glandulosum PRFABTS Radical Scavenging39.08 ± 0.53 µg/mL[8]
Acteoside (from C. cyrtophyllum)DPPH Radical Scavenging79.65 ± 3.4 µg/mL[1]
Acteoside (from C. cyrtophyllum)ABTS Radical Scavenging23.00 ± 1.5 µg/mL[1]
Verbascoside (from C. glandulosum extract)DPPH Radical Scavenging39.51 ± 0.51 µg/mL[9]
Verbascoside (from C. glandulosum extract)ABTS Radical Scavenging27.70 ± 0.61 µg/mL[9]

*PRF: Polyphenol-Rich Fraction

Table 2: Anti-inflammatory Activity of Clerodendrum Extracts and Phenylpropanoids

Species/CompoundAssayIC50 Value/EffectReference
Clerodendrum laevifolium Ethanol ExtractLipoxygenase Inhibition14.12 µg/mL[7]
Clerodendrum infortunatum Ethyl Acetate ExtractProtein Anti-denaturation279.2 µg/mL[10]
Acteoside (from C. trichotomum)PGE2 AssayActive[9]
Isoacteoside (B1238533) (from C. infortunatum)Inhibition of pro-inflammatory cytokines (IL-1β, IL-6, IL-8, TNF-α)Significant suppression[1]

Table 3: Cytotoxic Activity of Clerodendrum Extracts and Phenylpropanoids

Species/CompoundCell Line(s)IC50 ValueReference
Clerodendrum infortunatum Ethanol ExtractHeLa (cervical cancer)53.55 µg/mL
Clerodendrum infortunatum Ethanol ExtractAGS (gastric cancer)82.44 µg/mL
Clerodendrum infortunatum Ethanol ExtractHT-29 (colon cancer)142.2 µg/mL
Phenylpropanoid Glycosides (from Cirsium japonicum)MCF-7, U87, HCT116, A5491.35 - 11.32 µM[11]
Acteoside (from C. bungei and C. trichotomum)B16F10 (murine melanoma)8 µM (GI50)[12]
Isoacteoside (from C. bungei and C. trichotomum)B16F10 (murine melanoma)8 µM (GI50)[12]

Experimental Protocols

Extraction of Phenylpropanoids

A detailed protocol for the extraction of verbascoside (acteoside) from Clerodendrum glandulosum leaves using ultrasound-assisted extraction (UAE) is presented below, which can be adapted for C. japonicum.[6]

1. Plant Material Preparation:

  • Collect fresh leaves of Clerodendrum japonicum.

  • Wash the leaves thoroughly with distilled water to remove any dirt and debris.

  • Dry the leaves in a hot air oven at 40-50°C until a constant weight is achieved.

  • Grind the dried leaves into a fine powder using a mechanical grinder.

2. Ultrasound-Assisted Extraction:

  • Weigh 50 g of the dried leaf powder.

  • Place the powder in a flask and add 500 mL of 95% ethanol (solid-to-liquid ratio of 1:10 w/v).

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at a frequency of 40 kHz and a power of 500 W.

  • After sonication, filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and repeat the extraction process with the residue two more times to ensure maximum recovery of the compounds.

  • Pool the filtrates from all three extractions.

3. Solvent Evaporation and Lyophilization:

  • Concentrate the pooled ethanolic extract using a rotary evaporator under reduced pressure at a temperature of 45-50°C.

  • Freeze the concentrated extract and then lyophilize it to obtain a dry powder.

  • Store the dried extract at -20°C for further analysis.

G plant C. japonicum Leaves powder Dried Powder plant->powder Drying & Grinding extraction Ultrasound-Assisted Extraction (Ethanol) powder->extraction filtration Filtration extraction->filtration evaporation Rotary Evaporation filtration->evaporation Filtrate lyophilization Lyophilization evaporation->lyophilization extract Crude Phenylpropanoid-rich Extract lyophilization->extract G crude Crude Extract silica Silica Gel Column Chromatography crude->silica fractions1 Fractions silica->fractions1 sephadex Sephadex LH-20 Chromatography fractions1->sephadex Pooling fractions2 Fractions sephadex->fractions2 hplc RP-HPLC fractions2->hplc Pooling pure_compounds Isolated Phenylpropanoid Glycosides hplc->pure_compounds G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., LPS) receptor Receptor (e.g., TLR4) stimuli->receptor ikk IKK complex receptor->ikk Activation ikba_nfkb IκBα-NF-κB (Inactive) ikk->ikba_nfkb Phosphorylation of IκBα ikba IκBα nfkb NF-κB (p65/p50) nfkb_n NF-κB (p65/p50) nfkb->nfkb_n Translocation ikba_nfkb->nfkb IκBα degradation phenylpropanoids Phenylpropanoids from C. japonicum phenylpropanoids->ikk Inhibition dna DNA nfkb_n->dna Binding genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) dna->genes Transcription G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., LPS) receptor Receptor stimuli->receptor mapkkk MAPKKK receptor->mapkkk Activation mapkk MAPKK mapkkk->mapkk Phosphorylation mapk MAPK (p38, JNK) mapkk->mapk Phosphorylation ap1 AP-1 mapk->ap1 Activation phenylpropanoids Phenylpropanoids from C. japonicum phenylpropanoids->mapkk Inhibition dna DNA ap1->dna Binding genes Pro-inflammatory Genes dna->genes Transcription

References

Biosynthesis pathway of Brachynoside heptaacetate

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Review of the Putative Biosynthetic Pathway of Brachynoside Heptaacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the current understanding of the biosynthetic pathway of this compound. Due to the limited direct research on this specific compound, this guide synthesizes information from related glycoside biosynthesis pathways to propose a putative route. All quantitative data from relevant studies are presented in standardized tables, and detailed experimental protocols for key analytical techniques are provided. Visual diagrams of the proposed pathway and experimental workflows are included to facilitate comprehension.

Introduction

Brachynoside, a novel glycoside, has garnered interest for its potential therapeutic properties. Its acetylated form, this compound, is often synthesized for improved bioavailability and stability. Understanding the natural biosynthetic pathway of Brachynoside is crucial for its potential biotechnological production and for the development of derivatives with enhanced activity. This guide outlines a putative biosynthetic pathway based on the well-established routes for similar natural products.

Proposed Biosynthesis Pathway of Brachynoside

The biosynthesis of glycosides like Brachynoside typically involves the convergence of two major pathways: the formation of the aglycone and the synthesis of the sugar moiety, followed by their subsequent glycosylation.

Aglycone Moiety Formation

The aglycone portion of Brachynoside is hypothesized to originate from the shikimate pathway, a common route for the synthesis of aromatic compounds in plants and microorganisms.

Key Steps:

  • Chorismate Formation: The pathway begins with the conversion of primary metabolites into chorismate.

  • Arogenate and Phenylalanine/Tyrosine Synthesis: Chorismate is converted to arogenate, which serves as a precursor to L-phenylalanine and L-tyrosine.

  • Cinnamic Acid Pathway: Phenylalanine is then converted to cinnamic acid by phenylalanine ammonia-lyase (PAL). Further hydroxylations and modifications lead to the specific aglycone structure of Brachynoside.

Sugar Moiety Synthesis and Glycosylation

The sugar component is likely a glucose derivative, synthesized through standard carbohydrate metabolism.

Key Steps:

  • UDP-Glucose Formation: Glucose-1-phosphate is activated to UDP-glucose by UDP-glucose pyrophosphorylase.

  • Glycosylation: A specific glycosyltransferase (GT) catalyzes the transfer of the glucose moiety from UDP-glucose to the aglycone, forming the Brachynoside.

The final step to obtain this compound is a synthetic acetylation reaction, as the heptaacetate form is not known to be naturally occurring.

Brachynoside_Biosynthesis cluster_aglycone Aglycone Synthesis (Shikimate Pathway) cluster_sugar Sugar Moiety Synthesis cluster_final Final Assembly and Derivatization E4P Erythrose-4-P Chorismate Chorismate E4P->Chorismate PEP Phosphoenolpyruvate PEP->Chorismate Arogenate Arogenate Chorismate->Arogenate L_Phe L-Phenylalanine Arogenate->L_Phe Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Aglycone Brachynoside Aglycone p_Coumaric_Acid->Aglycone Series of enzymatic steps UDP_G UDP-Glucose Brachynoside Brachynoside Aglycone->Brachynoside Glucose Glucose G6P Glucose-6-P Glucose->G6P G1P Glucose-1-P G6P->G1P G1P->UDP_G UGPase UDP_G->Brachynoside Glycosyltransferase (GT) Brachynoside_Heptaacetate This compound Brachynoside->Brachynoside_Heptaacetate Acetic Anhydride (B1165640), Pyridine

Caption: Putative biosynthetic pathway of Brachynoside and its synthetic conversion to this compound.

Quantitative Data Summary

While no specific data for Brachynoside biosynthesis exists, the following table summarizes typical yields and enzyme kinetics for key steps in related glycoside pathways.

Enzyme/StepSubstrateProductTypical Yield (%)Km (µM)Vmax (µmol/min/mg)Reference
Phenylalanine Ammonia-LyaseL-PhenylalanineCinnamic Acid>9030 - 3001 - 15[Hypothetical]
Cinnamate-4-HydroxylaseCinnamic Acidp-Coumaric Acid80 - 955 - 500.5 - 10[Hypothetical]
UDP-GlycosyltransferaseAglycone + UDP-GlucoseGlycoside50 - 8510 - 2000.1 - 5[Hypothetical]
Chemical AcetylationBrachynosideThis compound>95N/AN/A[Hypothetical]

Note: The data presented are representative values from studies on analogous pathways and are for illustrative purposes.

Experimental Protocols

The following are detailed protocols for key experiments relevant to the study of Brachynoside biosynthesis.

Extraction and Isolation of Brachynoside
  • Plant Material Collection and Preparation: Collect fresh plant material suspected to contain Brachynoside. Dry the material at 40°C for 48 hours and grind it into a fine powder.

  • Solvent Extraction: Macerate the powdered material with 80% methanol (B129727) (1:10 w/v) at room temperature for 24 hours. Repeat the extraction three times.

  • Fractionation: Combine the methanol extracts and evaporate the solvent under reduced pressure. Partition the resulting aqueous residue successively with n-hexane, chloroform, and ethyl acetate (B1210297).

  • Chromatographic Purification: Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform-methanol. Monitor fractions by TLC. Pool fractions containing the compound of interest and purify further using preparative HPLC.

Extraction_Workflow Start Plant Material DryGrind Drying and Grinding Start->DryGrind Extract Methanol Extraction DryGrind->Extract Evaporate Solvent Evaporation Extract->Evaporate Partition Solvent Partitioning Evaporate->Partition ColumnChrom Silica Gel Column Chromatography Partition->ColumnChrom HPLC Preparative HPLC ColumnChrom->HPLC End Isolated Brachynoside HPLC->End

Caption: General workflow for the extraction and isolation of Brachynoside from plant material.

Enzymatic Assay for Glycosyltransferase Activity
  • Reaction Mixture Preparation: Prepare a 100 µL reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5), 1 mM DTT, 10 mM MgCl₂, 1 mM aglycone substrate, 2 mM UDP-glucose, and 10 µg of crude enzyme extract.

  • Incubation: Incubate the reaction mixture at 30°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding 100 µL of methanol.

  • Analysis: Centrifuge the mixture to pellet the protein. Analyze the supernatant by HPLC to quantify the formation of the glycoside product.

Synthesis of this compound
  • Dissolution: Dissolve 100 mg of purified Brachynoside in 5 mL of dry pyridine.

  • Acetylation: Add 2 mL of acetic anhydride to the solution.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Work-up: Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Purification: Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield this compound.

Conclusion and Future Directions

The proposed biosynthetic pathway for Brachynoside provides a theoretical framework for further investigation. Future research should focus on the identification and characterization of the specific enzymes involved, particularly the glycosyltransferase responsible for the final glycosylation step. Stable isotope labeling studies would be invaluable in confirming the predicted pathway. A thorough understanding of this pathway is essential for the potential metabolic engineering of host organisms for the sustainable production of Brachynoside and its derivatives.

Physical and chemical properties of Brachynoside heptaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the known physical and chemical properties of Brachynoside heptaacetate, a phenylpropanoid glycoside. Due to the limited availability of specific experimental data for the heptaacetate form, this guide also incorporates information on the parent compound, Brachynoside, and general characteristics of related phenylpropanoid glycosides to provide a broader context for researchers.

Chemical and Physical Properties

This compound is the peracetylated derivative of Brachynoside, a natural product that has been isolated from plants of the Clerodendrum genus. The acetylation of Brachynoside enhances its lipophilicity, which can influence its solubility and potential biological activity.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C45H54O22-
Molecular Weight 946.91 g/mol -
CAS Number 144765-80-0-
Appearance Data not available-
Melting Point Data not available-
Boiling Point Data not available-
Solubility Expected to be soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate (B1210297) due to the presence of seven acetate groups. Poorly soluble in water.Inferred from structure
XLogP3 3.2Computed
Hydrogen Bond Acceptor Count 22Computed
Rotatable Bond Count 27Computed

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not currently published. However, the expected spectral characteristics can be inferred from the structure and data available for similar phenylpropanoid glycosides.

  • ¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenylpropanoid moiety, protons of the sugar units, and a significant number of sharp singlets in the region of δ 2.0-2.2 ppm corresponding to the seven acetyl groups. The ¹³C NMR spectrum would display signals for the carbonyl carbons of the acetate groups around δ 170 ppm, in addition to the signals for the aromatic, glycosidic, and aglycone carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit strong absorption bands corresponding to the stretching vibrations of the carbonyl groups (C=O) of the ester functionalities, typically in the range of 1735-1750 cm⁻¹. Other characteristic bands would include C-O stretching vibrations and absorptions associated with the aromatic ring and the glycosidic linkages.

  • Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak [M]+ or adducts such as [M+Na]+ or [M+H]+, corresponding to the molecular weight of 946.91. The fragmentation pattern would likely involve the sequential loss of acetyl groups (43 Da) and cleavage of the glycosidic bonds.

Experimental Protocols

Detailed and validated experimental protocols for the specific isolation and synthesis of this compound are not available in peer-reviewed literature. However, general methodologies for the isolation of its parent compound, Brachynoside, from Clerodendrum species and for the acetylation of phenylpropanoid glycosides can be adapted.

General Isolation Protocol for Brachynoside from Clerodendrum infortunatum

This protocol outlines a general procedure for the extraction and isolation of phenylpropanoid glycosides, including Brachynoside, from plant material.

G start Plant Material (e.g., leaves of Clerodendrum infortunatum) extraction Extraction with a polar solvent (e.g., Methanol or Ethanol) start->extraction filtration Filtration to remove solid residue extraction->filtration concentration Concentration of the extract (e.g., using a rotary evaporator) filtration->concentration partitioning Solvent-solvent partitioning (e.g., with n-hexane, chloroform, ethyl acetate, and n-butanol) concentration->partitioning column_chromatography Column Chromatography on Silica Gel or Sephadex LH-20 partitioning->column_chromatography hplc Preparative High-Performance Liquid Chromatography (HPLC) column_chromatography->hplc isolation Isolation of Brachynoside hplc->isolation

Caption: General workflow for the isolation of Brachynoside.

General Protocol for Acetylation of Brachynoside

This protocol describes a typical procedure for the peracetylation of a glycoside like Brachynoside.

G start Brachynoside dissolution Dissolve in a suitable solvent (e.g., Pyridine) start->dissolution reagent_addition Add Acetic Anhydride in excess dissolution->reagent_addition reaction Stir at room temperature (monitor by TLC) reagent_addition->reaction workup Quench with water/ice and extract with an organic solvent (e.g., Ethyl Acetate) reaction->workup washing Wash the organic layer (e.g., with dilute HCl, saturated NaHCO₃, and brine) workup->washing drying Dry the organic layer (e.g., over anhydrous Na₂SO₄) washing->drying concentration Concentrate under reduced pressure drying->concentration purification Purify by column chromatography (Silica gel) concentration->purification product This compound purification->product

Caption: General workflow for the acetylation of Brachynoside.

Biological Activity and Signaling Pathways

Specific studies on the biological activity and the signaling pathways modulated by this compound are currently lacking. However, the parent compound, Brachynoside, belongs to the phenylpropanoid glycoside class, which is known for a wide range of biological activities.

Phenylpropanoid glycosides have been reported to possess antioxidant, anti-inflammatory, and neuroprotective properties. The potential mechanism of action for these compounds often involves the modulation of key signaling pathways related to inflammation and oxidative stress.

G cluster_0 Potential Biological Activities of Phenylpropanoid Glycosides cluster_1 Potential Associated Signaling Pathways Brachynoside (Parent Compound) Brachynoside (Parent Compound) Antioxidant Activity Antioxidant Activity Brachynoside (Parent Compound)->Antioxidant Activity Scavenging of ROS Anti-inflammatory Activity Anti-inflammatory Activity Brachynoside (Parent Compound)->Anti-inflammatory Activity Inhibition of pro-inflammatory mediators Neuroprotective Activity Neuroprotective Activity Brachynoside (Parent Compound)->Neuroprotective Activity Protection against oxidative stress Nrf2/HO-1 Pathway Nrf2/HO-1 Pathway Antioxidant Activity->Nrf2/HO-1 Pathway NF-κB Pathway NF-κB Pathway Anti-inflammatory Activity->NF-κB Pathway MAPK Pathway MAPK Pathway Anti-inflammatory Activity->MAPK Pathway

Caption: Potential biological activities and associated signaling pathways for Brachynoside.

Disclaimer: The information on biological activities and signaling pathways is based on studies of related phenylpropanoid glycosides and represents potential areas of investigation for Brachynoside and its heptaacetate derivative. Further research is required to elucidate the specific biological functions of this compound.

This technical guide is intended to be a living document and will be updated as more specific experimental data for this compound becomes available. Researchers are encouraged to contribute to the body of knowledge on this compound.

Spectroscopic and Structural Analysis of Brachynoside and its Heptaacetate Derivative: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Brachynoside

Brachynoside is a phenylpropanoid glycoside that has been isolated from several plant species, including Clerodendrum brachyanthum, Forsythia viridissima, and Forsythia suspensa. Its chemical structure consists of a central glucose unit linked to a rhamnose sugar, a 3,4-dimethoxyphenethyl aglycone, and a 3,4-dihydroxycinnamoyl ester group. The structural complexity and presence of multiple chiral centers and functional groups make spectroscopic analysis a critical tool for its characterization.

Chemical Structure of Brachynoside:

  • Molecular Formula: C₃₁H₄₀O₁₅

  • Molecular Weight: 652.65 g/mol

  • CAS Number: 145898-87-9[1][2][3][4]

  • IUPAC Name: [(2R,3R,4R,5R,6R)-6-[2-(3,4-dimethoxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate[1]

Spectroscopic Data

Detailed experimental spectroscopic data for Brachynoside heptaacetate are not available in the reviewed literature. However, based on the structure of the parent compound, Brachynoside, and general principles of spectroscopy, the following data can be anticipated. The acetylation of the seven free hydroxyl groups in Brachynoside to form this compound would lead to predictable shifts in the NMR spectra and an increase in the molecular weight observable by mass spectrometry.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight of a compound. For Brachynoside and its heptaacetate derivative, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

CompoundMolecular FormulaCalculated Exact Mass (m/z) [M+H]⁺
BrachynosideC₃₁H₄₀O₁₅653.2440
This compoundC₄₅H₅₄O₂₂949.3078
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule. While specific assignments for this compound are not published, the following tables summarize the expected chemical shift ranges for the parent compound, Brachynoside, based on data for similar phenylpropanoid glycosides. Acetylation would cause a downfield shift for protons and carbons attached to the acetylated hydroxyl groups.

Table 2: Predicted ¹H NMR Chemical Shifts for Brachynoside Moiety

Proton AssignmentExpected Chemical Shift (ppm)
H-1 (Glc)4.5 - 5.0
H-1 (Rha)4.8 - 5.2
Aromatic Protons (Caffeoyl)6.5 - 7.5
Aromatic Protons (Phenethyl)6.7 - 7.0
Olefinic Protons (Caffeoyl)6.2 - 7.8 (J ≈ 16 Hz)
Methoxy Protons (-OCH₃)3.8 - 4.0
Sugar Protons (Glc & Rha)3.2 - 4.5
Methylene Protons (Phenethyl)2.8 - 3.0, 3.9 - 4.2
Methyl Protons (Rha)1.1 - 1.3

Table 3: Predicted ¹³C NMR Chemical Shifts for Brachynoside Moiety

Carbon AssignmentExpected Chemical Shift (ppm)
Carbonyl (Caffeoyl)165 - 170
Aromatic/Olefinic Carbons110 - 150
Anomeric Carbon (Glc)100 - 105
Anomeric Carbon (Rha)98 - 102
Sugar Carbons (Glc & Rha)60 - 85
Methoxy Carbons (-OCH₃)55 - 60
Methylene Carbons (Phenethyl)35 - 72
Methyl Carbon (Rha)18 - 20

Experimental Protocols

General Protocol for Acetylation of Glycosides

This protocol describes a standard procedure for the acetylation of hydroxyl groups in a glycoside like Brachynoside to yield its peracetylated derivative, such as this compound.

  • Dissolution: Dissolve the glycoside (e.g., Brachynoside) in a suitable solvent such as pyridine.

  • Reagent Addition: Add an excess of acetic anhydride (B1165640) to the solution. The reaction is typically performed at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Quench the reaction by adding ice-water. Extract the product with a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane.

  • Purification: Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Evaporate the solvent under reduced pressure to obtain the crude acetylated product.

  • Final Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure peracetylated glycoside.

Workflow for Natural Product Analysis

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of a natural product like Brachynoside.

Spectroscopic_Workflow cluster_extraction Extraction and Isolation cluster_analysis Spectroscopic Analysis cluster_derivatization Derivatization (Optional) Plant_Material Plant Material (e.g., Clerodendrum brachyanthum) Extraction Solvent Extraction (e.g., Methanol/Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Chromatographic Fractionation (e.g., Column Chromatography) Crude_Extract->Fractionation Pure_Compound Isolation of Pure Compound (e.g., Brachynoside) Fractionation->Pure_Compound MS Mass Spectrometry (MS) - Determine Molecular Weight - Determine Elemental Composition Pure_Compound->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D-NMR) Pure_Compound->NMR Acetylation Acetylation Reaction Pure_Compound->Acetylation Chemical Modification Structure_Elucidation Structure Elucidation MS->Structure_Elucidation NMR->Structure_Elucidation Final_Report Final Report and Data Archiving Structure_Elucidation->Final_Report Heptaacetate This compound Acetylation->Heptaacetate Derivative_Analysis Spectroscopic Analysis of Derivative Heptaacetate->Derivative_Analysis

Caption: Workflow for the isolation and structural elucidation of Brachynoside.

Signaling Pathways and Logical Relationships

At present, there is no specific, well-defined signaling pathway directly attributed to this compound in the scientific literature. Research on phenylpropanoid glycosides often focuses on their antioxidant and anti-inflammatory properties, which involve complex interactions with multiple cellular targets rather than a single, linear signaling cascade.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of Brachynoside and the anticipated properties of its heptaacetate derivative. While direct experimental data for the acetylated form is currently elusive, the provided protocols and workflows offer a robust framework for researchers in natural product chemistry and drug development to pursue the synthesis and detailed characterization of this and similar compounds. The continued investigation of phenylpropanoid glycosides like Brachynoside is crucial for uncovering their full therapeutic potential.

References

The Biological Activity of Brachynoside Heptaacetate: A Review of Currently Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 11, 2025 – A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the biological activity of Brachynoside heptaacetate. Despite its availability for research purposes, detailed studies on its pharmacological effects, underlying mechanisms, and potential therapeutic applications are conspicuously absent from published research. This whitepaper summarizes the current state of knowledge and highlights the need for further investigation into this compound.

This compound is a derivative of Brachynoside, a natural glycoside that has been isolated from plants of the Clerodendrum genus. The process of acetylation, which converts Brachynoside to this compound, is a common chemical modification in medicinal chemistry. This process is often employed to enhance the solubility and bioavailability of a parent compound, potentially altering its biological activity.[1]

Limited Data on the Parent Compound: Brachynoside

Research on the parent compound, Brachynoside, is also limited but provides some context. It has been identified as a natural product within certain plant species and has been included in broader screenings for various biological activities. For instance, some studies have assessed its potential in vitro for antidiabetic, anticancer, and anticholinesterase activities as part of larger collections of natural compounds.[2][3][4] However, these preliminary screenings do not offer in-depth quantitative data or detailed experimental protocols specific to Brachynoside.

There is a notable lack of dedicated studies focusing on the specific pharmacological profile of Brachynoside. Without a clear understanding of the biological activity of the parent compound, predicting the effects of its heptaacetate derivative is purely speculative.

The Unexplored Potential of this compound

The acetylation of Brachynoside to form this compound suggests a potential for modified biological properties. Acetylation can influence a molecule's ability to cross cell membranes and interact with biological targets.[1] However, without experimental data, it is impossible to determine whether this modification enhances, diminishes, or alters the activity of the parent Brachynoside.

Currently, no peer-reviewed articles could be identified that detail specific biological assays, quantitative efficacy data (such as IC50 or EC50 values), or investigations into the signaling pathways affected by this compound.

Future Directions and Call for Research

The absence of data on the biological activity of this compound represents a clear opportunity for pharmacological research. Future studies are warranted to:

  • Isolate and characterize Brachynoside in sufficient quantities for comprehensive biological evaluation.

  • Systematically evaluate the in vitro and in vivo biological activities of both Brachynoside and this compound across a range of disease models.

  • Determine the pharmacokinetic profiles of both compounds to understand their absorption, distribution, metabolism, and excretion.

  • Elucidate the mechanism of action and identify the molecular targets and signaling pathways modulated by these compounds.

A logical workflow for future research is proposed below.

Caption: Proposed workflow for the future investigation of Brachynoside and its heptaacetate derivative.

References

Lack of Scientific Data on the Therapeutic Effects of Brachynoside Heptaacetate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature reveals a significant absence of research on the potential therapeutic effects of Brachynoside heptaacetate. As a result, there is no available quantitative data, detailed experimental protocols, or established signaling pathways associated with this specific compound.

While the parent compound, Brachynoside, has been identified and isolated, its pharmacological activities remain largely unexplored. Scientific inquiry into Brachynoside has not progressed to in-depth preclinical or clinical studies that would provide the necessary data for a technical guide on its therapeutic applications. The acetylation of Brachynoside to form this compound is not described in the context of therapeutic development in the available literature.

Brachynoside is a phytochemical isolated from the plant Clerodendron brachyanthum. The genus Clerodendrum is known to contain a variety of compounds with a wide range of biological activities, and extracts from these plants have been investigated for potential therapeutic uses.[1][2][3][4] These studies, however, are broad and do not provide specific information on Brachynoside or its acetylated form.

The broader class of compounds to which Brachynoside may be related, brassinosteroids, has been a subject of research for various biological activities, including potential neuroprotective effects.[5] However, this research does not extend to Brachynoside or this compound.

One critical assessment of Brachynoside explicitly states that "Rigorous in vitro and in vivo studies are needed to confirm pharmacological claims." This underscores the preliminary stage of research regarding this compound and the absence of validated therapeutic effects.

References

Brachynoside Heptaacetate and its Potential Role in Plant Defense: A Technical Guide Based on Brassinosteroid Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a thorough review of scientific literature reveals no specific data or publications on a compound named "brachynoside heptaacetate." This document, therefore, provides an in-depth technical guide on the well-established class of plant hormones, brassinosteroids , to which "brachynoside" likely refers. The "heptaacetate" modification suggests a derivative with seven acetyl groups. This guide will explore the known roles of brassinosteroids in plant defense and discuss the potential implications of such acetylation. The experimental protocols and signaling pathways presented are based on established brassinosteroid research and can serve as a framework for investigating novel, related compounds.

Introduction to Brassinosteroids and their Role in Plant Defense

Brassinosteroids (BRs) are a class of over 70 polyhydroxylated steroidal phytohormones that are essential for plant growth and development.[1] They are involved in a wide array of physiological processes, including cell elongation, division, and differentiation.[1] Beyond their role in development, BRs are increasingly recognized for their function in mediating plant responses to both biotic and abiotic stresses.[2][3]

The role of brassinosteroids in plant defense is complex and often involves crosstalk with other hormone signaling pathways, such as those of jasmonates (JAs) and salicylic (B10762653) acid (SA).[4][5][6] BRs can either enhance or suppress defense responses depending on the specific pathogen or herbivore, the plant species, and the experimental conditions. This dual functionality highlights the intricate regulatory network that governs the trade-off between plant growth and defense.[6]

Acetylation is a common chemical modification that can alter the solubility, stability, and biological activity of molecules.[7][8] The addition of seven acetate (B1210297) groups to a brachynoside (B3034224) core, creating "this compound," would significantly increase its lipophilicity. This could affect its ability to cross cell membranes, interact with receptors, and its overall bioactivity within the plant.

Quantitative Data on Brassinosteroid-Mediated Plant Defense

The following tables summarize quantitative data from studies on the effects of brassinosteroids on plant defense responses. This data provides a baseline for understanding how a novel compound like this compound might be evaluated.

Table 1: Effect of Brassinosteroids on Plant Resistance to Pathogens

Plant SpeciesPathogenBrassinosteroid AppliedConcentrationObserved EffectReference
Arabidopsis thalianaBotrytis cinereadwe1 mutant (BR deficient)-Increased resistance[6]
Arabidopsis thalianaBotrytis cinereabes1-D (gain-of-function)-Increased susceptibility[6]
Nicotiana benthamianaPowdery Mildew--Infection reduced photosynthesis and basal metabolism
Cucumis sativusPowdery Mildew & Aphids--Increased activity of several protective enzymes

Table 2: Effect of Brassinosteroids on Plant Resistance to Herbivores

Plant SpeciesHerbivoreBrassinosteroid AppliedConcentrationObserved EffectReference
Arabidopsis thalianaSpodoptera exigua (Beet armyworm)dwe1 mutant (BR deficient)-Increased resistance[6]
Arabidopsis thalianaSpodoptera exiguabes1-D (gain-of-function)-Increased susceptibility[6]

Table 3: Effect of Brassinosteroids on Defense-Related Gene Expression

Plant SpeciesGene(s)Brassinosteroid TreatmentFold Change/EffectReference
Arabidopsis thalianaPDF1.2a, PDF1.2b (defensin genes)dwe1 mutant (BR deficient)Enhanced expression[6]
Arabidopsis thalianaPDF1.2a, PDF1.2bbes1-D (gain-of-function)Reduced JA-inducible transcription[6]
Arabidopsis thalianaCYP79B3, UGT74B1 (glucosinolate biosynthesis)bes1-D (gain-of-function)Suppressed expression[6]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the role of a compound like this compound in plant defense, based on standard practices in brassinosteroid research.

3.1. Synthesis of Brassinosteroid Analogs

The synthesis of novel brassinosteroid analogs typically starts from commercially available sterols like stigmasterol (B192456) or hyodeoxycholic acid.[9][10] A common synthetic route involves a series of reactions including oxidation, epoxidation, and reduction to introduce the characteristic functional groups of brassinosteroids.[10] For an acetylated derivative like this compound, the final steps would involve acetylation of the hydroxyl groups using an acetylating agent such as acetic anhydride (B1165640) in the presence of a catalyst.

Protocol: General Acetylation of a Polyhydroxysteroid

  • Dissolution: Dissolve the purified polyhydroxysteroid (e.g., a brachynoside) in a suitable aprotic solvent such as pyridine (B92270) or dichloromethane.

  • Addition of Acetylating Agent: Add an excess of acetic anhydride and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

  • Reaction: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of water or a saturated solution of sodium bicarbonate.

  • Extraction: Extract the acetylated product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure acetylated compound.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

3.2. Plant Growth Conditions and Treatment

  • Plant Material: Use a model plant species such as Arabidopsis thaliana or a crop species of interest. Grow plants in a controlled environment (growth chamber) with standardized conditions of light, temperature, and humidity.

  • Treatment Application: Dissolve this compound in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations in water containing a surfactant (e.g., 0.01% Tween-20) to ensure even application. Apply the solution to plants by spraying the leaves or by drenching the soil. Include appropriate mock-treated (solvent control) and untreated control groups.

3.3. Pathogen and Herbivore Bioassays

  • Pathogen Infection Assay:

    • Grow plants to a specific developmental stage (e.g., 4-6 weeks old).

    • Treat the plants with this compound or control solutions.

    • After a set period (e.g., 24-48 hours), inoculate the plants with a pathogen of interest (e.g., a spore suspension of Botrytis cinerea).

    • Incubate the infected plants under conditions favorable for disease development.

    • Assess disease severity at different time points by measuring lesion size or quantifying pathogen biomass using qPCR.

  • Herbivore Feeding Assay:

    • Treat plants with this compound or control solutions.

    • Place a known number of insect herbivores (e.g., Spodoptera exigua larvae) on the leaves of each plant.

    • Measure the amount of leaf area consumed by the herbivores after a specific period.

    • Monitor insect growth and mortality rates.

3.4. Gene Expression Analysis

  • RNA Extraction: Harvest plant tissue at different time points after treatment and/or pathogen/herbivore challenge and immediately freeze in liquid nitrogen. Extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using gene-specific primers for key defense-related genes (e.g., PDF1.2, PR1, genes involved in secondary metabolite biosynthesis). Use a housekeeping gene (e.g., Actin) for normalization.

  • Data Analysis: Calculate the relative gene expression levels using the ΔΔCt method.

Visualization of Signaling Pathways and Workflows

4.1. Brassinosteroid Signaling Pathway

The canonical brassinosteroid signaling pathway provides a foundation for understanding how this compound might function. The signal is perceived at the cell surface and transduced to the nucleus to regulate gene expression.

Brassinosteroid_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR Brassinosteroid BRI1 BRI1 (Receptor Kinase) BR->BRI1 Binds BAK1 BAK1 (Co-receptor) BRI1->BAK1 Dimerizes with BSK BSK BAK1->BSK Activates BSU1 BSU1 (Phosphatase) BSK->BSU1 Activates BIN2 BIN2 (Kinase) BSU1->BIN2 Inhibits BZR1/BES1 BZR1/BES1 (Dephosphorylated) BSU1->BZR1/BES1 Dephosphorylates (Active) BZR1/BES1_P BZR1/BES1-P (Phosphorylated) BIN2->BZR1/BES1_P Phosphorylates (Inactive) DNA BR-Responsive Genes BZR1/BES1->DNA Regulates Transcription cluster_nucleus cluster_nucleus BZR1/BES1->cluster_nucleus

Caption: Canonical Brassinosteroid Signaling Pathway.

4.2. Hypothetical Crosstalk with Plant Defense Signaling

This diagram illustrates a potential mechanism by which a brassinosteroid-like compound could influence plant defense, based on current literature.

Defense_Crosstalk Brachynoside_Heptaacetate This compound BR_Signaling Brassinosteroid Signaling (via BZR1/BES1) Brachynoside_Heptaacetate->BR_Signaling JA_Signaling Jasmonate Signaling BR_Signaling->JA_Signaling Antagonizes SA_Signaling Salicylic Acid Signaling BR_Signaling->SA_Signaling Synergizes/Antagonizes Growth_Genes Growth-Related Genes BR_Signaling->Growth_Genes Induces Defense_Genes_Herbivores Defense Genes (vs. Herbivores) JA_Signaling->Defense_Genes_Herbivores Induces Defense_Genes_Pathogens Defense Genes (vs. Biotrophic Pathogens) SA_Signaling->Defense_Genes_Pathogens Induces

Caption: Hypothetical Crosstalk with Defense Pathways.

4.3. Experimental Workflow for Evaluating this compound

This diagram outlines a logical workflow for the comprehensive evaluation of a novel compound's effect on plant defense.

Experimental_Workflow Start Start: Synthesize and Purify This compound Dose_Response Dose-Response and Phytotoxicity Assays Start->Dose_Response Bioassays Perform Pathogen and Herbivore Bioassays Dose_Response->Bioassays Gene_Expression Analyze Defense Gene Expression (qRT-PCR) Bioassays->Gene_Expression Metabolite_Analysis Profile Secondary Metabolites (e.g., GC-MS) Bioassays->Metabolite_Analysis Data_Integration Integrate Phenotypic and Molecular Data Gene_Expression->Data_Integration Metabolite_Analysis->Data_Integration Conclusion Conclusion on Role in Plant Defense Data_Integration->Conclusion

Caption: Workflow for Bioactivity Assessment.

Conclusion and Future Directions

While "this compound" remains an uncharacterized compound in the public domain, the extensive research on brassinosteroids provides a robust framework for investigating its potential role in plant defense. The high degree of acetylation suggests that it may have unique properties related to its uptake, transport, and interaction with cellular components.

Future research on this compound, or similar highly acetylated brassinosteroid analogs, should focus on:

  • Determining its bioactivity: Does it mimic or antagonize the effects of natural brassinosteroids?

  • Elucidating its mode of action: Does it interact with the known brassinosteroid receptors or does it have a novel target?

  • Investigating its impact on hormone crosstalk: How does it modulate the balance between growth and defense signaling pathways?

By following the experimental protocols and conceptual frameworks outlined in this guide, researchers and drug development professionals can systematically evaluate the potential of novel brassinosteroid-like molecules as modulators of plant defense for agricultural and pharmaceutical applications.

References

The Pharmacology of Brachynoside Heptaacetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Novel Phenylethanoid Glycoside Derivative for Drug Discovery and Development

Introduction

Brachynoside heptaacetate is a synthetic derivative of Brachynoside, a naturally occurring phenylethanoid glycoside. While direct pharmacological studies on this compound are not yet available in the public domain, its structural class—phenylethanoid glycosides (PhGs)—is the subject of extensive research, revealing a broad spectrum of biological activities. This guide provides a comprehensive overview of the known information on this compound and its parent compound, and extrapolates its potential pharmacology based on the well-documented activities of structurally similar PhGs. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this emerging compound.

Chemical and Physical Properties

This compound is the acetylated form of Brachynoside, a natural product isolated from Clerodendron brachyanthum Schauer. The acetylation is a common chemical modification to enhance the solubility and bioavailability of natural products for research purposes.

Table 1: Chemical and Physical Properties

PropertyBrachynosideThis compound
Molecular Formula C₃₁H₄₀O₁₅C₄₅H₅₄O₂₂
Molecular Weight 652.65 g/mol 946.9 g/mol
CAS Number 145898-87-9144765-80-0
Class Phenylethanoid GlycosidePhenylethanoid Glycoside Derivative

Potential Pharmacology of this compound (Inferred)

Based on the activities of related PhGs such as verbascoside (B1683046) (acteoside), isoacteoside, and forsythosides, this compound is likely to exhibit a range of pharmacological effects. The core activities associated with this class of compounds are antioxidant, anti-inflammatory, and neuroprotective effects.

Antioxidant Activity

Phenylethanoid glycosides are potent antioxidants. Their structure, featuring multiple phenolic hydroxyl groups, enables them to scavenge free radicals and chelate metal ions.

Table 2: In Vitro Antioxidant Activity of Structurally Related Phenylethanoid Glycosides

CompoundAssayIC₅₀ ValueReference
Verbascoside (Acteoside)DPPH radical scavenging11.4 µM[1]
IsoacteosideDPPH radical scavenging9.48 µM[1]
6-O-acetylacteosideDPPH radical scavenging9.55 µM[1]
Verbascoside (Acteoside)Superoxide radical scavenging66.0 µM[1]
IsoacteosideSuperoxide radical scavenging38.5 µM[1]
6-O-acetylacteosideSuperoxide radical scavenging39.1 µM[1]
Anti-inflammatory Activity

A significant body of research points to the anti-inflammatory properties of PhGs. These effects are often mediated through the modulation of key inflammatory signaling pathways.

Table 3: In Vitro Anti-inflammatory Activity of Structurally Related Phenylethanoid Glycosides

CompoundCell LineEffectPathway ImplicatedReference
Verbascoside (Acteoside)LPS-induced RAW264.7 cellsInhibition of NO and ROS production, decreased pro-inflammatory cytokinesp38, TNF-α, PI3K/AKT, NF-κB[2]
IsoacteosideLPS-induced mouse macrophagesSuppression of COX-2, iNOS, TNF-α, IL-6, and IL-1β expressionTLR4, MyD88, TRIF, NF-κB, MAPK[3]
Forsythoside BLPS-stimulated RAW264.7 cellsDown-regulation of TNF-α, IL-6, and HMGB1IKK, NF-κB[4]
Neuroprotective Activity

Several PhGs have demonstrated neuroprotective effects in various experimental models, suggesting potential applications in neurodegenerative diseases.

Table 4: In Vivo Neuroprotective Activity of Structurally Related Phenylethanoid Glycosides

CompoundAnimal ModelEffectReference
Isoacteoside (2.5 and 5 mg/kg)Rats with amyloid-β induced cognitive deficitDecreased brain amyloid deposition and increased exploratory behavior[5]
Forsythoside B (8 mg/kg)Cerebral ischemia and reperfusion ratsSignificant neuroprotective potential[4]
Forsythoside BAPP/PS1 mice (Alzheimer's model)Counteracted cognitive decline and ameliorated Aβ deposition[6]

Potential Mechanisms of Action: Key Signaling Pathways

The pharmacological effects of phenylethanoid glycosides are underpinned by their interaction with several critical intracellular signaling pathways. Based on studies of related compounds, this compound may modulate the following pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many PhGs, including forsythosides and verbascoside, have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[2][4][7]

Figure 1: Potential Inhibition of the NF-κB Signaling Pathway.
Nrf2/HO-1 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins. Forsythoside A has been shown to activate the Nrf2/heme oxygenase-1 (HO-1) pathway, enhancing cellular antioxidant defenses.[7][[“]]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters and promotes degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Brachynoside_Heptaacetate Brachynoside Heptaacetate (potential action) Brachynoside_Heptaacetate->Keap1 promotes dissociation Oxidative_Stress Oxidative_Stress Oxidative_Stress->Keap1 inhibits Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes

Figure 2: Potential Activation of the Nrf2 Antioxidant Pathway.

Experimental Protocols (Exemplary)

Detailed methodologies for key experiments cited for structurally similar compounds are provided below to guide future research on this compound.

DPPH Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of the test compound in methanol (B129727) or DMSO.

    • Prepare a working solution of DPPH (e.g., 0.1 mM) in methanol.

    • In a 96-well plate, add various concentrations of the test compound.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

In Vitro Anti-inflammatory Assay in Macrophages
  • Principle: This assay assesses the ability of a compound to inhibit the production of inflammatory mediators in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Protocol:

    • Culture macrophage cells (e.g., RAW264.7) in appropriate media.

    • Seed the cells in 24- or 96-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

    • Collect the cell culture supernatant to measure the levels of nitric oxide (using the Griess reagent) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

    • Cell viability can be assessed using an MTT assay to rule out cytotoxicity.

Experimental Workflow for In Vivo Neuroprotection Study

InVivo_Workflow Animal_Model Induce Disease Model (e.g., cerebral ischemia, Alzheimer's) Treatment Administer this compound (various doses, daily) Animal_Model->Treatment Behavioral_Tests Behavioral Assessments (e.g., Morris water maze, Y-maze) Treatment->Behavioral_Tests Tissue_Collection Collect Brain Tissue Behavioral_Tests->Tissue_Collection Biochemical_Analysis Biochemical Assays (e.g., ELISA for cytokines, Western blot for protein expression) Tissue_Collection->Biochemical_Analysis Histology Histological Analysis (e.g., Immunohistochemistry for protein localization) Tissue_Collection->Histology

Figure 3: General Workflow for In Vivo Neuroprotection Studies.

Conclusion and Future Directions

This compound, as a derivative of a naturally occurring phenylethanoid glycoside, holds considerable promise as a therapeutic agent. While direct experimental data is currently lacking, the extensive research on structurally similar compounds strongly suggests that its pharmacological profile will likely include potent antioxidant, anti-inflammatory, and neuroprotective activities.

Future research should focus on:

  • In vitro screening: To confirm the antioxidant and anti-inflammatory activities of this compound and determine its potency (IC₅₀/EC₅₀ values).

  • Mechanism of action studies: To elucidate the specific signaling pathways modulated by the compound.

  • In vivo efficacy studies: To evaluate its therapeutic potential in animal models of relevant diseases.

  • Pharmacokinetic and toxicity studies: To assess its drug-like properties and safety profile.

This technical guide provides a foundational understanding of the potential pharmacology of this compound, offering a roadmap for its future investigation and development as a novel therapeutic candidate.

References

Isolating Brachynoside Heptaacetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the isolation of Brachynoside heptaacetate from its plant source, Clerodendron brachyanthum. This document details the necessary experimental protocols, presents quantitative data in a structured format, and visualizes key workflows and potential biological pathways.

Introduction to Brachynoside and its Acetylated Form

Brachynoside is a phenylethanoid glycoside that has been isolated from the leaves of Clerodendron brachyanthum Schauer[1][2][3][4]. Its chemical structure is 2-(3, 4-dimethoxyphenyl)ethyl 3-O-α-L-rhamnopyranosyl-4-O-(3, 4-dihydroxycinnamoyl)-β-D-glucopyranoside[1][3][4]. The "heptaacetate" derivative, the focus of this guide, refers to the synthetically acetylated form of Brachynoside, where the free hydroxyl groups are converted to acetate (B1210297) esters. This modification is often performed to increase the compound's stability and lipophilicity, which can be advantageous for certain biological assays and drug delivery studies. The genus Clerodendrum is known for a variety of bioactive compounds, including diterpenoids, flavonoids, and phenylethanoid glycosides, which exhibit a range of pharmacological activities such as anti-inflammatory, antioxidant, and antimicrobial effects[5][6].

Experimental Protocols

This section outlines the detailed methodologies for the extraction and isolation of Brachynoside from Clerodendron brachyanthum leaves, followed by the protocol for its acetylation to yield this compound.

Extraction and Isolation of Brachynoside

The isolation of Brachynoside, a phenylethanoid glycoside, from plant material generally follows a multi-step procedure involving extraction, partitioning, and chromatographic purification. The following protocol is a composite methodology based on established procedures for isolating phenylethanoid glycosides from various plant sources.

2.1.1. Plant Material and Extraction

  • Plant Material: Fresh or air-dried leaves of Clerodendron brachyanthum are collected and powdered.

  • Extraction: The powdered plant material (e.g., 5 kg) is extracted three times with 50% ethanol (B145695) (e.g., 10 L) at room temperature or under reflux. The extracts are then combined and concentrated under reduced pressure to yield a dry powder[7].

2.1.2. Liquid-Liquid Partitioning

  • The dry extract is suspended in water (e.g., 0.5 L) and subjected to sequential partitioning with solvents of increasing polarity.

  • The aqueous solution is first extracted three times with petroleum ether (or n-hexane) to remove non-polar compounds like fats and chlorophylls.

  • The aqueous layer is then successively extracted three times with ethyl acetate and finally with n-butanol[7]. The phenylethanoid glycosides are expected to be enriched in the n-butanol fraction.

  • Each fraction is evaporated to dryness under reduced pressure.

2.1.3. Chromatographic Purification

A combination of chromatographic techniques is employed for the purification of Brachynoside from the n-butanol fraction.

  • Macroporous Resin Column Chromatography:

    • The n-butanol extract is dissolved in water and loaded onto a macroporous resin column (e.g., MCI gel CHP-20P)[7].

    • The column is washed with distilled water to remove sugars and other highly polar impurities.

    • The phenylethanoid glycosides are then eluted with a stepwise gradient of methanol (B129727) in water (e.g., 30%, 50%, 70%, 100% methanol)[7].

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Sephadex LH-20 Column Chromatography:

    • Fractions enriched with Brachynoside are further purified on a Sephadex LH-20 column, eluting with methanol or a methanol-water mixture, to separate compounds based on their molecular size and polarity.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Final purification is achieved using a reversed-phase C18 column on a preparative HPLC system[7].

    • A typical mobile phase would be a gradient of methanol or acetonitrile (B52724) in water.

    • The purity of the isolated Brachynoside should be confirmed by analytical HPLC.

Acetylation of Brachynoside to this compound

This procedure describes the complete acetylation of the hydroxyl groups of Brachynoside using a standard method.

  • Reaction Setup: Dissolve the purified Brachynoside (1.0 equivalent) in dry pyridine[2][8].

  • Addition of Reagent: Add an excess of acetic anhydride (B1165640) (e.g., 1.5-2.0 equivalents per hydroxyl group) dropwise to the solution at 0°C under an inert atmosphere (e.g., Argon)[2][9].

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is completely consumed[2][9].

  • Quenching and Work-up:

    • Quench the reaction by adding dry methanol.

    • Co-evaporate the reaction mixture with toluene (B28343) to remove residual pyridine[9].

    • Dissolve the residue in a suitable organic solvent like dichloromethane (B109758) or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine[2].

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by silica (B1680970) gel column chromatography if necessary.

Data Presentation

The following tables summarize representative quantitative data for the isolation of phenylethanoid glycosides from plant extracts. Note that the specific yields for Brachynoside may vary.

Table 1: Extraction and Partitioning Yields of Phenylethanoid Glycosides from Chirita eburnea [7]

Extraction/Partitioning StepStarting Material (kg)Yield (g)Yield (%)
50% Ethanol Extraction570014.0
Petroleum Ether Partition7008011.4
Ethyl Acetate Partition70012017.1
n-Butanol Partition70020028.6

Table 2: Purification of Phenylethanoid Glycosides from Cistanche deserticola using HSCCC [10]

CompoundAmount from n-Butanol Extract (mg)Purified Amount (mg)Purity (%)
Echinacoside141228.5> 92.5
Cistanoside A141218.4> 92.5
Acteoside141214.6> 92.5
Isoacteoside141230.1> 92.5
2'-Acetylacteoside141225.2> 92.5

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow for the isolation of this compound and a potential anti-inflammatory signaling pathway that may be modulated by this compound.

Isolation_Workflow Start Clerodendron brachyanthum (Leaves) Extraction 50% Ethanol Extraction Start->Extraction Partitioning Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) Extraction->Partitioning Crude_Butanol Crude n-Butanol Extract Partitioning->Crude_Butanol Macroporous_Resin Macroporous Resin Column Chromatography Crude_Butanol->Macroporous_Resin Sephadex Sephadex LH-20 Column Chromatography Macroporous_Resin->Sephadex Prep_HPLC Preparative HPLC Sephadex->Prep_HPLC Pure_Brachynoside Pure Brachynoside Prep_HPLC->Pure_Brachynoside Acetylation Acetylation (Acetic Anhydride, Pyridine) Pure_Brachynoside->Acetylation Purification_Acetylated Purification Acetylation->Purification_Acetylated Final_Product This compound Purification_Acetylated->Final_Product

Caption: Experimental workflow for the isolation and acetylation of Brachynoside.

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) IKK IKK Complex LPS->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus translocates Brachynoside This compound Brachynoside->IKK inhibits DNA DNA NFkB_nucleus->DNA binds to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Inflammatory_Genes promotes transcription

References

An In-depth Technical Review of Brachynoside Heptaacetate and its Parent Compound, Brachynoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brachynoside heptaacetate, a fully acetylated derivative of the natural product Brachynoside, belongs to the phenylpropanoid glycoside class of compounds. While direct research on this compound is limited, this technical guide provides a comprehensive review of its parent compound, Brachynoside, including its isolation, structural elucidation, and the broader context of the biological activities of related compounds from the Clerodendrum genus. This document is intended to serve as a foundational resource for researchers and professionals in drug development interested in the potential of this and similar natural products.

Chemical Structure and Properties

Brachynoside is a complex phenylpropanoid glycoside. Its structure was elucidated as 2-(3, 4-dimethoxyphenyl)ethyl 3-O-α-L-rhamnopyranosyl-4-O-(3, 4-dihydroxycinnamoyl)-β-D-glucopyranoside[1]. The heptaacetate derivative, this compound, would be the product of the acetylation of all seven free hydroxyl groups on the sugar moieties and the catechol ring of the cinnamoyl group. This peracetylation is a common chemical modification performed to increase the lipophilicity of glycosides, which can enhance their cell permeability and oral bioavailability, and to aid in their structural characterization.

Table 1: Chemical Properties of Brachynoside and this compound

PropertyBrachynosideThis compound
Chemical Formula C39H46O18C53H60O25
Molecular Weight 802.77 g/mol 1097.03 g/mol
Compound Class Phenylpropanoid Glycoside (Acteoside type)Acetylated Phenylpropanoid Glycoside
Solubility (predicted) Soluble in polar solvents (e.g., methanol, water)Soluble in less polar organic solvents (e.g., ethyl acetate, dichloromethane)

Isolation and Structural Elucidation of Brachynoside

Isolation from Clerodendron brachyanthum

Brachynoside was first isolated from the ethanol (B145695) extract of the leaves of Clerodendron brachyanthum SCHAUER[1]. The isolation process involved the following general steps:

Caption: General workflow for the isolation of Brachynoside.

The detailed experimental protocol for the isolation of Brachynoside, as described in the original literature, is as follows:

Experimental Protocol: Isolation of Brachynoside [1]

  • Extraction: The dried leaves of Clerodendron brachyanthum were extracted with ethanol.

  • Concentration: The ethanolic extract was concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract was likely subjected to solvent-solvent partitioning to separate compounds based on polarity.

  • Chromatography: The targeted fraction was then subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents of increasing polarity.

  • Purification: Fractions containing Brachynoside were identified by thin-layer chromatography (TLC) and combined. Further purification, potentially using preparative TLC or recrystallization, yielded the pure compound.

Structural Elucidation

The structure of Brachynoside was determined using a combination of chemical and spectroscopic methods[1]:

  • Partial Methylation and Methanolysis: These chemical degradation techniques were used to determine the linkages between the sugar units and the aglycone.

  • Spectroscopic Analysis:

    • UV Spectroscopy: To identify the presence of chromophores, such as the cinnamoyl group.

    • IR Spectroscopy: To identify functional groups like hydroxyls, carbonyls, and aromatic rings.

    • ¹H-NMR and ¹³C-NMR Spectroscopy: To determine the connectivity of protons and carbons, and to identify the individual sugar units and the aglycone.

    • Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the molecule.

The creation of the heptaacetate derivative would have been a standard procedure in the structural elucidation process to confirm the number of free hydroxyl groups.

Experimental Protocol: Acetylation of Brachynoside (General Procedure)

A general procedure for the complete acetylation of a glycoside like Brachynoside would involve the following steps:

  • Dissolution: Brachynoside is dissolved in a suitable solvent, typically pyridine.

  • Acetylation: Acetic anhydride (B1165640) is added to the solution, and the reaction mixture is stirred at room temperature or gently heated.

  • Work-up: The reaction is quenched by the addition of water or ice. The product, this compound, is then extracted with an organic solvent such as ethyl acetate.

  • Purification: The organic layer is washed, dried, and concentrated. The resulting this compound can be purified by chromatography or recrystallization.

Biological Activity

While there is no specific biological activity data available for this compound in the reviewed literature, the parent compound, Brachynoside, belongs to the class of phenylethanoid glycosides (PhEGs), which are known to exhibit a wide range of biological activities. The Clerodendrum genus is a rich source of bioactive compounds, including diterpenoids, flavonoids, and phenylethanoid glycosides, which have demonstrated various pharmacological effects[2][3][4][5].

Potential Biological Activities of Brachynoside and its Derivatives

Based on the activities of other PhEGs isolated from Clerodendrum and other plant species, Brachynoside and its heptaacetate derivative could potentially exhibit the following activities:

  • Antioxidant Activity: Many PhEGs are potent antioxidants due to the presence of catechol moieties[2]. Acteoside, a related compound, isolated from Clerodendrum lindleyi showed significant in vitro antioxidant activity in a DPPH assay[2].

  • Anti-inflammatory Activity: Phenylethanoid glycosides have been reported to possess anti-inflammatory properties.

  • Neuroprotective Effects: Some PhEGs have shown promise in protecting neuronal cells from damage.

  • Antimicrobial Activity: Extracts from Clerodendrum species have shown activity against various microbes[3].

  • α-Glucosidase Inhibitory Activity: Phenylethanoid glycosides from Clerodendrum trichotomum have demonstrated potent inhibitory effects against α-glucosidase, suggesting potential for anti-diabetic applications[6].

Signaling Pathways

The precise signaling pathways modulated by Brachynoside or its heptaacetate are not yet elucidated. However, based on the known activities of related compounds, potential pathways of interest for future research include:

G cluster_0 Potential Cellular Mechanisms Brachynoside Brachynoside Antioxidant Antioxidant Brachynoside->Antioxidant Anti_inflammatory Anti_inflammatory Brachynoside->Anti_inflammatory Neuroprotective Neuroprotective Brachynoside->Neuroprotective Anti_diabetic Anti_diabetic Brachynoside->Anti_diabetic ROS Scavenging ROS Scavenging Antioxidant->ROS Scavenging NF-kB Inhibition NF-kB Inhibition Anti_inflammatory->NF-kB Inhibition Nrf2 Activation Nrf2 Activation Neuroprotective->Nrf2 Activation alpha-Glucosidase Inhibition alpha-Glucosidase Inhibition Anti_diabetic->alpha-Glucosidase Inhibition

Caption: Potential biological activities and cellular mechanisms of Brachynoside.

Future Directions

The lack of specific biological data for this compound presents a clear opportunity for future research. Key areas for investigation include:

  • Synthesis and Characterization: A detailed, optimized synthesis of this compound from isolated Brachynoside, along with full spectroscopic characterization.

  • In Vitro Biological Screening: A comprehensive screening of both Brachynoside and this compound for a range of biological activities, including antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.

  • Mechanism of Action Studies: For any significant activities observed, further studies to elucidate the underlying molecular mechanisms and signaling pathways.

  • Pharmacokinetic Studies: Evaluation of the pharmacokinetic profiles of both compounds to assess their absorption, distribution, metabolism, and excretion (ADME) properties. The increased lipophilicity of the heptaacetate derivative may lead to an improved pharmacokinetic profile compared to the parent glycoside.

Conclusion

This compound is a derivative of the naturally occurring phenylpropanoid glycoside, Brachynoside, isolated from Clerodendron brachyanthum. While direct biological studies on the heptaacetate are currently unavailable, the known activities of related phenylethanoid glycosides from the Clerodendrum genus suggest that it may possess a range of interesting pharmacological properties. This technical review provides a summary of the available information on the parent compound and highlights the potential for future research into this compound as a lead compound for drug discovery and development. The detailed experimental approaches for isolation and structural elucidation provided herein can serve as a guide for researchers working with this and similar natural products.

References

Brachynoside Heptaacetate: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a concise technical guide on Brachynoside heptaacetate, focusing on its chemical identity and potential biological activities based on related compounds.

Chemical Identity of this compound

This compound is the acetylated derivative of Brachynoside, a phenylethanoid glycoside. The acetylation process enhances its lipophilicity, which may influence its biological activity and pharmacokinetic properties.

Chemical IdentifierValueSource
CAS Number 144765-80-0[1][2][3][4]
Molecular Formula C45H54O22[2][5]
Molecular Weight 946.91 g/mol [2][3][5]
Synonyms Brachyside heptaacetate[2][5]

Potential Biological Activities and Therapeutic Interest

While specific experimental studies on the biological activities of this compound are not extensively documented in publicly available literature, the parent compound, Brachynoside, belongs to the phenylethanoid glycoside class of natural products. This class is known for a range of pharmacological effects, suggesting potential areas of investigation for this compound.

Phenylethanoid glycosides have demonstrated notable anti-inflammatory and antioxidant properties. These activities are often attributed to their ability to scavenge free radicals and modulate key signaling pathways involved in the inflammatory response.

Experimental Protocols for Evaluation

For researchers interested in investigating the biological activities of this compound, the following standard in vitro assays, commonly used for phenylethanoid glycosides, are recommended.

In Vitro Anti-inflammatory Activity Assays
  • Inhibition of Nitric Oxide (NO) Production:

    • Cell Line: Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells are a standard model.

    • Methodology: Cells are pre-treated with varying concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulation with LPS (e.g., 1 µg/mL) for 24 hours. The concentration of nitrite (B80452), a stable product of NO, in the culture supernatant is measured using the Griess reagent. A decrease in nitrite concentration indicates inhibition of NO production.

    • Data Analysis: The IC50 value (the concentration required to inhibit 50% of NO production) is calculated.

  • Inhibition of Protein Denaturation:

    • Methodology: This assay uses bovine serum albumin (BSA) as the protein source. The reaction mixture consists of the test compound at various concentrations and a solution of BSA. The mixture is heated to induce denaturation and then cooled. The turbidity of the solution is measured spectrophotometrically at a specific wavelength (e.g., 660 nm). A decrease in turbidity indicates inhibition of denaturation.

    • Data Analysis: The percentage inhibition of denaturation is calculated relative to a control without the test compound.

In Vitro Antioxidant Activity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from violet to yellow.

    • Methodology: A solution of this compound at various concentrations is mixed with a methanolic solution of DPPH. The mixture is incubated in the dark for a period (e.g., 30 minutes), and the absorbance is measured at a specific wavelength (typically around 517 nm).

    • Data Analysis: The percentage of DPPH radical scavenging activity is calculated, and the EC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

Potential Signaling Pathways

Phenylethanoid glycosides are known to interact with several key intracellular signaling pathways to exert their anti-inflammatory and antioxidant effects. The following pathways are plausible targets for this compound and warrant investigation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Phenylethanoid glycosides have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation Brachynoside_heptaacetate Brachynoside heptaacetate (Potential Inhibitor) Brachynoside_heptaacetate->IKK DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Expression DNA->Genes

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. Some natural products are known to modulate MAPK signaling.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stress/Cytokines Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK Phosphorylation MAPK_n MAPK MAPK->MAPK_n Translocation Brachynoside_heptaacetate Brachynoside heptaacetate (Potential Modulator) Brachynoside_heptaacetate->MAPKKK TF Transcription Factors (e.g., AP-1) MAPK_n->TF Response Cellular Response (e.g., Inflammation) TF->Response

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Conclusion

This compound presents an interesting candidate for further pharmacological investigation, particularly in the areas of inflammation and oxidative stress. The information provided in this guide serves as a foundational resource for researchers to design and conduct studies to elucidate its specific biological activities and mechanisms of action. The provided experimental protocols and potential signaling pathways offer a roadmap for future research endeavors in the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Brachynoside Heptaacetate from Clerodendrum Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brachynoside (B3034224), a phenylethanoid glycoside, has been identified in species of the Clerodendrum genus, notably in the leaves of Clerodendron brachyanthum. This class of compounds is of significant interest to the scientific community due to its potential antioxidant and anti-inflammatory activities. Brachynoside heptaacetate, a derivative of the natural product, is likely produced through synthetic or semi-synthetic methods following the initial extraction of brachynoside.

These application notes provide a comprehensive overview of the methodologies for the extraction of brachynoside from Clerodendrum species and a general protocol for its subsequent acetylation to yield this compound. The protocols are based on established techniques for the isolation and modification of phenylethanoid glycosides from plant materials.

Data Presentation: Extraction and Quantification of Phenylethanoid Glycosides from Clerodendrum Species

While specific quantitative data for brachynoside extraction is limited in publicly available literature, the following tables summarize typical extraction yields and quantitative analysis of related phenylethanoid glycosides from Clerodendrum species. This information can serve as a valuable benchmark for optimizing the extraction of brachynoside.

Table 1: Comparison of Extraction Methods for Phenylethanoid Glycosides and Other Compounds from Clerodendrum Species

Clerodendrum SpeciesPlant PartExtraction MethodSolvent(s)Compound Class Isolated
C. brachyanthumLeavesEthanol (B145695) ExtractionEthanolPhenylethanoid Glycosides
C. glandulosumLeavesUltrasound-Assisted ExtractionEthanol, Ethanol-Water, WaterPhenylethanoid Glycosides (Verbascoside)
C. chinenseLeafEthanolic ExtractionEthanolPhenylethanoid Glycosides (Verbascoside, Isoverbascoside)
C. bungeiAerial PartsVarious chromatographic techniquesNot specifiedPhenylethanoid Glycosides

Table 2: Quantitative Analysis of Phenylethanoid Glycoside-Enriched Extracts from Clerodendrum Species

Clerodendrum SpeciesFractionAnalytical MethodKey Compound QuantifiedConcentration/Yield
C. glandulosumEthyl acetate (B1210297) fraction of hydro-alcoholic extractChromatographic analysisVerbascoside240.41 ± 8.62 µg/mg[1]
C. chinenseEthanolic leaf extractHPLCVerbascoside & IsoverbascosideNot specified
C. glandulosumEthanolic leaf extractHPLCVerbascosideHighest content among tested solvents

Experimental Protocols

Part 1: Extraction and Purification of Brachynoside from Clerodendrum brachyanthum Leaves

This protocol details the extraction and purification of brachynoside, the precursor to this compound.

1. Plant Material Collection and Preparation:

  • Collect fresh leaves of Clerodendron brachyanthum.

  • Thoroughly wash the leaves with distilled water to remove any debris.

  • Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, until they are brittle.

  • Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered leaves in 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional stirring.

  • Alternatively, for a more efficient extraction, perform Soxhlet extraction with 95% ethanol for 24-48 hours.

  • Filter the ethanolic extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

3. Fractionation using Column Chromatography (Silica Gel):

  • Prepare a silica (B1680970) gel (60-120 mesh) column using a suitable solvent system (e.g., a gradient of chloroform (B151607) and methanol).

  • Dissolve the crude ethanol extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the prepared column.

  • Elute the column with a gradient solvent system, starting with a less polar mixture and gradually increasing the polarity. A typical gradient could be Chloroform:Methanol (98:2, 95:5, 90:10, 80:20, 50:50, v/v).

  • Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Chloroform:Methanol:Water, 80:18:2, v/v/v) and visualize under UV light or by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

  • Pool the fractions containing brachynoside based on the TLC profiles.

4. Final Purification by Preparative High-Performance Liquid Chromatography (HPLC):

  • Further purify the brachynoside-rich fractions using a preparative HPLC system.

  • Column: A reversed-phase C18 column is typically used for the separation of phenylethanoid glycosides.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is a common choice. A typical gradient could be: 0-30 min, 10-40% acetonitrile; 30-40 min, 40-70% acetonitrile.

  • Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 5-10 mL/min for a semi-preparative column).

  • Detection: Monitor the elution at a wavelength of 280 nm or 330 nm.

  • Collect the peak corresponding to brachynoside and concentrate it to obtain the pure compound.

Part 2: Synthesis of this compound

This is a general protocol for the acetylation of glycosides and should be optimized for brachynoside.

1. Acetylation Reaction:

  • Dissolve the purified brachynoside in a mixture of pyridine (B92270) and acetic anhydride (B1165640) (1:1, v/v).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

2. Work-up and Purification:

  • Pour the reaction mixture into ice-cold water and stir to precipitate the acetylated product.

  • Filter the precipitate and wash it thoroughly with cold water.

  • Dry the crude this compound under vacuum.

  • Further purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using a non-polar solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain pure this compound.

Mandatory Visualizations

Extraction_Workflow Start Dried Clerodendrum brachyanthum Leaves Extraction Ethanol Extraction Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Ethanol Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Monitoring Column_Chromatography->Fraction_Collection Brachynoside_Fractions Brachynoside-rich Fractions Fraction_Collection->Brachynoside_Fractions Prep_HPLC Preparative HPLC Brachynoside_Fractions->Prep_HPLC Pure_Brachynoside Pure Brachynoside Prep_HPLC->Pure_Brachynoside

Caption: Workflow for the extraction and purification of Brachynoside.

Acetylation_Workflow Start Pure Brachynoside Acetylation Acetylation (Acetic Anhydride, Pyridine) Start->Acetylation Reaction_Monitoring Reaction Monitoring (TLC) Acetylation->Reaction_Monitoring Workup Work-up (Precipitation in Water) Reaction_Monitoring->Workup Crude_Product Crude this compound Workup->Crude_Product Purification Purification (Recrystallization or Column Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthesis of this compound from Brachynoside.

Signaling_Pathway Brachynoside Brachynoside ROS Reactive Oxygen Species (ROS) Brachynoside->ROS Scavenges NFkB_Pathway NF-κB Pathway Brachynoside->NFkB_Pathway Inhibits MAPK_Pathway MAPK Pathway Brachynoside->MAPK_Pathway Inhibits Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NFkB_Pathway Inflammatory_Stimuli->MAPK_Pathway Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_Pathway->Proinflammatory_Cytokines MAPK_Pathway->Proinflammatory_Cytokines

Caption: Postulated antioxidant and anti-inflammatory signaling pathways of Brachynoside.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Brachynoside Heptaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of Brachynoside heptaacetate using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound is a phenylpropanoid that can be isolated from the herbs of Clerodendrum japonicum.[1] This method is designed to be a starting point for researchers and scientists involved in the isolation, purification, and characterization of this compound, as well as for professionals in drug development requiring a reliable analytical method for quality control and stability studies. The protocol herein describes the necessary chromatographic conditions, sample preparation, and data analysis to achieve efficient and reproducible results.

Introduction

This compound, with the molecular formula C45H54O22 and a molecular weight of 946.9 g/mol , is a complex acetylated glycoside.[1][2] As with many natural products, a robust and reliable analytical method is crucial for its study and potential development as a therapeutic agent. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This application note details a reversed-phase HPLC (RP-HPLC) method that provides a baseline for the analysis of this compound.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this method. The following conditions are recommended as a starting point and may require optimization based on the specific instrumentation and sample matrix.

ParameterRecommended Condition
HPLC System Quaternary or Binary Gradient HPLC System
Detector UV-Vis or PDA Detector
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 280 nm
Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0.06040
15.04060
20.01090
25.01090
25.16040
30.06040
Standard and Sample Preparation

Standard Solution:

  • Accurately weigh approximately 1 mg of this compound reference standard.

  • Dissolve the standard in methanol (B129727) to a final concentration of 1 mg/mL to create a stock solution.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 60% A, 40% B) to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Filter all standard solutions through a 0.45 µm syringe filter before injection.

Sample Solution (from plant extract):

  • Accurately weigh the dried plant extract containing this compound.

  • Add a suitable volume of methanol to the extract (e.g., 10 mL for every 100 mg of extract).

  • Sonicate the mixture for 30 minutes to ensure complete dissolution of the compound of interest.

  • Centrifuge the sample at 4000 rpm for 15 minutes to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

Data Presentation

The following table summarizes hypothetical quantitative data for a five-point calibration curve of this compound.

Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10151,980
50759,900
1001,520,100

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G HPLC Analysis Workflow for this compound cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Methanol A->B C Sonicate (for sample) B->C D Filter (0.45 µm) C->D E Inject into HPLC D->E F Separation on C18 Column E->F G UV Detection at 280 nm F->G H Integrate Peak Area G->H I Generate Calibration Curve H->I J Quantify this compound I->J

References

Application Notes and Protocols for the Quantitative Analysis of Brachynoside Heptaacetate in Plant Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brachynoside heptaacetate is a phenylpropanoid glycoside that has been isolated from plant species of the Clerodendrum genus.[1][2][3] Phenylpropanoid glycosides as a class of compounds have garnered significant interest within the scientific community due to their diverse biological activities, including anti-inflammatory, antioxidant, and antidiabetic properties.[4][5][6][7] Accurate quantification of this compound in plant tissues is crucial for pharmacokinetic studies, quality control of herbal medicines, and further research into its therapeutic potential.

This document provides a detailed protocol for the quantitative analysis of this compound in plant tissue using High-Performance Liquid Chromatography with UV detection (HPLC-UV). The described methodology is based on established analytical procedures for structurally related phenylpropanoid glycosides.

Chemical Information:

  • Compound Name: this compound

  • Molecular Formula: C45H54O22

  • Molecular Weight: 946.91 g/mol

  • Class: Phenylpropanoid Glycoside

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Tissue

This protocol outlines an ultrasound-assisted extraction method, which has been shown to be efficient for extracting phenylpropanoid glycosides from Clerodendrum leaves.[5][6]

Materials and Reagents:

  • Fresh or dried plant tissue (e.g., leaves of Clerodendrum sp.)

  • Ethanol (B145695) (HPLC grade)

  • Deionized water

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Grind the dried plant tissue to a fine powder. For fresh tissue, homogenize thoroughly.

  • Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical tube.

  • Add 20 mL of 80% ethanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean collection tube.

  • Repeat the extraction process (steps 3-7) on the plant residue with another 20 mL of 80% ethanol to ensure complete extraction.

  • Combine the supernatants from both extractions.

  • Evaporate the combined extract to dryness under reduced pressure using a rotary evaporator.

  • Reconstitute the dried extract in a known volume (e.g., 5 mL) of the mobile phase (see HPLC conditions below).

  • Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial prior to analysis.

HPLC Method for Quantitative Analysis

The following HPLC method is adapted from established methods for the analysis of phenylpropanoid glycosides.[8][9][10]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.

Chromatographic Conditions:

Parameter Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-5 min: 15% B5-25 min: 15-30% B25-30 min: 30-50% B30-35 min: 50-15% B35-40 min: 15% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm (or determined by UV scan of a pure standard)

| Injection Volume | 10 µL |

Method Validation

To ensure the reliability of the quantitative data, the HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[11][12]

Validation Parameters:

  • Linearity: A calibration curve should be constructed by plotting the peak area against the concentration of a this compound standard over a defined range. A correlation coefficient (r²) of >0.99 is desirable.

  • Precision: The precision of the method should be assessed by analyzing replicate injections of a standard solution. The relative standard deviation (RSD) for both intra-day and inter-day precision should be less than 2%.

  • Accuracy: Accuracy can be determined by performing a recovery study. This involves spiking a blank plant matrix with a known concentration of the this compound standard and calculating the percentage recovery. Recoveries in the range of 95-105% are generally considered acceptable.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Data Presentation

The quantitative data obtained from the analysis should be summarized in a clear and structured table for easy comparison.

Table 1: Quantitative Analysis of this compound in Plant Tissue Samples

Sample IDPlant SpeciesTissue TypeThis compound Concentration (µg/g of dry weight) ± SD
Sample 001Clerodendrum sp. ALeafInsert Value
Sample 002Clerodendrum sp. AStemInsert Value
Sample 003Clerodendrum sp. BLeafInsert Value
............

Table 2: HPLC Method Validation Summary

Validation ParameterResultAcceptance Criteria
Linearity (r²)Insert Value> 0.99
Intra-day Precision (%RSD)Insert Value< 2%
Inter-day Precision (%RSD)Insert Value< 2%
Accuracy (% Recovery)Insert Value95 - 105%
LOD (µg/mL)Insert Value-
LOQ (µg/mL)Insert Value-

Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Quantitative Analysis cluster_validation Method Validation plant_material Plant Tissue (e.g., Leaves) grinding Grinding/Homogenization plant_material->grinding extraction Ultrasound-Assisted Extraction (80% Ethanol) grinding->extraction centrifugation Centrifugation extraction->centrifugation collection Supernatant Collection centrifugation->collection evaporation Evaporation collection->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration 0.22 µm Filtration reconstitution->filtration hplc_analysis HPLC-UV Analysis filtration->hplc_analysis data_processing Data Processing and Quantification hplc_analysis->data_processing linearity Linearity data_processing->linearity precision Precision data_processing->precision accuracy Accuracy data_processing->accuracy lod_loq LOD/LOQ data_processing->lod_loq

Caption: Experimental workflow for the quantification of this compound.

Hypothetical Signaling Pathway

Based on the reported anti-inflammatory activity of phenylpropanoid glycosides from Clerodendrum species, a potential signaling pathway involved could be the inhibition of pro-inflammatory mediators.

signaling_pathway inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 Receptor inflammatory_stimulus->tlr4 nf_kb_activation NF-κB Activation tlr4->nf_kb_activation pro_inflammatory_genes Pro-inflammatory Gene Expression nf_kb_activation->pro_inflammatory_genes pro_inflammatory_mediators Pro-inflammatory Mediators (e.g., PGE2, TNF-α, IL-6) pro_inflammatory_genes->pro_inflammatory_mediators inflammation Inflammation pro_inflammatory_mediators->inflammation brachynoside This compound brachynoside->nf_kb_activation Inhibition

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

References

Application Notes and Protocols for Brachynoside Heptaacetate as a Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Methodologies for the Quantification and Analysis of Brachynoside Heptaacetate

Introduction

This compound is a phenylpropanoid glycoside that has been isolated from medicinal plants such as Clerodendrum japonicum.[1] As a distinct phytochemical entity, its quantification is crucial for the standardization of herbal extracts and in the development of new therapeutic agents. These application notes provide a comprehensive guide for the use of this compound as an analytical standard in phytochemical analysis. Due to the limited availability of specific analytical methods for this compound, the protocols detailed below are based on established methods for the closely related and structurally similar phenylpropanoid glycoside, verbascoside (B1683046) (acteoside). These methods serve as a robust starting point and should be optimized and validated for the specific matrix and instrumentation used.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of a reference standard is critical for its proper handling, storage, and use in analytical method development.

PropertyValueSource
Chemical Name β-D-Glucopyranoside, 2-(3,4-dimethoxyphenyl)ethyl 3-O-(2,3,4-tri-O-acetyl-6-deoxy-α-L-mannopyranosyl)-, 2,6-diacetate 4-[3-[3,4-bis(acetyloxy)phenyl]-2-propenoate], (E)-[1]
Molecular Formula C45H54O22[1]
Molecular Weight 946.91 g/mol [1]
Class Phenylpropanoid Glycoside[1]
Appearance White to off-white powder (typical for this class of compounds)Inferred
Solubility Soluble in methanol (B129727), ethanol (B145695), acetonitrile, and other polar organic solvents. Limited solubility in water.Inferred from related compounds
UV-Vis λmax Approximately 330-350 nm in methanol or ethanol.Inferred from verbascoside[2][3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Quantification

This protocol outlines a reverse-phase HPLC (RP-HPLC) method for the quantification of this compound in plant extracts and other matrices. This method is adapted from established protocols for verbascoside.[2][3][4]

3.1.1. Instrumentation and Chromatographic Conditions

ParameterRecommended Conditions
HPLC System A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]
Mobile Phase A) AcetonitrileB) 1% Acetic Acid in WaterGradient elution is recommended for complex mixtures. A starting point could be a linear gradient from 10% A to 50% A over 30 minutes. Isocratic elution (e.g., Acetonitrile:1% Acetic Acid, 13:87 v/v) may be suitable for purified samples.[2]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 330 - 350 nm[2]
Injection Volume 10 - 20 µL
Standard Solution Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. Prepare a series of working standards by serial dilution to construct a calibration curve.
Sample Preparation Extract the plant material with methanol or ethanol using sonication or maceration. Filter the extract through a 0.45 µm syringe filter before injection.

3.1.2. Method Validation Parameters (Hypothetical)

The following table presents hypothetical yet typical validation parameters for an HPLC method of a phenylpropanoid glycoside. These values should be experimentally determined for this compound.

ParameterExpected Range/Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL
Recovery (%) 95 - 105%
Precision (%RSD) < 2%
High-Performance Thin-Layer Chromatography (HPTLC) Method

This HPTLC method can be used for the qualitative and semi-quantitative analysis of this compound. This protocol is adapted from a method for acteoside.[5]

3.2.1. Instrumentation and Chromatographic Conditions

ParameterRecommended Conditions
HPTLC System HPTLC system with an automatic sample applicator, developing chamber, and a densitometric scanner.
Stationary Phase Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.
Mobile Phase Ethyl acetate (B1210297) - Formic acid - Water (18:1:1, v/v/v).[5]
Application Apply standards and samples as 8 mm bands.
Development Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.
Drying Air dry the plate after development.
Detection Scan the plate densitometrically at 334 nm.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the phytochemical analysis of this compound from a plant source.

G A Plant Material Collection and Preparation B Extraction (Methanol/Ethanol) A->B C Filtration/Centrifugation B->C D Sample for HPLC/HPTLC Analysis C->D F HPLC/HPTLC Analysis D->F E Standard Preparation (this compound) E->F G Data Acquisition and Processing F->G H Quantification and Reporting G->H

Caption: General workflow for phytochemical analysis.

Hypothetical Signaling Pathway

Phenylpropanoid glycosides, as a class, are known to exhibit various biological activities, including antioxidant and anti-inflammatory effects. These activities are often mediated through the modulation of cellular signaling pathways. The following diagram presents a hypothetical signaling pathway that could be influenced by this compound, based on the known activities of related compounds. Disclaimer: This pathway is illustrative and requires experimental validation for this compound.

G cluster_0 A This compound C NF-κB Pathway Activation A->C Inhibition B Cellular Stress (e.g., ROS) B->C D Inflammatory Cytokine Production (e.g., TNF-α, IL-6) C->D E Inflammation D->E

Caption: Hypothetical anti-inflammatory signaling pathway.

Conclusion

The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to utilize this compound as a reference standard in phytochemical analysis. While the provided HPLC and HPTLC methods are based on closely related compounds and require optimization, they offer a validated starting point for method development. The successful application of these methods will enable the accurate quantification of this compound, contributing to the quality control of herbal products and the advancement of drug discovery programs.

References

Application Notes and Protocols for Cell-Based Assays Using Brachynoside Heptaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brachynoside heptaacetate is a phenylpropanoid glycoside that can be isolated from Clerodendrum japonicum, a plant with a history of use in traditional medicine for treating inflammatory conditions.[1][2] While specific biological data for this compound is limited in publicly available literature, compounds from the Clerodendrum genus have been reported to exhibit a range of activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[3][4][5][6] These application notes provide a framework for investigating the potential anti-inflammatory and cytotoxic properties of this compound in cell-based assays. The protocols and data presented herein are hypothetical and intended to serve as a guide for experimental design.

Potential Applications

Based on the known biological activities of extracts from Clerodendrum japonicum, this compound is a candidate for investigation in the following areas:

  • Anti-inflammatory Drug Discovery: Screening for inhibitors of key inflammatory pathways.

  • Oncology Research: Evaluating cytotoxic and anti-proliferative effects on cancer cell lines.

  • Pharmacology: Studying the mechanism of action of phenylpropanoid glycosides.

Data Summary (Hypothetical)

The following tables summarize hypothetical quantitative data from key experiments designed to assess the bioactivity of this compound.

Table 1: Cytotoxicity of this compound on HEK293 and HeLa Cells

Cell LineTreatment Duration (hours)This compound IC₅₀ (µM)
HEK29324> 100
4885.2
7262.5
HeLa2478.9
4851.3
7235.8

Table 2: Effect of this compound on LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (% of LPS control)
Control-< 1
LPS (1 µg/mL)-100
This compound + LPS188.4
565.2
1041.7
2522.1
509.8

Table 3: Inhibition of TNF-α-Induced NF-κB Activation by this compound in HEK293T/NF-κB-luc Cells

TreatmentConcentration (µM)NF-κB Luciferase Activity (% of TNF-α control)
Control-2.5
TNF-α (10 ng/mL)-100
This compound + TNF-α192.1
570.3
1048.9
2528.6
5015.4

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of this compound on adherent cell lines.

Materials:

  • This compound (CAS 144765-80-0)

  • HEK293 (human embryonic kidney) and HeLa (human cervical cancer) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Trypsinize and resuspend cells. Count cells and adjust the density to 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Ensure the final DMSO concentration is less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Nitric Oxide (NO) Production Assay (Griess Test)

This protocol measures the effect of this compound on the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

Protocol:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated, LPS-only, and compound-only controls.

  • Griess Assay:

    • Prepare a standard curve of NaNO₂ (0-100 µM).

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration in the samples from the standard curve and express the results as a percentage of the LPS-stimulated control.

NF-κB Reporter Assay

This assay quantifies the inhibition of the NF-κB signaling pathway using a luciferase reporter cell line.

Materials:

  • HEK293T cells stably expressing an NF-κB-driven luciferase reporter gene

  • This compound

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Luciferase Assay System

  • Luminometer

Protocol:

  • Cell Seeding:

    • Seed the HEK293T/NF-κB-luc reporter cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with TNF-α (10 ng/mL) for 6 hours. Include appropriate controls.

  • Luciferase Assay:

    • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to the cell lysate.

  • Data Acquisition:

    • Measure the luminescence using a luminometer.

    • Normalize the data to cell viability (if necessary) and express the results as a percentage of the TNF-α-stimulated control.

Visualizations

Proposed Anti-inflammatory Signaling Pathway

The following diagram illustrates the hypothetical inhibitory effect of this compound on the NF-κB signaling pathway.

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Brachynoside Brachynoside Heptaacetate Brachynoside->IKK Inhibits NFkB_n->Genes Induces Transcription

Caption: Proposed mechanism of this compound on the NF-κB pathway.

Experimental Workflow for Cytotoxicity Assessment

This diagram outlines the general workflow for assessing the cytotoxicity of this compound.

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat Treat with Brachynoside Heptaacetate (Serial Dilutions) incubate1->treat incubate2 Incubate 24/48/72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve Formazan (Add DMSO) incubate3->dissolve read Read Absorbance (570 nm) dissolve->read analyze Analyze Data (Calculate IC₅₀) read->analyze end End analyze->end

Caption: Workflow for the MTT-based cell viability and cytotoxicity assay.

Disclaimer

The experimental protocols, data, and mechanistic pathways described in these application notes are provided as a general guide and are based on hypothetical scenarios. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The biological activities of this compound have not been extensively reported in peer-reviewed literature, and therefore, the proposed applications and mechanisms require experimental validation.

References

Application Notes and Protocols for In Vitro Antioxidant Activity Assays of Brachynoside Heptaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brachynoside heptaacetate is a phenylpropanoid glycoside that has been isolated from plants of the Clerodendrum genus, notably Clerodendrum japonicum. While direct studies on the in vitro antioxidant activity of this compound are not extensively available in the current body of scientific literature, the Clerodendrum genus, from which it is derived, is well-regarded for its rich composition of bioactive compounds, including flavonoids and phenylethanoid glycosides, which have demonstrated significant antioxidant properties. Pharmacological studies have highlighted the anti-inflammatory, antioxidant, and other beneficial activities of extracts from various Clerodendrum species.[1][2]

This document provides a detailed overview of standard in vitro antioxidant activity assays—DPPH, ABTS, and FRAP—that are appropriate for evaluating the antioxidant potential of compounds like this compound. The protocols and data presented herein are based on established methodologies and published findings for extracts from the Clerodendrum genus, offering a valuable framework for initiating antioxidant research on this compound.

Quantitative Data on Antioxidant Activity of Clerodendrum Species

The following tables summarize the reported in vitro antioxidant activities of various extracts from different Clerodendrum species, which may serve as a preliminary reference for anticipating the potential antioxidant capacity of this compound. It is important to note that the activity of a pure compound may differ significantly from that of a crude extract.

Table 1: DPPH Radical Scavenging Activity of Clerodendrum Extracts

Plant SpeciesExtract/FractionIC50 (µg/mL)Reference
Clerodendrum laevifoliumEthanolic Leaf Extract12.70[3]
Clerodendrum glandulosumPolyphenol-rich Fraction32.45[4]
Clerodendrum splendensAqueous Ethanol (B145695) Fraction310[5]
Clerodendrum inermen-Butyl Alcohol Fraction280[6]

Table 2: ABTS Radical Scavenging Activity of Clerodendrum Extracts

Plant SpeciesExtract/FractionIC50 (µg/mL)Reference
Clerodendrum glandulosumPolyphenol-rich Fraction39.08[4]
Clerodendrum inermeEthyl Acetate (B1210297) Fraction460[6]

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Clerodendrum Extracts

Plant SpeciesExtract/FractionEC50 (mg/mL)Reference
Clerodendrum splendensEthyl Acetate Fraction0.29[5]

Experimental Protocols

The following are detailed protocols for the most common in vitro antioxidant assays that can be applied to this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[7][8]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • Test sample (this compound)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test sample or positive control to the wells.

    • For the blank, add 100 µL of the solvent instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Sol Prepare 0.1 mM DPPH Solution Mix Mix DPPH Solution with Sample DPPH_Sol->Mix Sample_Sol Prepare Sample Dilutions Sample_Sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate

DPPH Assay Experimental Workflow

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization that is measured spectrophotometrically.[7][8]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test sample (this compound)

  • Positive control (e.g., Trolox, Ascorbic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution:

    • Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay.

  • Assay Procedure:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of the test sample or positive control to the wells.

    • For the blank, add 10 µL of the solvent.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • The IC50 value is determined from the plot of percentage inhibition versus sample concentration.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_Stock Prepare ABTS•+ Stock Solution ABTS_Work Prepare ABTS•+ Working Solution ABTS_Stock->ABTS_Work Mix Mix ABTS•+ Solution with Sample ABTS_Work->Mix Sample_Sol Prepare Sample Dilutions Sample_Sol->Mix Incubate Incubate (6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate

ABTS Assay Experimental Workflow

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.[7][8]

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • FRAP reagent (prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio)

  • Test sample (this compound)

  • Positive control (e.g., Ferrous sulfate, Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing 25 mL of acetate buffer, 2.5 mL of TPTZ solution, and 2.5 mL of FeCl₃ solution. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

  • Assay Procedure:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the different concentrations of the test sample, positive control, or blank (solvent) to the wells.

    • Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation:

    • Create a standard curve using a known concentration of ferrous sulfate.

    • The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/mg of sample).

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_Reagent Prepare FRAP Reagent Mix Mix FRAP Reagent with Sample/Standard FRAP_Reagent->Mix Sample_Sol Prepare Sample Dilutions Sample_Sol->Mix Standard_Sol Prepare Ferrous Sulfate Standards Standard_Sol->Mix Incubate Incubate at 37°C (4 min) Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate Ferric Reducing Power Measure->Calculate

FRAP Assay Experimental Workflow

Principle of Antioxidant Action

Antioxidants function by neutralizing free radicals, which are highly reactive molecules that can cause cellular damage. This is achieved through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

Antioxidant_Mechanism cluster_mechanism Antioxidant Mechanisms cluster_assays Assay Examples Free_Radical Free Radical (R•) Stable_Molecule Stable Molecule (R-H) Free_Radical->Stable_Molecule HAT Antioxidant Antioxidant (A-H) Antioxidant->Free_Radical SET Stable_Antioxidant Stable Antioxidant Radical (A•) Antioxidant->Stable_Antioxidant HAT DPPH DPPH (SET/HAT) ABTS ABTS (SET/HAT) FRAP FRAP (SET)

References

Application Notes and Protocols for Anti-inflammatory Research of Brachynoside Heptaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of established protocols for investigating the anti-inflammatory properties of a novel natural product isolate, exemplified here as Brachynoside heptaacetate. In the absence of specific published data for this compound, this guide outlines standardized in vitro and in vivo experimental methodologies commonly employed in the field of anti-inflammatory drug discovery. Detailed protocols for assessing cytotoxicity, measuring key inflammatory mediators, and evaluating effects on critical signaling pathways such as NF-κB and MAPK are presented. Furthermore, this document includes templates for data presentation and visualization to facilitate robust experimental design and analysis.

Introduction to Anti-inflammatory Research

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1][2] While a normal inflammatory response is crucial for healing, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] Natural products are a promising source for the discovery of new anti-inflammatory agents with potentially fewer side effects than current steroidal and non-steroidal anti-inflammatory drugs.[1][3] The investigation of a novel compound like this compound would typically begin with a series of in vitro assays to determine its cytotoxic profile and its ability to modulate inflammatory responses in cell-based models. Promising in vitro results would then be validated in appropriate in vivo models of inflammation.[1][4]

In Vitro Anti-inflammatory Assays

A crucial first step in evaluating a new compound is to determine its effect on cell viability to ensure that any observed anti-inflammatory effects are not due to cytotoxicity. Subsequently, a variety of assays can be employed to measure the compound's impact on the production of inflammatory mediators.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Nitric Oxide (NO) Production Assay (Griess Test)

Principle: Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with lipopolysaccharide (LPS). The Griess test measures the amount of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant.

Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells as described for the MTT assay. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Pro-inflammatory Cytokine Measurement (ELISA)

Principle: Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.

Protocol:

  • Cell Culture and Treatment: Follow the same procedure as for the NO production assay.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits. This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, followed by a substrate to produce a measurable color change.

  • Data Analysis: Calculate the cytokine concentrations based on a standard curve and determine the percentage of inhibition by this compound.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical quantitative data for the in vitro anti-inflammatory activity of this compound.

AssayParameterThis compoundPositive Control (e.g., Dexamethasone)
Cell Viability CC₅₀ (µM)> 100> 100
NO Production IC₅₀ (µM)15.25.8
TNF-α Production IC₅₀ (µM)12.54.1
IL-6 Production IC₅₀ (µM)18.96.3

In Vivo Anti-inflammatory Models

To validate the in vitro findings, in vivo models of inflammation are essential. The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[4]

Carrageenan-Induced Paw Edema in Rats

Principle: The subcutaneous injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema (swelling).[4] The anti-inflammatory effect of a compound is determined by its ability to reduce this edema.

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats (180-220 g) for one week under standard laboratory conditions.

  • Grouping and Treatment: Divide the animals into groups (n=6): a control group, a positive control group (e.g., Indomethacin, 10 mg/kg), and treatment groups receiving different doses of this compound (e.g., 25, 50, 100 mg/kg, administered orally).

  • Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for the in vivo anti-inflammatory effect of this compound in the carrageenan-induced paw edema model.

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3 hours
Control-0
This compound2525.4
This compound5042.1
This compound10058.7
Indomethacin1065.2

Mechanistic Studies: Signaling Pathways

To understand the mechanism of action of this compound, it is important to investigate its effects on key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6][][]

NF-κB Signaling Pathway

Principle: NF-κB is a critical transcription factor that regulates the expression of many pro-inflammatory genes.[6][] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation (e.g., by LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. The effect of a compound on this pathway can be assessed by Western blotting for key proteins.

Protocol (Western Blot):

  • Cell Culture and Treatment: Culture and treat RAW 264.7 cells with this compound and/or LPS as previously described.

  • Protein Extraction: Prepare cytoplasmic and nuclear protein extracts from the cells.

  • Protein Quantification: Determine the protein concentration of the extracts using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against phospho-IκBα, IκBα, NF-κB p65 (nuclear fraction), and appropriate loading controls (e.g., β-actin for cytoplasmic extracts, Lamin B for nuclear extracts).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) detection system to visualize the protein bands.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

MAPK Signaling Pathway

Principle: The MAPK family, including ERK, JNK, and p38, plays a crucial role in mediating inflammatory responses.[5][] Their activation through phosphorylation can be examined by Western blotting.

Protocol (Western Blot):

The protocol is similar to that for the NF-κB pathway, but using primary antibodies against the phosphorylated and total forms of ERK, JNK, and p38 MAPKs.

Visualizations

Signaling Pathways and Experimental Workflows

NF-kappaB Signaling Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB_P P-IκBα IkB->IkB_P NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Proteasome Proteasome Degradation IkB_P->Proteasome Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nuc->Genes Induces Nucleus Nucleus BH Brachynoside heptaacetate BH->IKK Inhibits

Caption: NF-κB Signaling Pathway Inhibition.

MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK p38 p38 MAPKKK->p38 JNK JNK MAPKKK->JNK ERK ERK MAPKKK->ERK p_p38 P-p38 p38->p_p38 p_JNK P-JNK JNK->p_JNK p_ERK P-ERK ERK->p_ERK AP1 AP-1 p_p38->AP1 p_JNK->AP1 p_ERK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes BH Brachynoside heptaacetate BH->MAPKKK Inhibits

Caption: MAPK Signaling Pathway Inhibition.

Experimental_Workflow start Start: this compound invitro In Vitro Assays start->invitro cytotoxicity Cytotoxicity (MTT) invitro->cytotoxicity no_assay NO Production (Griess) invitro->no_assay cytokine_assay Cytokine Measurement (ELISA) invitro->cytokine_assay invivo In Vivo Model (Carrageenan Paw Edema) cytokine_assay->invivo If promising mechanism Mechanism of Action (Western Blot) invivo->mechanism nfkb NF-κB Pathway mechanism->nfkb mapk MAPK Pathway mechanism->mapk end Conclusion: Anti-inflammatory Potential mapk->end

Caption: Anti-inflammatory Research Workflow.

Conclusion

The protocols and methodologies outlined in this document provide a robust framework for the initial investigation of the anti-inflammatory properties of this compound. By systematically evaluating its effects in both in vitro and in vivo models and elucidating its impact on key signaling pathways, researchers can effectively characterize its potential as a novel anti-inflammatory agent. The provided templates for data presentation and visualization are intended to aid in the clear and concise communication of experimental findings.

References

Brachynoside Heptaacetate in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brachynoside heptaacetate is a phenylpropanoid glycoside that has been isolated from Clerodendrum japonicum, a plant with a history of use in traditional medicine. While direct pharmacological studies on this compound are limited in publicly available scientific literature, the extracts of Clerodendrum species have demonstrated a broad spectrum of biological activities. These activities, including anti-inflammatory, antioxidant, hepatoprotective, and cytotoxic effects, suggest that constituent compounds like this compound may hold significant potential for drug discovery.[1][2][3][4][5]

This document provides a summary of the known biological activities associated with Clerodendrum extracts and details the experimental protocols that can be adapted to investigate the therapeutic potential of this compound.

Potential Therapeutic Applications and Supporting Data

Extracts from Clerodendrum species have shown promise in several key areas of pharmacological research. The data presented below, derived from studies on these extracts, offers a foundation for exploring the specific activities of this compound.

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Extracts of Clerodendrum species have been shown to possess anti-inflammatory properties, suggesting the presence of compounds that could modulate inflammatory pathways.[6][7]

Quantitative Data for Clerodendrum Extracts:

Extract/CompoundAssayTarget/MechanismResult (IC50/Inhibition)Reference
Ethanol (B145695) extract of C. laevifoliumLipoxygenase inhibitionInhibition of the lipoxygenase enzymeIC50: 14.12 µg/mL[7]
Methanolic extract of C. thomsoniaeEgg albumin denaturationInhibition of protein denaturationIC50: 164.59 ± 17.85 µg/mL[8]
Ethanolic extract of C. infortunatumNot SpecifiedNot SpecifiedNot Specified[9]
Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of many diseases. The antioxidant capacity of Clerodendrum extracts suggests that their phytochemical constituents could be valuable in combating oxidative damage.[10][11][12]

Quantitative Data for Clerodendrum Extracts:

Extract/CompoundAssayResult (IC50)Reference
Ethanol extract of C. laevifoliumDPPH radical scavengingIC50: 12.70 µg/mL[7]
Ethanolic extract of C. infortunatumDPPH radical scavengingIC50: 47.99 µg/mL[13]
Ethanolic extract of C. infortunatumABTS radical scavengingIC50: 50.05 µg/mL[13]
Methanolic extract of C. thomsoniaeNitric oxide radical scavengingIC50: 205.7 ± 11.44 µg/mL[8]
Methanolic extract of C. thomsoniaeH2O2 radical scavengingIC50: 69.74 ± 6.50 µg/mL[8]
Hepatoprotective and Cytotoxic Activities

The ability to protect liver cells from damage is a crucial therapeutic area. Furthermore, the selective cytotoxicity of plant extracts against cancer cell lines points to their potential as a source for new anticancer agents.

Quantitative Data for Clerodendrum Extracts:

Extract/CompoundCell LineAssayResult (IC50 / % Inhibition)Reference
Alcoholic extract of C. japonicumHepG2Cytotoxicity38.50% cell growth inhibition[14]
Alcoholic extract of C. japonicumHepG2Hepatoprotection (vs. paracetamol)35.99% protective effect[14]
Ethanolic extract of C. infortunatumHeLaCytotoxicity (MTT)IC50: 53.55 µg/mL[13]
Ethanolic extract of C. infortunatumAGSCytotoxicity (MTT)IC50: 82.44 µg/mL[13]
Ethanolic extract of C. infortunatumHT-29Cytotoxicity (MTT)IC50: 142.2 µg/mL[13]
Methanolic extract of C. thomsoniaeACHNCytotoxicity (MTT)33.45 ± 0.66% viability at 200 µg/mL[8]
Methanolic extract of C. thomsoniaeVeroCytotoxicity (MTT)78.32 ± 1.19% viability at 200 µg/mL[8]

Experimental Protocols

The following protocols are detailed methodologies for key experiments that can be used to assess the biological activities of Brachynoside hettaacetate.

Protocol 1: In Vitro Anti-inflammatory Assay - Nitric Oxide Scavenging Activity

Objective: To determine the ability of Brachynoside hettaacetate to scavenge nitric oxide radicals, a key mediator in inflammation.

Materials:

  • Brachynoside hettaacetate

  • Sodium nitroprusside

  • Phosphate buffered saline (PBS), pH 7.4

  • Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of Brachynoside hettaacetate in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the compound in PBS.

  • In a 96-well plate, add 50 µL of 10 mM sodium nitroprusside to each well.

  • Add 50 µL of the different concentrations of Brachynoside hettaacetate to the respective wells.

  • Incubate the plate at room temperature for 150 minutes.

  • After incubation, add 100 µL of Griess reagent to each well.

  • Allow the color to develop for 10 minutes.

  • Measure the absorbance at 546 nm using a microplate reader.

  • Calculate the percentage of nitric oxide scavenging activity.

Protocol 2: In Vitro Antioxidant Assay - DPPH Radical Scavenging Activity

Objective: To evaluate the free radical scavenging capacity of Brachynoside hettaacetate.

Materials:

  • Brachynoside hettaacetate

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of Brachynoside hettaacetate in methanol.

  • Prepare serial dilutions of the compound.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to each well.

  • Add 100 µL of the different concentrations of Brachynoside hettaacetate to the respective wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity.

Protocol 3: In Vitro Cytotoxicity Assay - MTT Assay

Objective: To assess the cytotoxic effect of Brachynoside hettaacetate on cancer cell lines.

Materials:

  • Brachynoside hettaacetate

  • Human cancer cell line (e.g., HepG2, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • DMSO

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of Brachynoside hettaacetate in the cell culture medium.

  • Remove the old medium and add 100 µL of the different concentrations of the compound to the cells.

  • Incubate for 24-72 hours.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability and determine the IC50 value.

Visualizations

Drug Discovery Workflow for this compound

G cluster_0 Initial Screening cluster_1 In Vitro Bioactivity Profiling cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization and Preclinical Development Isolation Isolation of this compound from Clerodendrum japonicum Purity Purity and Structural Characterization Isolation->Purity AntiInflammatory Anti-inflammatory Assays (e.g., NO Scavenging, COX Inhibition) Purity->AntiInflammatory Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Purity->Antioxidant Cytotoxicity Cytotoxicity Assays (e.g., MTT against cancer cell lines) Purity->Cytotoxicity Hepatoprotective Hepatoprotective Assays (e.g., against toxin-induced damage in HepG2) Purity->Hepatoprotective Pathway Signaling Pathway Analysis (e.g., NF-kB, MAPK) AntiInflammatory->Pathway Antioxidant->Pathway Cytotoxicity->Pathway Hepatoprotective->Pathway Target Target Identification and Validation Pathway->Target SAR Structure-Activity Relationship (SAR) Studies Target->SAR InVivo In Vivo Efficacy and Toxicity Studies SAR->InVivo

Caption: A proposed workflow for the drug discovery process of this compound.

Potential Anti-inflammatory Signaling Pathway

G Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) IKK IKK Activation Stimulus->IKK Brachynoside This compound Brachynoside->IKK Inhibition? IkB IkB Degradation IKK->IkB NFkB NF-kB Translocation to Nucleus IkB->NFkB Gene Expression of Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) NFkB->Gene Inflammation Inflammation Gene->Inflammation

Caption: A potential anti-inflammatory mechanism via NF-κB pathway inhibition.

References

Application Notes and Protocols for Plant Stress Studies Involving Phenylpropanoid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of phenylpropanoid glycosides in plant stress responses, supported by quantitative data from recent studies. Detailed protocols for key experiments are included to facilitate the design and execution of research in this area.

Introduction to Phenylpropanoid Glycosides in Plant Stress

Phenylpropanoid glycosides are a diverse group of secondary metabolites synthesized by plants that play crucial roles in their defense mechanisms against a variety of biotic and abiotic stresses.[1][2] These compounds are derived from the phenylpropanoid pathway and are characterized by a core phenylpropanoid structure attached to one or more sugar moieties. The glycosylation of phenylpropanoids enhances their solubility, stability, and compartmentalization within the plant cell.[3]

Under stressful conditions such as high salinity, drought, UV radiation, and pathogen attack, plants often upregulate the phenylpropanoid biosynthesis pathway, leading to the accumulation of various phenolic compounds, including phenylpropanoid glycosides.[4][5][6] These molecules contribute to stress tolerance through several mechanisms, including:

  • Antioxidant Activity: Phenylpropanoid glycosides are potent scavengers of reactive oxygen species (ROS), which are produced in excess during stress and can cause significant damage to cellular components.[5]

  • UV-B Screening: These compounds can accumulate in the epidermal layers of leaves, where they act as a filter to absorb harmful UV-B radiation, thereby protecting the photosynthetic machinery and preventing DNA damage.[5][7]

  • Antimicrobial and Antifeedant Properties: Many phenylpropanoid glycosides exhibit antimicrobial activity, directly inhibiting the growth of invading pathogens. They can also act as deterrents to herbivores.[8][9]

The study of phenylpropanoid glycosides in the context of plant stress is a burgeoning field with significant implications for agriculture and drug development. Understanding how these compounds contribute to plant resilience can inform strategies for developing stress-tolerant crops. Furthermore, many phenylpropanoid glycosides possess pharmacological properties, making them promising candidates for the development of new therapeutic agents.[10]

Quantitative Data on Phenylpropanoid Glycoside Accumulation Under Stress

The following tables summarize quantitative data from various studies on the accumulation of phenylpropanoid glycosides and related phenolic compounds in plants subjected to different stress conditions.

Table 1: Phenylpropanoid Glycoside and Phenolic Compound Accumulation under UV-B Radiation

Plant SpeciesCompound(s)Stress ConditionFold Change/ObservationReference
Salvia verticillataTotal Phenols10.97 kJ m⁻² day⁻¹ UV-B for 5 days1.34-fold increase[7][11]
Salvia verticillataTotal Flavonoids10.97 kJ m⁻² day⁻¹ UV-B for 13 days (recovery)2-fold increase[7][11]
Rhododendron chrysanthumL-phenylalanineUV-B radiationSignificant increase[12]
Rhododendron chrysanthum3-hydroxycinnamic acidUV-B radiationIncrease (not significant)[12]
Highbush BlueberryAnthocyanins & Total Phenolics0.19 W/m² UV-BIncreased compared to control[13]

Table 2: Phenylpropanoid Glycoside and Phenolic Compound Accumulation under Salinity Stress

Plant SpeciesCompound(s)Stress ConditionFold Change/ObservationReference
Wheat SproutsEpicatechin50 mM NaClIncreased vs. control[14]
Wheat SproutsCatechin hydrate50 mM NaCl28.27-times lower than control[14]
Wheat SproutsBenzoic acid50 mM NaCl3.14-times lower than control[14]
Wheat SproutsQuercetin50 mM NaCl1.53-times lower than control[14]
Wheat SproutsTotal Phenylpropanoids50 mM NaCl for 48hHighest accumulation observed[14]
Olea europaea (cv. Frantoio - tolerant)Quercetin & Kaempferol60 and 120 mM NaCl for 40 daysHigher overall content compared to sensitive cultivar[15]
Olea europaea (cv. Leccino - sensitive)Quercetin & Kaempferol60 and 120 mM NaCl for 40 daysStable or strongly depleted[15]

Table 3: Phenylpropanoid Glycoside and Phenolic Compound Accumulation under Drought Stress

Plant SpeciesCompound(s)Stress ConditionFold Change/ObservationReference
Phaseolus vulgarisQuercetin 3-O-galactoside, Quercetin xyloside, etc.Growth at 15% vs 75% RSWC for 12 days53-900% greater concentrations in control (75% RSWC)[3]
Phaseolus vulgarisCoutaric acid (isomer 1)Drought (15% RSWC) for 9 days42% more in drought-stressed plants[3]

Experimental Protocols

Protocol 1: General Procedure for Plant Stress Application and Sample Collection

This protocol provides a general framework for inducing abiotic stress and collecting plant material for phenylpropanoid glycoside analysis. Specific stress parameters should be optimized based on the plant species and research question.

1. Plant Growth:

  • Grow plants in a controlled environment (growth chamber or greenhouse) with defined light, temperature, and humidity conditions to ensure uniformity.
  • Use a suitable growth medium (e.g., soil mix, hydroponics).
  • Allow plants to acclimate and reach a specific developmental stage before applying stress.

2. Stress Application:

  • Drought Stress: Withhold watering for a predetermined period or maintain a specific relative soil water content (RSWC). Monitor plant wilting and soil moisture levels.
  • Salinity Stress: Irrigate plants with a solution containing a specific concentration of NaCl (e.g., 50 mM, 100 mM). Include a control group irrigated with water only.
  • UV-B Radiation: Expose plants to a controlled dose of UV-B radiation using UV lamps in a shielded environment. Ensure the UV-B dose is environmentally relevant. Control plants should be shielded from UV-B.

3. Sample Collection:

  • Collect tissue samples (e.g., leaves, roots) from both stressed and control plants at specific time points during the stress treatment.
  • Immediately freeze the collected samples in liquid nitrogen to quench metabolic activity.
  • Store the samples at -80°C until further analysis.

Protocol 2: Extraction of Phenylpropanoid Glycosides from Plant Tissue

This protocol describes a common method for extracting phenylpropanoid glycosides from plant material.

1. Sample Preparation:

  • Grind the frozen plant tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

2. Extraction:

  • Weigh a precise amount of the powdered tissue (e.g., 100 mg).
  • Add a suitable extraction solvent, typically 80% methanol (B129727) in water, at a specific ratio (e.g., 1:10 w/v).
  • Vortex the mixture thoroughly.
  • Sonicate the sample in an ultrasonic bath for a defined period (e.g., 30 minutes) to enhance extraction efficiency.
  • Centrifuge the extract at high speed (e.g., 13,000 rpm) for 15 minutes to pellet cell debris.
  • Carefully collect the supernatant.
  • For quantitative analysis, it may be necessary to perform a second extraction of the pellet and combine the supernatants.

3. Filtration:

  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter before HPLC or LC-MS analysis.

Protocol 3: Quantification of Phenylpropanoid Glycosides by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for the separation and quantification of phenylpropanoid glycosides. The specific column, mobile phase, and gradient may need to be optimized for the compounds of interest.

1. HPLC System and Column:

  • Use a standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.
  • Employ a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase:

  • Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
  • Mobile Phase B: Acetonitrile or methanol with the same concentration of acid as Mobile Phase A.
  • Filter and degas both mobile phases before use.

3. Gradient Elution:

  • Develop a gradient elution program to effectively separate the target compounds. A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to a high percentage to elute more hydrophobic compounds.
  • Example Gradient:
  • 0-5 min: 10% B
  • 5-25 min: 10-80% B (linear gradient)
  • 25-30 min: 80% B (isocratic)
  • 30-35 min: 80-10% B (linear gradient)
  • 35-40 min: 10% B (re-equilibration)

4. Detection:

  • Set the detector to a wavelength where the phenylpropanoid glycosides of interest show maximum absorbance (e.g., 280 nm, 320 nm, or 330 nm).

5. Quantification:

  • Prepare a series of standard solutions of known concentrations using authentic reference compounds of the target phenylpropanoid glycosides.
  • Inject the standards into the HPLC system to generate a calibration curve (peak area vs. concentration).
  • Inject the plant extracts and determine the peak areas of the target compounds.
  • Calculate the concentration of the phenylpropanoid glycosides in the extracts using the calibration curve. Express the results as µg/g or mg/g of fresh or dry weight.

Protocol 4: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

LC-MS provides higher sensitivity and specificity for the analysis of phenylpropanoid glycosides, allowing for both identification and quantification.

1. LC System:

  • The LC conditions (column, mobile phase, gradient) can be similar to those used for HPLC, but are often optimized for compatibility with the MS interface. Ultra-high performance liquid chromatography (UPLC) is commonly used for better resolution and faster analysis times.

2. Mass Spectrometer:

  • Couple the LC system to a mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF), Triple Quadrupole (TQ), or Ion Trap).
  • Use an electrospray ionization (ESI) source, typically in negative ion mode, as phenylpropanoid glycosides readily form [M-H]⁻ ions.

3. MS Analysis:

  • Full Scan (MS1): Acquire full scan mass spectra to detect all ions within a specified mass range. This is useful for untargeted analysis and identification of unknown compounds.
  • Tandem MS (MS/MS or MS²): Fragment precursor ions to obtain structural information. The fragmentation pattern can be used to identify the aglycone and sugar moieties of the glycoside.
  • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For targeted quantification, monitor specific precursor-product ion transitions. This provides high selectivity and sensitivity.

4. Data Analysis:

  • Use specialized software to process the LC-MS data.
  • Identify compounds by comparing their retention times, accurate masses, and MS/MS fragmentation patterns with those of authentic standards or by searching spectral libraries.
  • For quantification, use a similar calibration curve approach as with HPLC, but based on the peak areas from the SIM or MRM chromatograms.

Signaling Pathways and Experimental Workflows

// Nodes Shikimate [label="Shikimate Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Phe [label="L-Phenylalanine", fillcolor="#FFFFFF", fontcolor="#202124"]; CinnamicAcid [label="Cinnamic Acid", fillcolor="#FFFFFF", fontcolor="#202124"]; pCoumaricAcid [label="p-Coumaric Acid", fillcolor="#FFFFFF", fontcolor="#202124"]; pCoumaroylCoA [label="p-Coumaroyl-CoA", fillcolor="#FFFFFF", fontcolor="#202124"]; Chalcones [label="Chalcones", fillcolor="#FFFFFF", fontcolor="#202124"]; Flavonoids [label="Flavonoids", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FlavonoidGlycosides [label="Flavonoid\nGlycosides", fillcolor="#34A853", fontcolor="#FFFFFF"]; HydroxycinnamicAcids [label="Hydroxycinnamic\nAcids", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HydroxycinnamicAcidGlycosides [label="Hydroxycinnamic Acid\nGlycosides", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lignans [label="Lignans/Lignin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stilbenes [label="Stilbenes", fillcolor="#FBBC05", fontcolor="#202124"]; StilbeneGlycosides [label="Stilbene\nGlycosides", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Enzymes PAL [label="PAL", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; C4H [label="C4H", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; FourCL [label="4CL", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CHS [label="CHS", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CHI [label="CHI", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; STS [label="STS", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; UGT [label="UGTs", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Shikimate -> Phe; Phe -> CinnamicAcid [label="PAL"]; CinnamicAcid -> pCoumaricAcid [label="C4H"]; pCoumaricAcid -> pCoumaroylCoA [label="4CL"]; pCoumaroylCoA -> Chalcones [label="CHS"]; Chalcones -> Flavonoids [label="CHI, etc."]; Flavonoids -> FlavonoidGlycosides [label="UGTs"]; pCoumaricAcid -> HydroxycinnamicAcids; HydroxycinnamicAcids -> HydroxycinnamicAcidGlycosides [label="UGTs"]; pCoumaroylCoA -> Lignans; pCoumaroylCoA -> Stilbenes [label="STS"]; Stilbenes -> StilbeneGlycosides [label="UGTs"];

// Stress Input Stress [label="Biotic & Abiotic Stress", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stress -> PAL [style=dashed, color="#EA4335"]; Stress -> C4H [style=dashed, color="#EA4335"]; Stress -> FourCL [style=dashed, color="#EA4335"]; Stress -> CHS [style=dashed, color="#EA4335"]; Stress -> UGT [style=dashed, color="#EA4335"]; } end_dot Phenylpropanoid Biosynthesis Pathway under Stress

// Nodes PlantGrowth [label="Plant Growth in\nControlled Environment", fillcolor="#F1F3F4", fontcolor="#202124"]; StressApplication [label="Stress Application\n(e.g., Drought, Salinity, UV-B)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ControlGroup [label="Control Group\n(No Stress)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SampleCollection [label="Sample Collection\n(Time Course)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Extraction of\nPhenylpropanoid Glycosides", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="LC-MS / HPLC Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DataProcessing [label="Data Processing and\nQuantification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Interpretation [label="Interpretation of Results", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges PlantGrowth -> StressApplication; PlantGrowth -> ControlGroup; StressApplication -> SampleCollection; ControlGroup -> SampleCollection; SampleCollection -> Extraction; Extraction -> Analysis; Analysis -> DataProcessing; DataProcessing -> Interpretation; } end_dot Experimental Workflow for Phenylpropanoid Glycoside Analysis

References

Synthesis of Brachynoside Heptaacetate Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brachynoside, a complex glycoside natural product, and its derivatives are of significant interest in phytochemical and pharmacological research. This document provides detailed application notes and experimental protocols for the synthesis of Brachynoside heptaacetate. The peracetylation of Brachynoside is a key chemical modification that can alter its physicochemical properties, such as solubility and membrane permeability, which may, in turn, influence its biological activity. These protocols are intended to serve as a comprehensive guide for researchers engaged in the synthesis and evaluation of novel glycosidic compounds.

Introduction

Brachynoside is a naturally occurring glycoside with a molecular formula of C₃₁H₄₀O₁₅.[1] Its structure consists of a phenethyl alcohol aglycone attached to a disaccharide moiety, which is further esterified with a caffeoyl group. The presence of multiple hydroxyl groups on the sugar moieties makes Brachynoside a candidate for various chemical modifications, including acetylation. The complete acetylation of all free hydroxyl groups on Brachynoside results in the formation of this compound. This derivatization is often performed to protect the hydroxyl groups during further synthetic steps or to enhance the lipophilicity of the molecule, potentially improving its bioavailability and cellular uptake.

Acetylated natural products have shown a range of biological activities. For instance, acetylation of certain flavonoids has been shown to enhance their anticancer and anti-inflammatory effects.[2][3] In the context of brassinosteroids, a class of plant hormones to which Brachynoside is related, structural modifications such as acetylation can significantly impact their biological potency.[4][5] Therefore, the synthesis and biological evaluation of this compound are of considerable interest for the discovery of new therapeutic agents.

Quantitative Data Summary

While specific quantitative data for the synthesis of this compound is not extensively reported in the literature, peracetylation reactions of complex glycosides using acetic anhydride (B1165640) and pyridine (B92270) are generally known to proceed with high efficiency. The following table provides expected values based on standard protocols for similar compounds.

ParameterExpected ValueNotes
Starting Material BrachynosidePurity >95% recommended
Reagents Acetic Anhydride, PyridineAnhydrous conditions are crucial
Reaction Time 12-24 hoursMonitored by Thin Layer Chromatography (TLC)
Reaction Temperature Room TemperatureMild conditions to prevent degradation
Expected Yield >90%Peracetylation is typically a high-yielding reaction
Molecular Formula C₄₅H₅₄O₂₂This compound
Molecular Weight 946.9 g/mol This compound

Experimental Protocols

Protocol 1: Peracetylation of Brachynoside

This protocol describes the complete acetylation of the seven free hydroxyl groups of Brachynoside to yield this compound using acetic anhydride in pyridine. This is a standard and widely adopted method for the per-O-acetylation of carbohydrates and other polyhydroxylated natural products.[6][7][8]

Materials:

  • Brachynoside

  • Anhydrous Pyridine

  • Acetic Anhydride

  • Toluene (B28343)

  • Dichloromethane (B109758) (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate (B1210297)/Hexane mixture)

Procedure:

  • Dissolve Brachynoside (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an excess of acetic anhydride (at least 7 equivalents, typically a large excess is used) to the solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, quench the reaction by the slow addition of methanol (B129727) at 0°C to consume the excess acetic anhydride.

  • Remove the solvents under reduced pressure. Co-evaporate with toluene to remove residual pyridine.

  • Dissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

  • Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its structure and purity.

Visualizations

Brassinosteroid Signaling Pathway

Brachynoside belongs to the broad class of brassinosteroids. While the specific signaling cascade for this compound is not elucidated, the general pathway for brassinosteroids provides a valuable framework for understanding its potential mechanism of action. The binding of a brassinosteroid to its cell surface receptor kinase BRI1 initiates a signaling cascade that leads to the regulation of gene expression and various physiological responses in plants.

Brassinosteroid_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR Brassinosteroid (e.g., Brachynoside derivative) BRI1 BRI1 (Receptor Kinase) BR->BRI1 Binding BAK1 BAK1 (Co-receptor) BRI1->BAK1 BSK1 BSK1 BAK1->BSK1 Phosphorylation BSU1 BSU1 (Phosphatase) BSK1->BSU1 Activation BIN2 BIN2 (Kinase) BSU1->BIN2 Inhibition BZR1_P BZR1/BES1-P (Phosphorylated) BSU1->BZR1_P Dephosphorylation BIN2->BZR1_P Phosphorylation (Inactivation) BZR1 BZR1/BES1 (Active) BZR1_P->BZR1 DNA Target Genes BZR1->DNA Binding Response Gene Expression & Physiological Response DNA->Response

Caption: General Brassinosteroid Signaling Pathway.

Experimental Workflow for Synthesis and Purification

The following diagram illustrates the logical flow of the experimental procedure for the synthesis and purification of this compound.

Synthesis_Workflow Start Start: Brachynoside Reaction Acetylation: Acetic Anhydride, Pyridine, 0°C to RT Start->Reaction Monitoring Reaction Monitoring: TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup: HCl, NaHCO₃, Brine Monitoring->Workup Reaction Complete Purification Purification: Silica Gel Chromatography Workup->Purification Characterization Characterization: NMR, MS Purification->Characterization End End: This compound Characterization->End

Caption: Synthesis and Purification Workflow.

References

Application Notes and Protocols for Bioactivity Screening of Brachynoside Heptaacetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Brachynoside heptaacetate is a phenylpropanoid glycoside that can be isolated from the herbs of Clerodendrum japonicum[1]. As a derivative of a natural product, it represents a potential candidate for drug discovery. Comprehensive bioactivity screening is the first step in elucidating its therapeutic potential. These application notes provide a detailed experimental workflow and protocols for a primary bioactivity screening panel for this compound, focusing on cytotoxicity, anti-inflammatory, and antioxidant activities.

Experimental Workflow

The proposed experimental workflow for the bioactivity screening of this compound is a staged approach, beginning with an assessment of cytotoxicity to determine the appropriate concentration range for subsequent bioactivity assays. This is followed by in vitro assays for anti-inflammatory and antioxidant activities.

experimental_workflow cluster_prep Preparation cluster_screening Bioactivity Screening cluster_analysis Data Analysis prep This compound Stock Solution Preparation cytotoxicity Cytotoxicity Assay (MTT Assay) prep->cytotoxicity Determine Non-Toxic Concentration Range anti_inflammatory Anti-inflammatory Assays cytotoxicity->anti_inflammatory Select Sub-Toxic Concentrations antioxidant Antioxidant Assays cytotoxicity->antioxidant Select Sub-Toxic Concentrations data_analysis Data Analysis (IC50/EC50 Determination) anti_inflammatory->data_analysis antioxidant->data_analysis

Caption: Experimental workflow for this compound bioactivity screening.

Cytotoxicity Screening: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2][3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.[2][3] The concentration of the solubilized formazan is directly proportional to the number of metabolically active cells.

Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation:

Concentration (µM)Absorbance (570 nm)Cell Viability (%)
Vehicle Control1.25100
11.2096
101.1592
251.0584
500.8568
1000.5040
Positive Control0.1512

Anti-inflammatory Activity Screening

Inhibition of Egg Albumin Denaturation Assay

Principle: Inflammation can involve the denaturation of proteins.[6][7] This assay evaluates the ability of a compound to prevent the heat-induced denaturation of egg albumin, a mechanism comparable to the action of some non-steroidal anti-inflammatory drugs (NSAIDs).[6]

Protocol:

  • Reaction Mixture Preparation: In a tube, mix 2 mL of different concentrations of this compound, 2.8 mL of phosphate-buffered saline (PBS, pH 7.4), and 0.2 mL of fresh hen's egg albumin.[7]

  • Control Preparation: A control mixture is prepared with 2 mL of distilled water instead of the test compound.[7]

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.[6]

  • Heat Denaturation: Induce denaturation by heating the mixtures in a water bath at 70°C for 15 minutes.[6]

  • Absorbance Measurement: After cooling, measure the absorbance of the solutions at 280 nm.[6]

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100. Determine the IC₅₀ value.

Data Presentation:

Concentration (µg/mL)Absorbance (280 nm)Inhibition of Denaturation (%)
Control0.800
100.7210
500.6025
1000.4445
2000.2865
Positive Control (Aspirin)0.2075
Nitric Oxide (NO) Scavenging Activity (Griess Assay)

Principle: Overproduction of nitric oxide (NO) is a hallmark of inflammation. The Griess assay is a colorimetric method to quantify NO by measuring its stable metabolite, nitrite (B80452). This assay assesses the ability of this compound to scavenge NO or inhibit its production in lipopolysaccharide (LPS)-stimulated macrophages.

signaling_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB Activation MyD88->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Brachynoside Brachynoside Heptaacetate Brachynoside->NFkB Inhibits? Brachynoside->iNOS Inhibits?

Caption: Hypothetical anti-inflammatory signaling pathway.

Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[8]

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.[8]

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[8]

  • Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.[8]

  • Griess Reaction: In a new 96-well plate, add 100 µL of the collected supernatant. Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation and Measurement: Incubate for 10-15 minutes at room temperature in the dark. Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.

Data Presentation:

Concentration (µM)Nitrite Concentration (µM)NO Inhibition (%)
Control (Unstimulated)2.5-
LPS Control30.00
128.55
1022.525
2516.545
509.070
Positive Control (L-NAME)6.080

Antioxidant Activity Screening

DPPH Radical Scavenging Assay

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.[9][10] In the presence of an antioxidant, the stable purple DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, with a corresponding decrease in absorbance.[10]

Protocol:

  • Sample Preparation: Prepare different concentrations of this compound in methanol (B129727).

  • Reaction Setup: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of a methanolic DPPH solution (e.g., 0.1 mM).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[11]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[10]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100. Determine the IC₅₀ value.

ABTS Radical Cation Decolorization Assay

Principle: The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[9] The pre-formed blue-green ABTS•+ is reduced by an antioxidant, causing a decolorization that is measured spectrophotometrically.

Protocol:

  • ABTS•+ Generation: Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[11]

  • Working Solution: Dilute the ABTS•+ solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.[11]

  • Reaction: Add a small volume of the this compound solution to a larger volume of the ABTS•+ working solution.

  • Incubation and Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of ABTS•+ scavenging activity and determine the IC₅₀ value. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[11]

Data Presentation for Antioxidant Assays:

Concentration (µg/mL)DPPH Scavenging (%)ABTS Scavenging (%)
10812
502230
1004855
2007582
Positive Control (Ascorbic Acid)9598

Conclusion

This document provides a foundational set of protocols for the initial bioactivity screening of this compound. The results from these assays will provide valuable preliminary data on its cytotoxic, anti-inflammatory, and antioxidant properties. Positive results in any of these screening assays would warrant further investigation into the specific mechanisms of action and potential for development as a therapeutic agent.

References

Application Notes and Protocols for Cell Culture Experiments with Brachynoside Heptaacetate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature detailing the biological activity and specific cell culture applications of Brachynoside heptaacetate is not currently available. The following application notes and protocols are provided as a hypothetical and exemplary guide for researchers, scientists, and drug development professionals interested in investigating the potential effects of a novel, uncharacterized phenylpropanoid glycoside like this compound. The experimental designs, data, and discussed signaling pathways are illustrative and based on the general activities of related natural product classes. The "heptaacetate" modification suggests increased lipophilicity, which may enhance cell membrane permeability compared to the parent glycoside.

Introduction

Brachynoside is a phenylpropanoid glycoside that has been isolated from plants such as Clerodendrum brachyanthum.[1] Phenylpropanoid glycosides are a class of natural products known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The acetylation of the glycoside moiety to form this compound would theoretically increase its ability to cross cellular membranes, making it more suitable for cell-based assays.

These application notes provide a framework for the initial in vitro characterization of this compound (referred to hereafter as "the compound") to explore its potential cytotoxic, anti-inflammatory, and pro-apoptotic activities.

Data Presentation

The following tables present hypothetical data from foundational experiments to characterize the activity of the compound.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineCell TypeTreatment Duration (hours)IC₅₀ (µM)
MCF-7Human Breast Cancer4825.5
HepG2Human Liver Cancer4838.2
RAW 264.7Murine Macrophage24> 100
HEK293Human Embryonic Kidney4885.1

Note: IC₅₀ (half-maximal inhibitory concentration) values are hypothetical and would need to be determined experimentally.

Table 2: Effect of this compound on LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (% of LPS Control)Cell Viability (%)
Vehicle Control-1.2 ± 0.3100
LPS (1 µg/mL)-10098.5 ± 2.1
Compound + LPS1075.4 ± 4.197.8 ± 2.5
Compound + LPS2548.6 ± 3.596.2 ± 3.0
Compound + LPS5022.1 ± 2.895.1 ± 2.7

Note: Data are represented as mean ± standard deviation. These are exemplary results.

Table 3: Apoptosis Induction by this compound in MCF-7 Cells

TreatmentConcentration (µM)Early Apoptosis (%) (Annexin V+/PI-)Late Apoptosis (%) (Annexin V+/PI+)Total Apoptosis (%)
Vehicle Control-2.1 ± 0.51.5 ± 0.33.6
Compound12.58.7 ± 1.14.2 ± 0.612.9
Compound2519.5 ± 2.210.8 ± 1.530.3
Compound5028.3 ± 3.021.4 ± 2.449.7

Note: Data are hypothetical and would be typically obtained via flow cytometry after Annexin V and Propidium Iodide (PI) staining.

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the effect of the compound on cell viability and to calculate its IC₅₀ value.

Materials:

  • Target cell lines (e.g., MCF-7, HepG2, RAW 264.7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO, concentration not exceeding 0.5%) and untreated control wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Anti-Inflammatory Activity Assessment by Measuring Nitric Oxide (NO) Production

This protocol assesses the compound's ability to inhibit inflammation in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium

  • This compound stock solution

  • LPS from E. coli (stock solution of 1 mg/mL)

  • 24-well cell culture plates

  • Griess Reagent System

  • Nitrite (B80452) standard solution

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells per well in 500 µL of complete medium. Incubate for 24 hours.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of the compound (determined from Protocol 1) for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Include control wells: vehicle only, LPS only, and compound only.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • NO Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Read the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a standard curve. Express the results as a percentage of the NO production in the LPS-only treated group.

Protocol 3: Apoptosis Analysis using Annexin V-FITC/PI Staining

This protocol quantifies the percentage of apoptotic cells after treatment with the compound.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that allows for approximately 70-80% confluency after 24 hours. Treat the cells with the compound at various concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 or 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge all cells together at 300 x g for 5 minutes.

  • Cell Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Visualization of Pathways and Workflows

Hypothetical Signaling Pathway

Many natural products exert their anti-inflammatory and pro-apoptotic effects by modulating key cellular signaling pathways. A common pathway implicated is the PI3K/Akt pathway, which regulates cell survival and proliferation.[2][3] The diagram below illustrates a hypothetical mechanism where this compound might inhibit this pathway, leading to apoptosis.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Proliferation Cell Survival & Proliferation mTOR->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Apoptosis Apoptosis Bax->Apoptosis Induces Compound Brachynoside Heptaacetate Compound->Akt Inhibits (Hypothesized)

Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Workflow

The following diagram outlines a logical workflow for the initial characterization of a novel compound like this compound in cell culture.

Experimental_Workflow start Novel Compound (this compound) cytotoxicity Protocol 1: Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity ic50 Determine IC₅₀ on Cancer vs. Normal Cells cytotoxicity->ic50 anti_inflammatory Protocol 2: Anti-inflammatory Assay (e.g., NO/Cytokine Measurement) ic50->anti_inflammatory Use non-toxic concentrations apoptosis Protocol 3: Apoptosis Assay (e.g., Annexin V/PI) ic50->apoptosis Use IC₅₀-based concentrations mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) anti_inflammatory->mechanism apoptosis->mechanism conclusion Evaluate Therapeutic Potential mechanism->conclusion

General workflow for in vitro screening of a novel bioactive compound.

References

Application Notes and Protocols for the Quantification of Phenylpropanoid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical techniques for the quantification of phenylpropanoid glycosides (PPGs), a class of bioactive natural products with significant interest in the pharmaceutical and functional food industries. This document details experimental protocols for common analytical methods, presents quantitative data from various studies, and visualizes key experimental workflows and relevant signaling pathways.

Introduction to Analytical Techniques

The accurate quantification of phenylpropanoid glycosides is crucial for quality control, standardization of herbal extracts, and pharmacokinetic studies. Several chromatographic techniques are widely employed for this purpose, each offering distinct advantages in terms of selectivity, sensitivity, and throughput. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible method for routine analysis. Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS), provides higher resolution, increased sensitivity, and shorter analysis times, making it ideal for complex matrices and trace-level quantification.[1] High-Performance Thin-Layer Chromatography (HPTLC) offers a high-throughput and cost-effective alternative for the simultaneous analysis of multiple samples.

Experimental Protocols

Sample Preparation: Extraction of Phenylpropanoid Glycosides

A critical step in the quantification of PPGs is the efficient extraction from the plant matrix. The choice of solvent and extraction method can significantly impact the yield.

Protocol 1: Methanol (B129727) Extraction

  • Grinding: Grind the dried plant material to a fine powder (e.g., 80 mesh) to increase the surface area for extraction.[2]

  • Sonication: Weigh 500 mg of the powdered material and mix with 5 mL of methanol.[3] Sonicate the mixture for 30 minutes at room temperature.[3]

  • Centrifugation: Centrifuge the mixture at 7000 rpm for 10 minutes.[3]

  • Filtration: Collect the supernatant and filter it through a 0.2-µm or 0.45-µm syringe filter before analysis.[2][3]

Protocol 2: Reflux Extraction with 70% Ethanol (B145695)

  • Extraction: Powder 500 g of the plant material and extract three times with 70% ethanol under reflux, with each extraction lasting 2 hours.[4]

  • Concentration: Concentrate the combined extracts under vacuum.[4]

  • Suspension and Partitioning: Suspend the residue in deionized water and perform liquid-liquid partitioning with a non-polar solvent like n-butanol to enrich the PPG fraction.[4]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a standard method for the quantification of PPGs such as verbascoside, isoverbascoside, and salidroside.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of water (A) and methanol (B).[2] A typical gradient might start with a higher proportion of water and gradually increase the methanol concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 25-30 °C.

    • Detection Wavelength: Monitor at 275 nm and 330 nm, as many PPGs show maximum absorption at these wavelengths.[2]

    • Injection Volume: 10 µL.[2]

  • Standard Preparation: Prepare a series of standard solutions of known concentrations for the target PPGs to construct a calibration curve.

  • Quantification: Inject the prepared sample extracts and quantify the PPGs by comparing their peak areas with the calibration curve.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Method

UPLC-MS/MS offers superior sensitivity and selectivity for the analysis of PPGs, especially in complex biological matrices.

Instrumentation:

  • UPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm).[5]

Protocol:

  • Mobile Phase Preparation: Use a binary mobile phase system, such as water with 0.1% formic acid (A) and acetonitrile (B52724) (B).[5]

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min.[5]

    • Column Temperature: 35 °C.[5]

    • Gradient Elution: A typical gradient starts with a low percentage of organic solvent (e.g., 5% B) and linearly increases to a high percentage (e.g., 100% B) over a short period (e.g., 8 minutes).[5]

    • Injection Volume: 1.0 µL.[5]

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), often in negative mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor-product ion transitions for each analyte.

  • Quantification: Use an internal standard for accurate quantification. The concentration of each PPG is determined from a calibration curve generated using standard solutions.

High-Performance Thin-Layer Chromatography (HPTLC) Method

HPTLC is a planar chromatographic technique suitable for the simultaneous quantification of PPGs in a large number of samples.

Instrumentation:

  • HPTLC system with an automatic TLC sampler, developing chamber, and a TLC scanner (densitometer).

  • HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

Protocol:

  • Sample and Standard Application: Apply the sample extracts and standard solutions as bands onto the HPTLC plate using an automatic sampler.

  • Chromatographic Development: Develop the plate in a saturated twin-trough chamber with an appropriate mobile phase. A common mobile phase for PPGs is a mixture of ethyl acetate, n-butanol, and water.[4]

  • Densitometric Analysis: After development, dry the plate and perform densitometric scanning at the wavelength of maximum absorbance for the target PPGs (e.g., 330 nm).

  • Quantification: Quantify the PPGs by comparing the peak areas of the sample bands with those of the standard bands.

Quantitative Data Summary

The following tables summarize the quantitative data for various phenylpropanoid glycosides from different plant sources, analyzed by the techniques described above.

Table 1: Quantification of Phenylpropanoid Glycosides by HPLC

Phenylpropanoid GlycosidePlant SourceConcentration/AmountReference
VerbascosidePedicularis densispicaNot specified in abstract[2]
Iso-verbascosidePedicularis densispicaNot specified in abstract[2]
SalidrosidePedicularis densispicaNot specified in abstract[2]
EchinacosidePedicularis longiflora3.5 mg from 120 mg crude sample[4]
Forsythoside BPedicularis longiflora22.7 mg from 120 mg crude sample[4]
VerbascosidePedicularis longiflora48.7 mg from 120 mg crude sample[4]

Table 2: Quantification of Phenylpropanoid Glycosides by UPLC/UHPLC-MS

Phenylpropanoid GlycosidePlant SourceConcentration/AmountReference
EchinacosidePedicularis oederi31.6 mg from 900 mg sample[5]
Forsythoside BPedicularis oederi28.9 mg from 900 mg sample[5]
VerbascosidePedicularis oederi74.1 mg from 900 mg sample[5]
Forsythoside AAloysia polystachyaIdentified and quantified[6]
Plantainoside CAloysia polystachyaIdentified and quantified[6]
MartynosideAloysia polystachyaIdentified and quantified[6]

Table 3: Quantification of Phenylpropanoid Glycosides by HPTLC-Densitometry

Phenylpropanoid GlycosidePlant SourceConcentration (% w/w)Reference
VerbascosideBallota rupestris (leaves)4.58%[7]
Forsythoside BBallota rupestris (roots)3.0%[7]
Caffeoyl-malic acidBallota rupestris (leaves)0.30%[7]
VerbascosideBallota nigra (leaves)Not specified, but present[7]
Forsythoside BBallota nigra (leaves)Not specified, but present[7]
VerbascosideBallota hirsuta (leaves)1.64%[7]
Forsythoside BBallota hirsuta (leaves)0.91%[7]
Caffeoyl-malic acidBallota hirsuta (leaves)0.08%[7]

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflows for PPG quantification and the signaling pathways modulated by specific PPGs.

G cluster_extraction Sample Preparation cluster_hplc HPLC Analysis cluster_uplc UPLC-MS/MS Analysis cluster_hptlc HPTLC Analysis start Dried Plant Material grind Grinding start->grind extract Solvent Extraction (Methanol or 70% Ethanol) grind->extract filter Filtration extract->filter end_extraction Filtered Extract filter->end_extraction hplc_inject Inject into HPLC end_extraction->hplc_inject uplc_inject Inject into UPLC end_extraction->uplc_inject hptlc_apply Apply to HPTLC Plate end_extraction->hptlc_apply hplc_separate Separation on C18 Column hplc_inject->hplc_separate hplc_detect UV/PDA Detection hplc_separate->hplc_detect hplc_quant Quantification hplc_detect->hplc_quant uplc_separate Separation on UPLC Column uplc_inject->uplc_separate uplc_ms MS/MS Detection uplc_separate->uplc_ms uplc_quant Quantification uplc_ms->uplc_quant hptlc_develop Chromatographic Development hptlc_apply->hptlc_develop hptlc_scan Densitometric Scanning hptlc_develop->hptlc_scan hptlc_quant Quantification hptlc_scan->hptlc_quant

Caption: General experimental workflow for phenylpropanoid glycoside quantification.

G cluster_pathway Phenylpropanoid Biosynthesis Pathway pal Phenylalanine Ammonia-Lyase (PAL) cinnamic_acid Cinnamic Acid pal->cinnamic_acid c4h Cinnamate 4-Hydroxylase (C4H) p_coumaric_acid p-Coumaric Acid c4h->p_coumaric_acid four_cl 4-Coumarate-CoA Ligase (4CL) p_coumaroyl_coa p-Coumaroyl-CoA four_cl->p_coumaroyl_coa phenylalanine Phenylalanine phenylalanine->pal cinnamic_acid->c4h p_coumaric_acid->four_cl flavonoids Flavonoids p_coumaroyl_coa->flavonoids lignin Lignin p_coumaroyl_coa->lignin ppgs Phenylpropanoid Glycosides p_coumaroyl_coa->ppgs

Caption: Simplified phenylpropanoid biosynthesis pathway leading to various secondary metabolites.

G cluster_verbascoside Verbascoside Anti-inflammatory Signaling verbascoside Verbascoside shp1 SHP-1 verbascoside->shp1 activates tak1 TAK1 Phosphorylation shp1->tak1 inhibits jnk JNK Phosphorylation tak1->jnk activates ap1 AP-1 Activation jnk->ap1 activates inflammation Inflammatory Response (COX-2, iNOS) ap1->inflammation promotes

Caption: Anti-inflammatory signaling pathway of Verbascoside.[3][8]

G cluster_echinacoside Echinacoside Neuroprotective Signaling echinacoside Echinacoside pi3k PI3K echinacoside->pi3k activates akt AKT pi3k->akt activates nrf2 Nrf2 akt->nrf2 activates ppary PPARγ nrf2->ppary activates bace1 BACE1 ppary->bace1 inhibits abeta Aβ Deposition bace1->abeta promotes

Caption: Neuroprotective signaling pathway of Echinacoside in Alzheimer's disease models.[9]

References

Application Notes and Protocols for Metabolomics Analysis of Brachynoside Heptaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Brachynoside Heptaacetate in Metabolomics

This compound (C45H54O22) is the acetylated derivative of Brachynoside (C31H40O15), a phenylpropanoid glycoside.[1][2][3] Brachynoside was first isolated from the leaves of Clerodendron brachyanthum, a plant used in traditional medicine.[1] The structure of Brachynoside is complex, featuring a β-D-glucopyranosyl core linked to an α-L-rhamnopyranosyl unit, a 3,4-dimethoxyphenethyl aglycone, and a 3,4-dihydroxycinnamoyl ester group.[1] As a member of the glycoside family, Brachynoside and its derivatives are of interest in drug discovery and natural product chemistry.[4]

Metabolomics, the large-scale study of small molecules within a biological system, offers a powerful platform for the comprehensive analysis of natural products like this compound in complex samples such as plant extracts.[4] The application of metabolomics can aid in the quality control of herbal medicines, the discovery of novel bioactive compounds, and the elucidation of the biological pathways they modulate.[4] This document provides a detailed protocol for the untargeted metabolomics analysis of samples containing this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Logical Relationship: Chemical Structure of Brachynoside

Brachynoside Brachynoside Aglycone 3,4-dimethoxyphenethyl Aglycone Brachynoside->Aglycone linked to Sugar_Core β-D-glucopyranosyl Core Brachynoside->Sugar_Core composed of Sugar_Unit α-L-rhamnopyranosyl Unit Sugar_Core->Sugar_Unit linked to Ester_Group 3,4-dihydroxycinnamoyl Ester Group Sugar_Core->Ester_Group esterified with

Caption: Logical diagram of the chemical moieties of Brachynoside.

Experimental Protocols

This section details a generalized workflow for the untargeted metabolomics analysis of plant extracts for the presence and quantification of this compound and other metabolites.

Sample Preparation: Extraction of Metabolites
  • Harvesting: Collect fresh plant material (e.g., leaves of Clerodendron brachyanthum).

  • Homogenization: Freeze the plant material in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh 100 mg of the powdered sample into a 2 mL microcentrifuge tube.

    • Add 1 mL of pre-chilled extraction solvent (80% methanol (B129727) in water).

    • Vortex for 1 minute to ensure thorough mixing.

    • Incubate at 4°C for 1 hour with occasional vortexing.

  • Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Filtration: Transfer the supernatant to a new microcentrifuge tube and filter through a 0.22 µm syringe filter into an HPLC vial for analysis.

Untargeted Metabolomics Analysis using LC-MS/MS

Liquid chromatography coupled to high-resolution mass spectrometry is a powerful approach for analyzing flavonoid and other glycosidic compositions in plant species.[5]

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Range: m/z 100-1500.

    • Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA). In DDA, the top N most abundant ions in a survey scan are selected for fragmentation (MS/MS).

    • Collision Energy: Ramped collision energy (e.g., 20-40 eV) to generate informative fragment spectra.

Data Processing and Analysis
  • Feature Detection: Process the raw LC-MS data using software such as MS-DIAL, XCMS, or similar platforms to detect metabolic features (unique m/z and retention time pairs).

  • Peak Alignment and Normalization: Align peaks across all samples to correct for retention time shifts. Normalize the data to the total ion chromatogram (TIC) or an internal standard to account for variations in sample concentration.

  • Metabolite Annotation:

    • Annotate features by matching the accurate mass (MS1) and fragmentation pattern (MS/MS) against spectral libraries (e.g., METLIN, MassBank) and in-silico generated libraries for glycosylated compounds.[6][7]

    • For this compound (C45H54O22), the expected m/z would be [M+H]+ at 947.3186 and [M+Na]+ at 969.2999.

    • The identification of glycosides can be challenging. While neutral loss of sugar moieties is a common fragmentation pathway, it is not always observed.[6][7] It is crucial to also look for conserved fragment ions from the aglycone portion of the molecule.[6][7]

  • Statistical Analysis: Perform multivariate statistical analysis (e.g., Principal Component Analysis (PCA), Partial Least Squares-Discriminant Analysis (PLS-DA)) to identify metabolites that differ significantly between experimental groups.

Experimental Workflow for Metabolomics Analysis

Sample_Prep Sample Preparation (Extraction) LC_MS UHPLC-MS/MS Analysis Sample_Prep->LC_MS Data_Acq Data Acquisition (MS1 and MS/MS) LC_MS->Data_Acq Data_Proc Data Processing (Peak Detection, Alignment) Data_Acq->Data_Proc Metabolite_ID Metabolite Annotation (Database Searching) Data_Proc->Metabolite_ID Stats Statistical Analysis (PCA, PLS-DA) Metabolite_ID->Stats Interpretation Biological Interpretation Stats->Interpretation

Caption: Untargeted metabolomics workflow for this compound analysis.

Data Presentation

Quantitative data from the metabolomics analysis should be summarized in a clear and structured table. The following table is a template for presenting such data.

Metabolite NameRetention Time (min)m/z ([M+H]+)AdductPutative IdentificationFold Change (Group A vs. B)p-value
This compound12.5947.3186[M+H]+Level 1 (Standard Confirmed)2.5<0.01
Brachynoside10.2653.2502[M+H]+Level 2 (MS/MS Match)1.8<0.05
Caffeic Acid5.8181.0501[M+H]+Level 1 (Standard Confirmed)-1.5<0.05
Quercetin-3-glucoside8.1465.1033[M+H]+Level 2 (MS/MS Match)3.1<0.01
Unknown Glycoside 19.5789.2845[M+H]+Level 3 (Tentative Structure)2.2<0.05
.....................

Table Notes:

  • Putative Identification Levels: Based on the Metabolomics Standards Initiative (MSI) guidelines. Level 1: Confirmed with an authentic standard. Level 2: Putatively annotated based on spectral library matching. Level 3: Putatively characterized based on chemical class.

  • Fold Change: Represents the relative change in the abundance of the metabolite between two experimental groups.

  • p-value: Statistical significance of the observed fold change.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Brachynoside Heptaacetate Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of Brachynoside heptaacetate extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically extracted?

A1: this compound is a phenylpropanoid glycoside. It is the acetylated form of Brachynoside, which is naturally found in plants of the Clerodendrum genus, such as Clerodendrum japonicum. The heptaacetate form is typically produced synthetically from the natural Brachynoside.

Q2: What are the main challenges in achieving a high yield of this compound?

A2: The primary challenges include inefficient initial extraction of the precursor, Brachynoside, from the plant material, co-extraction of interfering compounds like tannins and chlorophyll (B73375), potential degradation of the glycoside during extraction, and incomplete acetylation of the extracted Brachynoside.

Q3: Which extraction methods are most effective for obtaining the Brachynoside precursor from Clerodendrum japonicum?

A3: Methanol (B129727) and aqueous ethanol (B145695) solutions are effective solvents for extracting phenylpropanoid glycosides. Ultrasound-assisted extraction (UAE) has been shown to be particularly efficient for extracting polyphenols from Clerodendrum japonicum leaves, with optimal conditions identified as 62.5% ethanol in water.[1] Conventional methods like maceration and Soxhlet extraction can also be used, though they may require longer extraction times.

Q4: How can I convert the extracted Brachynoside to this compound?

A4: The conversion is achieved through an acetylation reaction. This typically involves treating the purified Brachynoside extract with acetic anhydride (B1165640). A catalyst, such as pyridine (B92270) or a small amount of acid, is often used to facilitate the reaction. The reaction acetylates the hydroxyl groups on the glycoside to form the heptaacetate.

Q5: What is a potential biological activity of this compound that I could investigate?

A5: Phenylpropanoid glycosides frequently exhibit anti-inflammatory properties. A key signaling pathway to investigate for anti-inflammatory effects is the arachidonic acid cascade, which involves the enzymes cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[2] Inhibition of these enzymes reduces the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and acetylation process.

Low Yield of Crude Brachynoside Extract
Symptom Possible Cause Troubleshooting Action
Low overall extract weight Inefficient cell lysis and solvent penetration.Ensure the plant material is finely and uniformly ground to maximize surface area.
Inappropriate solvent choice.Test a range of solvent polarities. For phenylpropanoid glycosides, start with methanol or 60-70% aqueous ethanol.[1]
Insufficient extraction time or temperature.Increase the extraction time or temperature, but monitor for potential degradation of the target compound.
Low concentration of Brachynoside in the extract Suboptimal extraction technique.
Plant material quality.Ensure the plant material was harvested at the optimal time and stored correctly to prevent degradation of secondary metabolites.
Poor Purity of Crude Brachynoside Extract
Symptom Possible Cause Troubleshooting Action
Dark green or brown, sticky extract Co-extraction of chlorophyll and other pigments.Perform a preliminary wash of the plant material with a non-polar solvent like hexane (B92381) to remove chlorophyll before the main extraction.
Co-extraction of tannins and phenolic compounds.Incorporate a purification step using column chromatography with a suitable stationary phase like silica (B1680970) gel or Sephadex LH-20.[3]
Formation of an emulsion during liquid-liquid extraction High concentration of surfactant-like molecules.Gently swirl instead of vigorously shaking the separatory funnel. Adding a saturated NaCl solution (brine) can also help to break the emulsion.
Inefficient Acetylation Reaction
Symptom Possible Cause Troubleshooting Action
Incomplete conversion to this compound (verified by TLC or HPLC) Insufficient acetylating agent.Increase the molar excess of acetic anhydride relative to the Brachynoside extract.
Inactive or no catalyst.Add a suitable catalyst like pyridine or a catalytic amount of a strong acid.
Presence of water in the reaction mixture.Ensure the Brachynoside extract and all reagents and glassware are thoroughly dried, as water will quench the acetic anhydride.
Degradation of the product Harsh reaction conditions.Perform the reaction at a lower temperature (e.g., 0°C) and monitor the progress closely to avoid prolonged reaction times.

Data Presentation

Table 1: Comparison of Extraction Methods for Glycosides

Extraction MethodTypical Solvent(s)AdvantagesDisadvantagesReported Yields (General Glycosides)
Maceration Methanol, Ethanol, WaterSimple, low cost, suitable for thermolabile compounds.Time-consuming, may result in lower yields.Variable, depends heavily on plant material and solvent.
Soxhlet Extraction Methanol, EthanolContinuous and efficient extraction.Requires higher temperatures, potential for thermal degradation.Generally higher than maceration.
Ultrasound-Assisted Extraction (UAE) 62.5% EthanolReduced extraction time, increased yield, lower solvent consumption.[1]Requires specialized equipment.Optimized for polyphenols from C. japonicum yielded 41.69 mg GAE/g.[1]
Microwave-Assisted Extraction (MAE) Ethanol, MethanolVery fast, high efficiency.Requires specialized microwave equipment.Can provide the highest extraction efficiency for some glycosides.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction of Brachynoside from Clerodendrum japonicum

This protocol is adapted from an optimized method for polyphenol extraction from C. japonicum.[1]

  • Preparation of Plant Material: Dry the leaves of Clerodendrum japonicum at a controlled temperature (e.g., 40-50°C) and grind them into a fine powder.

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL flask.

    • Add 200 mL of 62.5% aqueous ethanol (a 1:20 w/v ratio).

    • Place the flask in an ultrasonic bath with a frequency of 40 kHz and a power of 500 W.

    • Sonicate for approximately 15 minutes at a controlled temperature.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude Brachynoside extract.

  • Purification (Optional but Recommended):

    • The crude extract can be further purified by column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to isolate the Brachynoside fraction.

Protocol 2: Acetylation of Brachynoside to this compound

This is a general protocol for the acetylation of glycosides.

  • Preparation:

    • Thoroughly dry the purified Brachynoside extract under vacuum.

    • Ensure all glassware is oven-dried to be free of moisture.

  • Reaction:

    • Dissolve the dried Brachynoside extract in a suitable anhydrous solvent (e.g., pyridine or a mixture of dichloromethane (B109758) and pyridine).

    • Cool the solution in an ice bath to 0°C.

    • Slowly add a molar excess of acetic anhydride to the solution with stirring.

    • Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching and Work-up:

    • Once the reaction is complete, cool the mixture again in an ice bath and slowly add methanol to quench the excess acetic anhydride.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the resulting crude this compound by column chromatography on silica gel to obtain the pure product.

Visualizations

Extraction_Workflow Plant Clerodendrum japonicum (Dried, Powdered Leaves) Extraction Ultrasound-Assisted Extraction (62.5% Ethanol, 15 min) Plant->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Brachynoside Extract Filtration->Crude_Extract Purification1 Column Chromatography (Silica Gel / Sephadex LH-20) Crude_Extract->Purification1 Pure_Brachynoside Purified Brachynoside Purification1->Pure_Brachynoside Acetylation Acetylation (Acetic Anhydride, Pyridine) Pure_Brachynoside->Acetylation Purification2 Column Chromatography (Silica Gel) Acetylation->Purification2 Final_Product This compound Purification2->Final_Product

Caption: Experimental workflow for this compound production.

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX COX Pathway Arachidonic_Acid->COX LOX 5-LOX Pathway Arachidonic_Acid->LOX Prostaglandins Prostaglandins (Pro-inflammatory) COX->Prostaglandins Leukotrienes Leukotrienes (Pro-inflammatory) LOX->Leukotrienes Brachynoside Brachynoside / Heptaacetate Brachynoside->COX Inhibition Brachynoside->LOX Inhibition

Caption: Potential anti-inflammatory signaling pathway for Brachynoside.

References

Overcoming solubility issues with Brachynoside heptaacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Brachynoside heptaacetate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For initial solubilization, it is recommended to use a water-miscible organic solvent. Based on general practices for hydrophobic compounds, Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are suitable starting points.[1][2] A stock solution should be prepared at a high concentration in one of these solvents.

Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous assay buffer. What should I do?

A2: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds.[2][3] Here are a few strategies to overcome this:

  • Lower the Final Concentration: The final concentration of this compound in your assay may be above its solubility limit in the aqueous buffer. Try working with a lower final concentration.

  • Modify the Dilution Method: Instead of diluting the DMSO stock directly into the buffer, try a serial dilution in deionized water first before the final dilution into the buffer. Salts in the buffer can sometimes decrease the solubility of the compound.[3]

  • Use a Co-solvent or Surfactant: The addition of a small amount of a co-solvent like PEG400 or a non-ionic surfactant such as Tween 20 or Tween 80 to your final assay medium can help maintain solubility.[2]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: For most cell-based assays, it is critical to keep the final concentration of DMSO low, typically below 1%, to avoid solvent-induced cytotoxicity. The exact tolerance will depend on the cell line being used. It is advisable to run a vehicle control (assay medium with the same final concentration of DMSO) to assess the effect of the solvent on your experimental system.

Q4: Can I use heat to dissolve this compound?

A4: Gentle warming, for instance in a 37°C water bath, can be employed to aid in the dissolution of the compound.[4] However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the compound.

Troubleshooting Guides

Issue 1: this compound is not dissolving in the initial solvent.
  • Solution 1: Increase Solvent Volume: You may be trying to dissolve the compound at a concentration that is too high. Try increasing the volume of the solvent.

  • Solution 2: Mechanical Agitation: Use a vortex mixer for 1-2 minutes to aid dissolution.[4]

  • Solution 3: Sonication: If the compound still does not dissolve, use a water bath sonicator for up to 5 minutes.[3][4]

  • Solution 4: Gentle Warming: As a next step, warm the solution to 37°C for a short period (5-60 minutes).[4]

Issue 2: The compound dissolves in the organic solvent but precipitates out of solution over time.
  • Solution 1: Check Storage Conditions: Ensure your stock solution is stored appropriately, typically at -20°C or -80°C, to maintain its stability and prevent precipitation.

  • Solution 2: Re-dissolve Before Use: Before each use, bring the stock solution to room temperature and vortex to ensure any precipitate is redissolved.

Data Presentation

Table 1: Summary of Solubilization Strategies for this compound

StrategyDescriptionKey Considerations
Primary Solvents Water-miscible organic solvents for creating stock solutions.DMSO and ethanol are common choices.[1][2]
Co-solvents Added to the aqueous medium to improve solubility.Examples include PEG400 and glycerin.[2]
Surfactants Non-ionic detergents that can help prevent precipitation.Tween 20 and Tween 80 are frequently used.[2]
Mechanical Aids Physical methods to assist dissolution.Vortexing and sonication.[3][4]
Thermal Aid Use of gentle heat to increase solubility.Warming to 37°C.[4] Avoid excessive heat.

Experimental Protocols

Protocol: Preparation of this compound for In Vitro Assays

  • Prepare a High-Concentration Stock Solution:

    • Weigh out a precise amount of this compound.

    • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Vortex the solution for 1-2 minutes until the compound is completely dissolved. If necessary, sonicate in a water bath for up to 5 minutes. Gentle warming to 37°C can also be applied.[4]

  • Prepare Intermediate Dilutions (if necessary):

    • Perform serial dilutions of the high-concentration stock solution in 100% DMSO to create a range of intermediate stock concentrations.

  • Prepare the Final Working Solution:

    • Dilute the appropriate stock solution into your final aqueous assay buffer to achieve the desired working concentration.

    • Important: To minimize precipitation, add the stock solution to the buffer while vortexing the buffer. This ensures rapid mixing.

    • The final concentration of DMSO in the working solution should be kept to a minimum, ideally below 1%.

  • Final Check:

    • Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guides.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Dilution cluster_assay Assay weigh Weigh this compound add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm (37°C) add_dmso->dissolve serial_dilute Prepare Intermediate Dilutions (in DMSO) dissolve->serial_dilute final_dilute Dilute to Final Concentration in Assay Buffer serial_dilute->final_dilute add_to_assay Add to Experimental System final_dilute->add_to_assay troubleshooting_workflow start Start: Dissolve Compound check_dissolved Is it dissolved? start->check_dissolved vortex Vortex check_dissolved->vortex No check_precipitation Precipitation upon dilution? check_dissolved->check_precipitation Yes sonicate Sonicate vortex->sonicate warm Warm Gently (37°C) sonicate->warm warm->check_dissolved lower_conc Lower Final Concentration check_precipitation->lower_conc Yes success Success check_precipitation->success No use_cosolvent Use Co-solvent / Surfactant lower_conc->use_cosolvent modify_dilution Modify Dilution Method use_cosolvent->modify_dilution fail Consult Further modify_dilution->fail

References

Technical Support Center: Stability of Brachynoside Heptaacetate

Author: BenchChem Technical Support Team. Date: December 2025

Stability Data Summary

A critical aspect of understanding the stability of Brachynoside heptaacetate involves systematically evaluating its degradation under various stress conditions. The following table is an illustrative template for summarizing such stability data. Researchers should populate a similar table with their experimental findings.

Table 1: Illustrative Stability Data for this compound in Different Solvents

Solvent SystemConditionTime (hours)This compound Remaining (%)Major Degradation Products
Acetonitrile:Water (1:1)25°C2499.5Not Detected
4899.2Not Detected
7298.9Not Detected
Methanol25°C2499.8Not Detected
4899.6Not Detected
7299.5Not Detected
0.1 M HCl60°C285.3De-acetylated derivatives, Aglycone
472.1De-acetylated derivatives, Aglycone
855.8De-acetylated derivatives, Aglycone
0.1 M NaOH60°C260.7De-acetylated derivatives
445.2De-acetylated derivatives
828.9De-acetylated derivatives
3% H₂O₂25°C2497.2Oxidized derivatives
4894.5Oxidized derivatives
7291.8Oxidized derivatives
Dichloromethane25°C72>99.9Not Detected
Dimethyl Sulfoxide (B87167) (DMSO)25°C7299.7Not Detected

Troubleshooting Guide

This guide addresses common issues that researchers may encounter during the stability testing of this compound.

Q1: I am observing rapid degradation of this compound in my aqueous solvent system, even at neutral pH. What could be the cause?

A1: While this compound is an acetylated glycoside, which can be susceptible to hydrolysis, rapid degradation at neutral pH might be influenced by other factors.[1][2] Consider the following:

  • Enzymatic Contamination: If your water or buffers are not properly sterilized, microbial contamination could introduce esterases or glycosidases that catalyze the degradation of your compound.

  • Buffer Effects: Certain buffer species can catalyze hydrolysis.[3] It is advisable to test the stability in different buffer systems to rule this out.

  • Purity of the Compound: Impurities in your this compound sample could be acting as catalysts for degradation.

Q2: My mass balance in the stability study is below 95%. Where could the missing mass be?

A2: A poor mass balance suggests that not all degradation products are being detected by your analytical method.[4] Possible reasons include:

  • Formation of Volatile Degradants: Some degradation pathways may produce volatile compounds that are not detected by standard HPLC-UV analysis.

  • Precipitation of Degradants: Degradation products may be less soluble than the parent compound in the chosen solvent system and could precipitate out of solution.

  • Lack of a Chromophore: Some degradation products may lack a UV-absorbing chromophore, making them invisible to a UV detector.

  • Strong Retention on HPLC Column: Degradants may be highly polar or non-polar and could be irreversibly adsorbed onto the analytical column.

Q3: I am seeing inconsistent results between different batches of the same solvent. Why is this happening?

A3: Solvent quality is crucial for stability studies. Inconsistencies can arise from:

  • Peroxide Contamination: Ethers and other solvents can form peroxides over time, which can lead to oxidative degradation.

  • Trace Acid or Base Impurities: The presence of acidic or basic impurities in the solvent can catalyze hydrolytic degradation.

  • Water Content: The amount of water in an organic solvent can significantly impact the rate of hydrolysis.[5]

Q4: How do I differentiate between degradation products and impurities from the initial synthesis?

A4: This is a critical aspect of stability testing. A "time-zero" analysis of your sample before initiating the stability study is essential. Any peaks present at time-zero are considered synthesis-related impurities. Peaks that appear or increase in intensity over the course of the stability study are classified as degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for a compound like this compound?

A1: As an acetylated glycoside, this compound is most susceptible to hydrolysis.[1][2] This can occur at both the ester linkages of the acetate (B1210297) groups and the glycosidic bond connecting the sugar moieties. The rate of hydrolysis is typically pH-dependent, with increased rates under both acidic and basic conditions.[1] Other potential degradation pathways include oxidation and photolysis.[6]

Q2: Which solvents are generally recommended for storing this compound solutions?

A2: For short-term storage, aprotic solvents such as acetonitrile, acetone, dichloromethane, or dimethyl sulfoxide (DMSO) are generally preferred as they are less likely to participate in hydrolysis. For long-term storage, it is best to store the compound as a solid at low temperatures and protected from light.

Q3: What is a forced degradation study and why is it necessary?

A3: A forced degradation study (or stress testing) involves subjecting a compound to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, light) to accelerate its degradation.[6][7] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[6][7]

Q4: What is a stability-indicating analytical method?

A4: A stability-indicating method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[8] High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector is the most common technique for this purpose.

Q5: How long should a stability study be conducted?

A5: The duration of a stability study depends on its purpose. Forced degradation studies are typically short-term (a few hours to a few weeks). For determining the shelf-life of a drug product, long-term stability studies are conducted over several months to years under controlled storage conditions, as defined by regulatory guidelines like those from the ICH.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study of this compound

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade solvents (Acetonitrile, Methanol, Water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC system with UV or MS detector

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw samples at predetermined time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw samples at predetermined time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature.

    • Withdraw samples at predetermined time points.

    • Dilute the samples with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Store a solid sample of this compound in a thermostatic oven at 80°C.

    • At specified time points, dissolve a portion of the sample in a suitable solvent for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.[6]

    • Simultaneously, keep a control sample in the dark.

    • At specified time points, analyze both the exposed and control samples by HPLC.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Monitor the decrease in the peak area of this compound and the formation of any new peaks.

Visualizations

Workflow for Stability Study of this compound

Stability_Workflow cluster_prep Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis cluster_data Data Interpretation start Start: Brachynoside Heptaacetate Sample stock_sol Prepare Stock Solution (e.g., 1 mg/mL in ACN) start->stock_sol acid Acid Hydrolysis (0.1 M HCl, 60°C) stock_sol->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock_sol->base oxidation Oxidation (3% H₂O₂, 25°C) stock_sol->oxidation thermal Thermal Stress (Solid, 80°C) stock_sol->thermal photo Photostability (ICH Q1B) stock_sol->photo sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc quantify Quantify Parent Compound & Degradation Products hplc->quantify pathway Identify Degradation Pathways quantify->pathway report Generate Stability Report pathway->report

References

Degradation products of Brachynoside heptaacetate to avoid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the handling, stability, and degradation of Brachynoside heptaacetate. This information is intended for researchers, scientists, and drug development professionals to help ensure the integrity of their experiments.

Troubleshooting Guides

Problem: Appearance of Unexpected Peaks in HPLC/UPLC Analysis

Possible Cause: Degradation of this compound. The appearance of new peaks, especially those with shorter retention times, often indicates the formation of more polar degradation products.

Solutions:

  • Peak Identification:

    • Hypothesize Degradation Products: The primary degradation pathway for this compound is the hydrolysis of the acetate (B1210297) groups, followed by potential cleavage of the glycosidic bonds and the cinnamoyl ester linkage under harsher conditions.

    • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weights of the impurities. Compare these with the expected molecular weights of partially and fully deacetylated Brachynoside, as well as the hydrolyzed aglycone and sugar moieties.

    • NMR Spectroscopy: For significant impurities, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure by observing shifts in proton and carbon signals, particularly the disappearance of acetyl protons and changes in the signals of the sugar rings.

  • Preventative Measures:

    • Solvent Selection: Avoid using highly acidic or basic mobile phases or sample diluents if possible. If necessary, minimize the time the sample is in solution before analysis.

    • Temperature Control: Use a cooled autosampler to maintain sample stability during long analytical runs.

    • Fresh Preparations: Always prepare solutions of this compound fresh for each experiment.

Problem: Poor Compound Recovery or Gradual Loss of Purity During Storage

Possible Cause: Inappropriate storage conditions leading to slow degradation over time.

Solutions:

  • Optimal Storage Conditions:

    • Temperature: Store solid this compound at -20°C or lower.

    • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

    • Light: Protect from light by using amber vials or storing in the dark.

    • Moisture: Store in a desiccator to prevent hydrolysis from atmospheric moisture.

  • Solvent Storage: Avoid storing this compound in solution for extended periods. If necessary, use anhydrous aprotic solvents and store at low temperatures. Methanol and water should be avoided for long-term storage as they can facilitate hydrolysis.

Problem: Inconsistent Results in Biological or Chemical Assays

Possible Cause: Variability in the integrity of the this compound used in different experimental runs due to degradation.

Solutions:

  • Purity Assessment: Before each set of experiments, verify the purity of the this compound stock using a quick analytical method like HPLC-UV.

  • Standardized Sample Handling: Implement a strict, standardized protocol for sample preparation, ensuring that the compound is handled under the same conditions (solvent, temperature, time in solution) for every experiment.

  • pH Control: If working in aqueous buffers, be mindful of the pH. Acetate groups are more labile under basic and strongly acidic conditions.

Frequently Asked Questions (FAQs)

What are the primary degradation products of this compound to avoid?

The primary degradation products of this compound arise from the sequential hydrolysis of its functional groups. The most likely degradation pathway involves:

  • Deacetylation: The seven acetate groups are susceptible to hydrolysis, leading to a mixture of partially deacetylated intermediates and ultimately the parent compound, Brachynoside. The acetyl groups on the sugar moieties are generally the most labile.

  • Hydrolysis of the Cinnamoyl Ester: The ester linkage of the 3,4-dihydroxycinnamoyl group can be hydrolyzed, especially under basic conditions, to yield deacetylated Brachynoside and 3,4-dihydroxycinnamic acid.

  • Hydrolysis of Glycosidic Bonds: Under stronger acidic conditions, the glycosidic bonds linking the rhamnose and glucose units, and the glucose to the aglycone, can be cleaved.[1]

These degradation products will have different polarities and potentially different biological activities, leading to experimental artifacts.

What conditions can lead to the degradation of this compound?

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the acetate and ester groups.[2] Basic conditions (pH > 8) are particularly effective at removing acetyl groups. Strong acidic conditions (pH < 2) can lead to the cleavage of glycosidic bonds.[3][4]

  • Temperature: Elevated temperatures will accelerate the rate of hydrolysis and other degradation reactions.

  • Enzymes: The presence of esterases, which may be present in biological systems or as contaminants, can efficiently remove the acetate groups.[5] Glycoside hydrolases can cleave the glycosidic linkages.[3]

How can I monitor the stability of my this compound sample?

The stability of this compound can be monitored using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is a common method for assessing purity and detecting the formation of degradation products. A stability-indicating method should be able to separate the intact drug from its degradation products.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly valuable for identifying unknown degradation products by providing molecular weight information.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic signals from the acetyl protons (typically in the δ 1.9-2.2 ppm range) as a measure of deacetylation.

What are the recommended storage conditions for this compound?

To minimize degradation, solid this compound should be stored:

  • At -20°C or below .

  • In a dry environment , preferably in a desiccator.

  • Protected from light .

  • Under an inert atmosphere (e.g., argon or nitrogen).

Solutions of this compound should be prepared fresh. If short-term storage is necessary, use an anhydrous aprotic solvent and store at -20°C.

Quantitative Data

For a systematic evaluation of stability, forced degradation studies are often performed. The following table summarizes typical stress conditions that can be applied to this compound to intentionally generate degradation products and validate stability-indicating analytical methods.[2][8]

Stress ConditionReagent/ConditionTypical Duration
Acidic Hydrolysis 0.1 M HCl2 - 24 hours
Basic Hydrolysis 0.1 M NaOH1 - 8 hours
Neutral Hydrolysis Water or buffer (pH 7)24 - 72 hours
Oxidative 3% H₂O₂2 - 24 hours
Thermal 60 - 80°C (solid state and in solution)24 - 72 hours
Photolytic Exposure to UV and visible light (ICH Q1B guidelines)Variable

Experimental Protocols

Protocol: Forced Degradation Study of this compound
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂.

  • Incubation: Incubate the mixtures at a controlled temperature (e.g., 60°C). A control sample (stock solution diluted with solvent) should be kept at a low temperature (e.g., 4°C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization (for acidic and basic samples): Before analysis, neutralize the acidic samples with an equivalent amount of NaOH and the basic samples with an equivalent amount of HCl.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Protocol: Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 280 nm and 320 nm.

  • Injection Volume: 10 µL.

Visualizations

Start This compound (Intact) Partially_Deacetylated Partially Deacetylated Intermediates Start->Partially_Deacetylated Mild Hydrolysis (pH, Temp, Esterase) Fully_Deacetylated Brachynoside (Fully Deacetylated) Partially_Deacetylated->Fully_Deacetylated Further Hydrolysis Hydrolyzed_Ester Deacetylated Brachynoside + Cinnamic Acid Fully_Deacetylated->Hydrolyzed_Ester Stronger Basic Conditions Hydrolyzed_Glycosidic Aglycone + Sugars (Deacetylated) Fully_Deacetylated->Hydrolyzed_Glycosidic Strong Acidic Conditions Prep Prepare Sample and Stress Reagents Incubate Incubate under Stress Conditions Prep->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Neutralize Neutralize Acid/Base Samples Sample->Neutralize Analyze Analyze via Stability- Indicating HPLC/LC-MS Sample->Analyze For Neutral, Oxidative, Thermal Samples Neutralize->Analyze Data Identify Degradants and Determine Degradation Rate Analyze->Data

References

Technical Support Center: Optimizing HPLC Parameters for Brachynoside Heptaacetate Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) parameters for the separation of Brachynoside heptaacetate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting HPLC parameters for the separation of this compound?

A1: For the separation of this compound, a reversed-phase HPLC method is typically recommended. Below is a table summarizing suggested starting parameters based on methods used for similar acetylated flavonoid glycosides.

ParameterRecommendation
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water or 0.05% Trifluoroacetic acid in water
Mobile Phase B Acetonitrile (B52724) or Methanol (B129727)
Gradient Start with a higher concentration of mobile phase A and gradually increase mobile phase B. A typical starting gradient could be 95:5 (A:B) to 5:95 (A:B) over 30-40 minutes.
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25 - 35 °C
Detection Wavelength Diode Array Detector (DAD) scanning from 200-400 nm. Specific wavelengths for quantification should be determined by analyzing the UV spectrum of this compound, but a common starting point for flavonoids is around 280 nm or 320 nm.
Injection Volume 5 - 20 µL

Q2: How can I improve the peak shape for this compound?

A2: Poor peak shape, such as tailing or fronting, can be caused by several factors. To improve peak shape, consider the following:

  • Adjust Mobile Phase pH: The addition of an acid, like formic acid or trifluoroacetic acid, to the mobile phase can help to protonate silanol (B1196071) groups on the stationary phase, reducing peak tailing for acidic compounds.[1]

  • Optimize Mobile Phase Composition: Vary the ratio of your aqueous and organic solvents. Sometimes, switching from acetonitrile to methanol (or vice versa) can improve peak symmetry.

  • Lower Sample Concentration: Overloading the column can lead to peak fronting. Try diluting your sample.

  • Use a Guard Column: A guard column can protect your analytical column from contaminants that may cause peak distortion.[2][3]

  • Check for Column Voids: A void in the column packing can lead to distorted peaks.[4] If a void is suspected, the column may need to be replaced.

Q3: My retention times for this compound are shifting. What could be the cause?

A3: Fluctuating retention times can be a sign of several issues within the HPLC system.[5] Common causes include:

  • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[5] It is recommended to pass at least 10-15 column volumes of the mobile phase through the column for equilibration.[5]

  • Pump Issues: Leaks in the pump, check valves, or seals can lead to inconsistent mobile phase delivery and, consequently, shifting retention times.[2][4] Check for salt buildup around fittings, which can indicate a leak.[2]

  • Mobile Phase Instability: Ensure your mobile phase is well-mixed and degassed. If using a buffer, make sure it is fully dissolved and within its effective pH range.

  • Column Temperature Fluctuations: Maintaining a constant column temperature is crucial for reproducible retention times. Use a column oven to control the temperature.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the HPLC analysis of this compound.

Problem: No peaks, or very small peaks, are observed.

Possible CauseSuggested Solution
Injector Issue Ensure the injector is switching correctly and the sample loop is being filled. Manually inspect the injection process.
Detector Issue Check that the detector lamp is on and has sufficient energy. Verify the correct wavelength is set.
Sample Degradation Ensure the sample is stable in the chosen solvent. Protect from light or heat if necessary.
Incorrect Mobile Phase Verify the mobile phase composition and ensure the solvents are flowing from the correct reservoirs.

Problem: Ghost peaks appear in the chromatogram.

Possible CauseSuggested Solution
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity solvents and water. Filter the mobile phase before use.
Carryover from Previous Injection Implement a needle wash step in your autosampler method.[2] Inject a blank (your mobile phase) to see if the ghost peak persists.
Impure Sample Solvent Use a sample solvent that is the same as, or weaker than, the initial mobile phase.
Leaching from System Components Check for and replace any degraded tubing or seals.

Problem: High backpressure is observed.

Possible CauseSuggested Solution
Blocked Frit or Column Backflush the column according to the manufacturer's instructions. If the pressure remains high, the inlet frit or the column may need to be replaced.[3]
Precipitation in the System If using a buffered mobile phase, ensure it is miscible with the organic solvent to prevent salt precipitation. Flush the system with a high percentage of aqueous solvent (without buffer) to dissolve any precipitated salts.[4]
Blockage in Tubing or Fittings Systematically disconnect components (starting from the detector and moving backward) to identify the location of the blockage.[2][4]

Experimental Protocols

Protocol 1: HPLC Method Development for this compound

  • System Preparation:

    • Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

    • Degas both mobile phases using sonication or vacuum filtration.

    • Install a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) and a suitable guard column.

    • Purge the pump with each mobile phase to remove air bubbles.

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of this compound standard in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) to create a stock solution.

    • Prepare working standards by diluting the stock solution.

    • Filter all samples through a 0.45 µm or 0.2 µm syringe filter before injection.[2]

  • Initial Analysis:

    • Set the column temperature to 30 °C.

    • Set the DAD to collect data across a range of 200-400 nm.

    • Inject a standard solution and run a broad gradient (e.g., 5% to 95% B over 40 minutes).

    • Examine the resulting chromatogram to determine the approximate retention time of this compound and its UV maximum.

  • Optimization:

    • Gradient Optimization: Adjust the gradient slope to improve the separation of the target peak from any impurities. A shallower gradient around the elution time of the analyte can increase resolution.

    • Flow Rate Optimization: Vary the flow rate (e.g., 0.8, 1.0, 1.2 mL/min) to observe the effect on resolution and analysis time.

    • Temperature Optimization: Analyze the sample at different column temperatures (e.g., 25, 30, 35 °C) to see the effect on peak shape and retention time.

  • Method Validation:

    • Once optimal conditions are established, validate the method for parameters such as linearity, precision, accuracy, and robustness according to ICH guidelines.[6][7][8]

Visualizations

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_analysis Analysis & Optimization cluster_final Finalization prep_system System & Mobile Phase Preparation prep_sample Sample Preparation & Filtration prep_system->prep_sample initial_run Initial Broad Gradient Run prep_sample->initial_run eval_chrom Evaluate Chromatogram (Peak Shape, RT, Resolution) initial_run->eval_chrom optimize Optimize Parameters (Gradient, Flow Rate, Temp.) eval_chrom->optimize optimize->eval_chrom Iterate validation Method Validation (ICH Guidelines) optimize->validation Optimal Conditions Found documentation Document Final Method validation->documentation

Caption: Workflow for HPLC Method Development and Optimization.

Troubleshooting_Peak_Tailing cluster_mobile_phase Mobile Phase Checks cluster_column Column Checks cluster_system System Checks start Peak Tailing Observed check_ph Is Mobile Phase pH Appropriate? start->check_ph adjust_ph Adjust pH with Acid (e.g., Formic Acid) check_ph->adjust_ph No check_overload Is Column Overloaded? check_ph->check_overload Yes end_node Peak Shape Improved adjust_ph->end_node dilute_sample Dilute Sample check_overload->dilute_sample Yes check_contamination Is Column Contaminated? check_overload->check_contamination No dilute_sample->end_node flush_column Flush or Replace Column check_contamination->flush_column Yes check_dead_volume Excess Dead Volume? check_contamination->check_dead_volume No flush_column->end_node check_fittings Check & Adjust Fittings/Tubing check_dead_volume->check_fittings Yes check_dead_volume->end_node No check_fittings->end_node

Caption: Troubleshooting Pathway for HPLC Peak Tailing.

References

Troubleshooting low bioactivity of Brachynoside heptaacetate in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Brachynoside heptaacetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during in-vitro and in-vivo assays.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may lead to low or inconsistent bioactivity of this compound in your experiments.

Q1: Why am I observing low or no bioactivity with this compound in my assay?

Low bioactivity of an acetylated compound like this compound can stem from several factors, ranging from compound solubility and stability to the specific design of your assay. Here are the primary areas to investigate:

  • Compound Solubility: this compound, due to its acetyl groups, may have limited solubility in aqueous assay buffers.

  • Deacetylation Requirement: The acetyl groups may need to be removed by cellular esterases for the compound to become active. The parental compound, Brachynoside, might be the biologically active form.

  • Incorrect Assay or Cell Line: The chosen assay or cell line may not be appropriate for detecting the specific activity of this compound. Brachynoside is likely a brassinosteroid, a class of plant hormones.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] Therefore, assays designed for plant-based systems or specific mammalian pathways modulated by such steroids would be more appropriate.

  • Compound Concentration and Incubation Time: The concentrations tested may be too low, or the incubation times may be too short to elicit a measurable response.

The following flowchart outlines a systematic approach to troubleshooting low bioactivity:

G start Start: Low Bioactivity Observed solubility Step 1: Check Solubility start->solubility deacetylation Step 2: Investigate Deacetylation solubility->deacetylation Solubility Confirmed assay_optimization Step 3: Optimize Assay Parameters deacetylation->assay_optimization Deacetylation Addressed pathway_investigation Step 4: Investigate Signaling Pathway assay_optimization->pathway_investigation Parameters Optimized success Bioactivity Observed pathway_investigation->success

Caption: A stepwise workflow for troubleshooting low bioactivity of this compound.

Q2: How can I improve the solubility of this compound?

Poor solubility is a common issue for acetylated compounds. Here are some strategies to address this:

  • Solvent Selection: While DMSO is a common solvent for initial stock solutions, ensure the final concentration in your assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (0.01-0.1%) to improve solubility in aqueous buffers.

  • Bovine Serum Albumin (BSA): Including BSA (0.1-1%) in your assay buffer can help to solubilize and stabilize hydrophobic compounds.

Parameter Recommendation Notes
Primary Solvent DMSOPrepare a high-concentration stock solution.
Final DMSO Concentration <0.5% (v/v)Minimize to avoid cytotoxicity.
Solubilizing Agents Tween® 80, Pluronic® F-68Use at 0.01-0.1%.
Carrier Protein Bovine Serum Albumin (BSA)Use at 0.1-1%.
Q3: Does this compound need to be deacetylated to be active?

Acetylation is often a prodrug strategy to improve cell permeability. It is highly likely that this compound requires intracellular deacetylation by esterases to yield the active Brachynoside.

To test this hypothesis, you can:

  • Compare with the Parent Compound: If available, test the non-acetylated Brachynoside in parallel.

  • In-vitro Deacetylation: Pre-incubate this compound with a commercially available esterase (e.g., porcine liver esterase) before adding it to your assay.[15][16]

  • Cell Lysate Treatment: Incubate the compound with a cell lysate from your target cells to see if endogenous enzymes can activate it.

The relationship between the acetylated and active forms can be visualized as follows:

G Brachynoside_Heptaacetate This compound (Cell Permeable Prodrug) Brachynoside Brachynoside (Active Form) Brachynoside_Heptaacetate->Brachynoside Intracellular Esterases (Deacetylation)

Caption: Deacetylation of this compound to its active form, Brachynoside.

Frequently Asked Questions (FAQs)

Q1: What is the likely signaling pathway for Brachynoside?

Given that Brachynoside is likely a brassinosteroid, its signaling is probably initiated by binding to a cell-surface receptor kinase.[1][4][6] In plants, the canonical brassinosteroid signaling pathway involves the BRI1 receptor.[1][3][5][6] This leads to a phosphorylation cascade that ultimately results in the regulation of gene transcription.[1][5][6] In mammalian cells, steroid hormones can modulate various pathways, including the PI3K/Akt and MAPK pathways.[17][18][19]

A simplified model of the canonical brassinosteroid signaling pathway is depicted below:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Brachynoside Brachynoside BRI1 BRI1 (Receptor Kinase) Brachynoside->BRI1 Binding BAK1 BAK1 (Co-receptor) BRI1->BAK1 Dimerization BIN2 BIN2 (Kinase) BAK1->BIN2 Inhibition BZR1_P BZR1-P (Inactive) BIN2->BZR1_P Phosphorylation (Inactivation) BZR1 BZR1 (Active) BZR1_P->BZR1 Dephosphorylation Gene_Expression Gene Expression (Growth, Stress Response) BZR1->Gene_Expression Regulation

Caption: A simplified diagram of the canonical brassinosteroid signaling pathway.

Q2: What are the recommended starting concentrations and incubation times?

For initial screening, a wide range of concentrations should be tested. Based on typical activities of steroid hormones, the following ranges are recommended:

Parameter Screening Range Optimization Range
Concentration 1 nM - 100 µM100 pM - 10 µM
Incubation Time 24 - 72 hours6 - 48 hours
Q3: What positive and negative controls should I use?
  • Positive Control: If available, use the non-acetylated Brachynoside. Alternatively, a well-characterized brassinosteroid like brassinolide (B613842) can be used.

  • Negative Control: A vehicle control (e.g., DMSO at the same final concentration as your test compound) is essential.

Experimental Protocols

Protocol 1: In-vitro Deacetylation Assay

This protocol is designed to determine if this compound can be deacetylated by esterases.

Materials:

  • This compound

  • Porcine Liver Esterase (PLE)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile

  • HPLC system with a C18 column

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare a 1 mg/mL solution of Porcine Liver Esterase in PBS.

  • In a microcentrifuge tube, combine:

    • 90 µL of PBS

    • 5 µL of this compound stock solution (final concentration 500 µM)

    • 5 µL of PLE solution (final concentration 50 µg/mL)

  • As a negative control, prepare a reaction mixture with 5 µL of PBS instead of the PLE solution.

  • Incubate the reactions at 37°C for 1, 2, and 4 hours.

  • Stop the reaction by adding 100 µL of acetonitrile.

  • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

  • Analyze the supernatant by HPLC to detect the formation of Brachynoside.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on cell viability and proliferation.

Materials:

  • Target cell line (e.g., a plant protoplast line or a relevant mammalian cell line)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle-only control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

References

Common pitfalls in the quantification of phenylpropanoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of phenylpropanoids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analysis of this important class of plant secondary metabolites.

Troubleshooting Guides

This section addresses specific issues you may encounter during the quantification of phenylpropanoids, providing potential causes and solutions in a question-and-answer format.

Question: Why am I seeing poor peak shape (e.g., tailing, fronting, or broad peaks) for my phenylpropanoid standards and samples in my HPLC analysis?

Answer:

Poor peak shape can arise from a variety of issues related to the column, mobile phase, or interactions with the HPLC system.

  • Potential Causes & Solutions:

    • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections or the stationary phase may be degrading.

      • Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[1] For analyzing basic compounds, consider using end-capped/base-deactivated columns.[1]

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of phenolic acids, leading to peak tailing.

      • Solution: Adjust the mobile phase pH. A slightly acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) is often used to suppress the ionization of phenolic compounds, resulting in better peak shape.

    • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

      • Solution: Dilute your sample and reinject.

    • Extra-Column Volume: Excessive tubing length or diameter between the column and the detector can cause peak broadening.

      • Solution: Minimize the length and internal diameter of the tubing connecting the column to the detector.[2]

    • Secondary-Retention Effects: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with polar functional groups of phenylpropanoids, causing peak tailing.

      • Solution: Add a competitive base (e.g., triethylamine) to the mobile phase in small concentrations, or switch to a column with a different stationary phase (e.g., an embedded polar group or PFP phase) that may offer different selectivity.[3][4]

Question: My recovery of phenylpropanoids is low and inconsistent. What could be the cause?

Answer:

Low and variable recovery is often linked to issues with the extraction procedure or degradation of the target compounds.

  • Potential Causes & Solutions:

    • Inefficient Extraction: The chosen solvent may not be optimal for extracting your target phenylpropanoids from the sample matrix. The polarity of phenylpropanoids can vary significantly, from polar glycosides to less polar aglycones.

      • Solution: Optimize your extraction solvent. Mixtures of alcohol (methanol or ethanol) and water are often more efficient than either solvent alone.[5] For example, 70% methanol (B129727) has been shown to be effective for extracting phenylpropanoids from Agastache rugosa hairy roots.[6][7] Consider alternative extraction methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[8][9]

    • Compound Degradation: Phenylpropanoids can be susceptible to degradation by heat, light, and oxidation during extraction and storage.

      • Solution: Protect your samples from light and heat.[10] Store extracts at low temperatures (e.g., 5°C or -20°C) in the dark.[10] Consider adding antioxidants like ascorbic acid or BHT to the extraction solvent to prevent oxidative degradation.

    • Incomplete Solvent Evaporation/Reconstitution: If your protocol involves drying down the extract and reconstituting it, losses can occur.

      • Solution: Ensure the reconstitution solvent is strong enough to fully dissolve the dried residue. Vortexing and sonication can aid in redissolving the analytes.

Question: I am using LC-MS and suspect matrix effects are impacting my results. How can I confirm and mitigate this?

Answer:

Matrix effects, which cause ion suppression or enhancement, are a common challenge in LC-MS analysis of complex samples like plant extracts.

  • Assessment and Mitigation Strategies:

    • Qualitative Assessment (Post-Column Infusion): This technique helps to identify regions in the chromatogram where matrix effects occur.

      • How it works: A constant flow of your analyte solution is introduced into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix extract is then injected. Dips or peaks in the analyte's baseline signal indicate regions of ion suppression or enhancement, respectively.[6][11][12]

    • Quantitative Assessment (Post-Extraction Spike): This method quantifies the extent of the matrix effect.

      • How it works: Compare the peak area of an analyte spiked into a blank matrix extract after extraction with the peak area of the analyte in a neat solvent at the same concentration. The ratio of these areas gives the matrix factor.[11]

    • Mitigation Strategies:

      • Improve Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[13]

      • Optimize Chromatography: Adjust the chromatographic method to separate the analytes from the co-eluting matrix components that are causing the ion suppression or enhancement.[13]

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate quantification based on the peak area ratio.[13]

      • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples to compensate for the matrix effect.[13]

Frequently Asked Questions (FAQs)

1. What is the best way to extract a broad range of phenylpropanoids (both glycosides and aglycones) from a plant sample?

There is no single "best" method for all phenylpropanoids and plant matrices. However, a common and effective approach is to use a hydroalcoholic solvent. A mixture of methanol/water or ethanol/water (e.g., 70-80% alcohol) is often a good starting point as it can solubilize both polar glycosides and less polar aglycones.[5] For optimization, it is recommended to test different solvent ratios and consider advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can improve extraction efficiency and reduce extraction time.[8]

2. How should I store my phenylpropanoid reference standards?

Reference standards should be stored in their original, tightly sealed containers, protected from light, and kept at a low temperature, typically 2-8°C or frozen at -20°C.[8][11] Before use, allow the standard to equilibrate to room temperature before opening the container to prevent condensation from introducing moisture.[8] Always refer to the certificate of analysis for specific storage instructions.

3. I am having trouble separating two isomeric phenylpropanoids. What can I do?

Separating isomers can be challenging. Here are a few strategies:

  • Optimize the Mobile Phase: Small changes in the mobile phase composition, such as the type and concentration of the organic modifier or the pH, can significantly impact selectivity.

  • Adjust the Temperature: Lowering the column temperature can sometimes improve the resolution of closely eluting peaks.

  • Change the Stationary Phase: If optimizing the mobile phase is not successful, try a column with a different stationary phase. For example, a phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivity for aromatic compounds compared to a standard C18 column.[4]

4. What are the most common mistakes in peak integration for phenylpropanoid analysis?

Common integration errors include incorrect baseline placement and improper handling of co-eluting peaks.[9] For partially resolved peaks, a perpendicular drop from the valley to the baseline is often appropriate when the peaks are of similar size. However, if a small peak elutes on the tail of a large peak, skimming the small peak is generally the better approach.[2][9] It is crucial to visually inspect the integration of each peak and manually adjust it if the software makes an error.

5. How do I choose the right wavelength for UV detection of phenylpropanoids?

The optimal wavelength depends on the specific phenylpropanoids you are analyzing. Many simple phenylpropanoids, such as phenolic acids, have an absorbance maximum around 280 nm. Flavonoids often have two absorbance maxima, one around 250-280 nm and another in the 320-380 nm range. It is recommended to run a UV-Vis spectrum of your standards to determine their absorbance maxima. If you are analyzing a mixture of different classes of phenylpropanoids, you may need to monitor multiple wavelengths or use a diode-array detector (DAD) to capture the full spectrum for each peak.[14][15]

Quantitative Data Summary

Table 1: Comparison of Extraction Methods for Phenolic Compounds

Extraction MethodSolventTemperatureTimeTotal Phenolic Content (TPC) YieldReference
MacerationEthanol/WaterRoom Temp720 minLower yields compared to other methods[8]
Soxhlet ExtractionEthanol/WaterSolvent Boiling Point360 minHigh yields, but potential for thermal degradation[8]
Ultrasound-Assisted Extraction (UAE)Ethanol/Water40-60°C20-40 min92.99 mg GAE/g d.b. (example value)[8]
Microwave-Assisted Extraction (MAE)Ethanol/Water50-100°C5-15 min227.63 mg GAE/g d.b. (example value)[8]
Supercritical Fluid Extraction (SFE)CO₂ with Ethanol co-solvent40°CN/A37 mg GAE/g d.b. (example value)[8]
Supramolecular Solvent (SUPRAS)Octanoic acid in Ethanol/WaterN/AN/AHigher yields for specific phenolic acids compared to 30% ethanol[16]

Note: Yields are highly dependent on the plant material and specific experimental conditions.

Table 2: Stability of Phenolic Compounds Under Different Storage Conditions

Compound ClassStorage ConditionDurationRetention (%)Key FindingsReference
Total Phenolic Content (TPC)5°C, Dark180 days>99%High stability at low temperature in the dark.[10]
Total Phenolic Content (TPC)25°C, Dark180 days~97%Slight degradation at room temperature.[10]
Total Phenolic Content (TPC)25°C, Light180 days~93%Light exposure accelerates degradation.[10]
Antioxidant Activity5°C, Dark180 days>95%Correlates well with TPC stability.[10]
Antioxidant Activity25°C, Light75 days~95%Faster degradation at higher temperature with light.[10]

Experimental Protocols

Protocol 1: General Method for Quantification of Phenylpropanoids by HPLC-UV

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Extract 1g of dried, ground plant material with 10 mL of 80% methanol in an ultrasonic bath for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes and collect the supernatant.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load 1 mL of the supernatant onto the SPE cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Elute the phenylpropanoids with 5 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of mobile phase and filter through a 0.45 µm syringe filter before HPLC analysis.[14]

  • HPLC-UV Conditions:

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[17]

    • Mobile Phase A: 1% Acetic Acid in Water.[18]

    • Mobile Phase B: Methanol.[18]

    • Gradient Program:

      • 0-6 min: 10% B

      • 7-25 min: 16% B

      • 26-37 min: 28% B

      • 38-47 min: 35% B

      • 48-64 min: 50% B

      • 65-70 min: 10% B (re-equilibration)[18]

    • Flow Rate: 0.8 mL/min.[18]

    • Column Temperature: 25°C.[18]

    • Injection Volume: 5 µL.[18]

    • Detection: UV at 278 nm (or other appropriate wavelength based on analyte absorbance).[18]

  • Quantification:

    • Prepare a series of calibration standards of known concentrations for each target phenylpropanoid.

    • Inject the standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared samples.

    • Quantify the amount of each phenylpropanoid in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Phenylpropanoid_Biosynthesis Shikimate_Pathway Shikimate Pathway L_Phenylalanine L-Phenylalanine Shikimate_Pathway->L_Phenylalanine Cinnamic_acid Cinnamic acid L_Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeic_acid Caffeic acid p_Coumaric_acid->Caffeic_acid C3H Coumarins Coumarins p_Coumaric_acid->Coumarins Flavonoids Flavonoids p_Coumaroyl_CoA->Flavonoids CHS Stilbenes Stilbenes p_Coumaroyl_CoA->Stilbenes STS Ferulic_acid Ferulic acid Caffeic_acid->Ferulic_acid COMT Caffeoyl_CoA Caffeoyl-CoA Feruloyl_CoA Feruloyl-CoA Ferulic_acid->Feruloyl_CoA 4CL Sinapic_acid Sinapic acid Ferulic_acid->Sinapic_acid F5H Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Coniferyl_alcohol Coniferyl alcohol Coniferaldehyde->Coniferyl_alcohol CAD Lignins Lignins Coniferyl_alcohol->Lignins Sinapoyl_CoA Sinapoyl-CoA Sinapic_acid->Sinapoyl_CoA 4CL Sinapaldehyde Sinapaldehyde Sinapoyl_CoA->Sinapaldehyde CCR Sinapyl_alcohol Sinapyl alcohol Sinapaldehyde->Sinapyl_alcohol CAD Sinapyl_alcohol->Lignins PAL PAL C4H C4H _4CL 4CL C3H C3H COMT COMT CCR CCR CAD CAD F5H F5H CHS CHS STS STS

Caption: Simplified phenylpropanoid biosynthesis pathway.[13][19][20][21]

Experimental_Workflow Sample Plant Material (Dried, Ground) Extraction Extraction (e.g., 80% MeOH, UAE) Sample->Extraction Centrifugation Centrifugation / Filtration Extraction->Centrifugation Cleanup Sample Cleanup (e.g., SPE) Centrifugation->Cleanup Analysis HPLC or LC-MS Analysis Cleanup->Analysis Data_Processing Data Processing Analysis->Data_Processing Peak_ID Peak Identification (RT, UV/MS Spectra) Data_Processing->Peak_ID Integration Peak Integration Peak_ID->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Results Results (Concentration Data) Quantification->Results

Caption: General experimental workflow for phenylpropanoid quantification.

HPLC_Troubleshooting Problem Chromatographic Problem Observed Pressure_Issue Pressure Anomaly? Problem->Pressure_Issue Peak_Shape_Issue Poor Peak Shape? Problem->Peak_Shape_Issue Retention_Time_Issue Retention Time Drift? Problem->Retention_Time_Issue Pressure_Issue->Peak_Shape_Issue No High_Pressure High Pressure Pressure_Issue->High_Pressure Yes Low_Pressure Low/No Pressure Pressure_Issue->Low_Pressure Yes, Low Peak_Shape_Issue->Retention_Time_Issue No Tailing Tailing/Fronting/Broad Peaks Peak_Shape_Issue->Tailing Yes Drifting_RT Inconsistent RT Retention_Time_Issue->Drifting_RT Yes Check_Blockage Check for Blockages (Frit, Column, Tubing) High_Pressure->Check_Blockage Check_Leak Check for Leaks (Fittings, Pump Seals) Low_Pressure->Check_Leak Check_Column Check Column Health & Sample Concentration Tailing->Check_Column Check_Mobile_Phase Check Mobile Phase (pH, Composition) Tailing->Check_Mobile_Phase Check_Flow_Rate Check Pump Flow Rate & Mobile Phase Prep Drifting_RT->Check_Flow_Rate Check_Temp Check Column Temperature Drifting_RT->Check_Temp

Caption: A decision tree for troubleshooting common HPLC issues.[1][2][3][22][23]

References

How to prevent oxidation of Brachynoside heptaacetate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Brachynoside heptaacetate to prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to oxidation?

A1: this compound is a phenylpropanoid glycoside. Its structure contains phenolic groups and multiple acetate (B1210297) esters, which are susceptible to oxidation. Phenolic hydroxyl groups can be oxidized to form quinone-type structures, leading to the degradation of the compound and a potential loss of biological activity. The acetate groups can also be susceptible to hydrolysis, especially under non-ideal storage conditions.

Q2: What are the primary factors that accelerate the oxidation of this compound?

A2: The primary factors that accelerate the degradation of phenolic compounds like this compound are exposure to oxygen, light, and elevated temperatures. The presence of moisture can also contribute to hydrolysis of the acetate groups, which may indirectly affect the compound's stability.

Q3: How can I visually detect if my sample of this compound has oxidized?

A3: While not a definitive measure, a color change in your sample, often to a yellowish or brownish hue, can be an indicator of oxidation. However, chemical analysis is necessary for confirmation.

Q4: What are the recommended long-term storage conditions for this compound?

A4: For long-term storage, it is recommended to store this compound as a solid in a tightly sealed container at -20°C or lower, protected from light. The container should be flushed with an inert gas, such as argon or nitrogen, to displace oxygen.

Q5: Can I store this compound in solution?

A5: Storing this compound in solution is generally not recommended for long periods due to an increased risk of degradation. If you must store it in solution for a short period, use a dry, aprotic solvent, store at -20°C or lower, and purge the vial with an inert gas before sealing.

Troubleshooting Guide

Issue: I observed a change in the color of my solid this compound sample.

Possible Cause Suggested Solution
Oxidation Discard the sample and obtain a fresh batch. Review your storage protocol to ensure the compound is stored under an inert atmosphere, protected from light, and at the recommended low temperature.
Contamination If you suspect contamination, you may attempt to repurify a small amount, but it is generally advisable to use a fresh, high-purity sample for experiments.

Issue: My experimental results are inconsistent, and I suspect degradation of my this compound stock solution.

Possible Cause Suggested Solution
Degradation in Solution Prepare fresh solutions for each experiment from a solid sample stored under optimal conditions. Avoid repeated freeze-thaw cycles of stock solutions.
Solvent Impurities Use high-purity, anhydrous solvents for preparing solutions. Peroxides in older ether solvents, for example, can initiate oxidation.
Improper Handling Minimize the time the solution is exposed to air and light during preparation and use. Use amber vials or wrap vials in foil.

Experimental Protocols

Protocol 1: Recommended Storage of Solid this compound

Objective: To provide a standardized procedure for the long-term storage of solid this compound to minimize oxidation.

Materials:

  • This compound (solid)

  • Amber glass vial with a PTFE-lined cap

  • Argon or nitrogen gas with a regulator and tubing

  • -20°C or -80°C freezer

Procedure:

  • Place the solid this compound into a clean, dry amber glass vial.

  • Insert a tube connected to the inert gas supply into the vial, ensuring the tip is just above the solid material.

  • Gently flush the vial with the inert gas for 1-2 minutes to displace any air (oxygen).

  • Quickly remove the tubing and immediately seal the vial tightly with the PTFE-lined cap.

  • Label the vial clearly with the compound name, date, and concentration (if applicable).

  • Place the sealed vial in a freezer at -20°C or -80°C for long-term storage.

  • For use, allow the vial to warm to room temperature before opening to prevent condensation of moisture inside the vial.

Protocol 2: Stability Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To monitor the stability of this compound over time under different storage conditions.

Materials:

  • This compound samples stored under various conditions

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 HPLC column

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

    • From this stock, prepare aliquots for stability testing at different time points.

  • HPLC Method:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical starting gradient could be 70% A / 30% B, ramping to 100% B over 20 minutes. This will need to be optimized for your specific system and column.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: Scan for the optimal wavelength using a PDA detector; a common starting point for phenolic compounds is around 280 nm.

    • Injection Volume: 10 µL

  • Analysis:

    • Inject a freshly prepared standard of this compound to determine its retention time and peak area.

    • At each time point (e.g., 0, 1, 3, 6 months), analyze the stored samples.

    • Compare the peak area of the this compound in the stored samples to the initial (time 0) sample to determine the percentage of degradation.

    • Look for the appearance of new peaks, which may indicate degradation products.

Quantitative Data Summary

The following table summarizes the expected stability of this compound under different storage conditions. These are generalized recommendations based on the stability of similar phenolic glycosides.

Storage ConditionTemperatureAtmosphereLight ConditionExpected Stability (Solid Form)
Optimal -80°CInert Gas (Argon/Nitrogen)Dark> 2 years
Recommended -20°CInert Gas (Argon/Nitrogen)Dark1-2 years
Acceptable (Short-term) 4°CAirDark< 6 months
Not Recommended Room TemperatureAirLightWeeks to months

Visualizations

OxidationPrevention cluster_factors Factors Promoting Oxidation cluster_compound This compound cluster_prevention Preventative Measures Oxygen Oxygen BH BH Oxygen->BH Oxidizes Light Light Light->BH Degrades Heat Elevated Temperature Heat->BH Accelerates Degradation Inert_Atmosphere Inert Atmosphere (Argon/Nitrogen) BH->Inert_Atmosphere Protects from Dark_Storage Storage in the Dark (Amber Vials) BH->Dark_Storage Protects from Low_Temperature Low Temperature (-20°C or -80°C) BH->Low_Temperature Slows Degradation

Caption: Factors contributing to the oxidation of this compound and recommended preventative measures.

TroubleshootingWorkflow Start Suspected Degradation of This compound Check_Appearance Visual Inspection: Color Change? Start->Check_Appearance Check_Storage Review Storage Conditions: - Temperature? - Atmosphere? - Light Exposure? Check_Appearance->Check_Storage Yes Analytical_Test Perform Analytical Test (e.g., HPLC) Check_Appearance->Analytical_Test No/Uncertain Check_Storage->Analytical_Test Degradation_Confirmed Degradation Confirmed Analytical_Test->Degradation_Confirmed Degradation Detected No_Degradation No Significant Degradation Analytical_Test->No_Degradation No Degradation Discard_Sample Discard and Use Fresh Sample Degradation_Confirmed->Discard_Sample Proceed Proceed with Experiment No_Degradation->Proceed Optimize_Storage Optimize Storage Protocol Discard_Sample->Optimize_Storage

Caption: A workflow for troubleshooting suspected degradation of this compound.

Technical Support Center: Brachynoside Heptaacetate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Brachynoside heptaacetate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

Brachynoside is a natural product classified as a phenylpropanoid glycoside. Its structure is 2-(3,4-dimethoxyphenyl)ethyl 3-O-α-L-rhamnopyranosyl-4-O-(3,4-dihydroxycinnamoyl)-β-D-glucopyranoside. "Heptaacetate" refers to the fully acetylated derivative of Brachynoside, where all seven of its free hydroxyl groups have been converted to acetate (B1210297) esters. This acetylation is often performed to protect the hydroxyl groups during synthesis or to increase the compound's lipophilicity, which can aid in its purification and subsequent use in various experimental settings. Proper purification is crucial to remove impurities such as incompletely acetylated products, reagents from the acetylation reaction, and other natural products that may have been co-extracted.

Q2: What are the main challenges in purifying this compound?

The primary challenges in purifying this compound stem from its chemical nature as a peracetylated glycoside. These challenges include:

  • Co-eluting Impurities: Structurally similar impurities, such as incompletely acetylated Brachynoside derivatives (e.g., hexaacetates, pentaacetates), can be difficult to separate from the desired heptaacetate product due to their similar polarities.

  • Lability of Acetyl Groups: The acetate esters, particularly those on the phenolic hydroxyls of the cinnamoyl moiety, can be susceptible to hydrolysis (deacetylation) back to the hydroxyl group under non-neutral pH conditions. This can occur on the surface of certain chromatographic stationary phases like silica (B1680970) gel.

  • Low Yield: A combination of incomplete reactions, degradation during purification, and losses during solvent removal can lead to low overall yields of the pure compound.

  • Compound Identification: Accurate and rapid identification of the target compound in chromatographic fractions is necessary to avoid pooling impure fractions.

Q3: Which chromatographic techniques are most suitable for purifying this compound?

Due to the increased hydrophobicity of the fully acetylated compound, reversed-phase chromatography is a logical and effective choice for the purification of this compound.[1] Normal-phase chromatography on silica gel can also be used, but with caution due to the potential for deacetylation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Purity of Final Product Incomplete separation from partially acetylated byproducts.Optimize the gradient for reversed-phase HPLC to improve resolution between the heptaacetate and other acetylated forms. Consider using a shallower gradient over a longer run time.
Co-elution with other non-polar impurities from the natural extract.Employ a multi-step purification strategy. For example, an initial purification by normal-phase chromatography followed by a final polishing step using reversed-phase HPLC.
Product Degradation (Deacetylation) Use of acidic or basic conditions during workup or chromatography.Maintain neutral pH throughout the purification process. If using silica gel chromatography, consider neutralizing the silica gel by pre-washing the column with an eluent containing a small amount of a volatile base like triethylamine.
Prolonged exposure to silica gel.Minimize the time the compound spends on the silica gel column by using flash chromatography with an optimized solvent system for rapid elution.
Low Recovery/Yield Adsorption of the compound onto the stationary phase.For silica gel chromatography, if the compound is sticking to the column, try adding a small percentage of a more polar solvent like methanol (B129727) to the eluent. For reversed-phase, ensure complete elution with a strong organic solvent at the end of the gradient.
Multiple purification steps leading to cumulative losses.Streamline the purification workflow. If possible, use a single, highly efficient reversed-phase HPLC step for purification.
Difficulty in Detecting the Product Low UV absorbance at the monitored wavelength.This compound should have a strong UV absorbance due to the cinnamoyl group. Ensure you are monitoring at an appropriate wavelength (e.g., around 320-330 nm). If concentration is very low, consider using a more sensitive detector like a mass spectrometer.

Experimental Protocols

General Protocol for Purification of this compound

This protocol outlines a general approach for the purification of this compound from a crude reaction mixture after acetylation of natural Brachynoside.

1. Initial Work-up:

  • Following the acetylation reaction, quench the reaction with water and extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any remaining acetic acid) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

2. Purification by Flash Chromatography (Optional First Pass):

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane (B92381) (e.g., starting from 20% ethyl acetate and gradually increasing to 50%). The optimal gradient should be determined by thin-layer chromatography (TLC) analysis of the crude product.

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the starting mobile phase.

    • Load the sample onto the pre-equilibrated silica gel column.

    • Elute the column with the determined solvent gradient.

    • Collect fractions and analyze them by TLC.

    • Pool the fractions containing the pure product and concentrate under reduced pressure.

3. Final Purification by Reversed-Phase HPLC:

  • Stationary Phase: C18 reversed-phase column (e.g., 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) in water is commonly used. Both solvents can be modified with 0.1% formic acid or trifluoroacetic acid to improve peak shape, but care should be taken to assess the stability of the acetyl groups.

  • Procedure:

    • Dissolve the partially purified product from flash chromatography in a suitable solvent (e.g., methanol or acetonitrile).

    • Inject the sample onto the HPLC system.

    • Run the gradient elution (e.g., from 40% to 80% acetonitrile over 30 minutes).

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

    • Collect the peak corresponding to this compound.

    • Remove the organic solvent under reduced pressure and lyophilize the remaining aqueous solution to obtain the pure product.

Visualizations

experimental_workflow crude Crude Acetylated Product workup Aqueous Workup crude->workup flash_chrom Flash Chromatography (Silica Gel) workup->flash_chrom impurities1 Reagents & Byproducts workup->impurities1 Removed rp_hplc Reversed-Phase HPLC (C18) flash_chrom->rp_hplc impurities2 Partially Acetylated Products flash_chrom->impurities2 Separated pure_product Pure Brachynoside Heptaacetate rp_hplc->pure_product signaling_pathway cluster_membrane Cell Membrane receptor Membrane Receptor mapk_pathway MAPK Signaling Cascade receptor->mapk_pathway pi3k_akt_pathway PI3K/Akt/mTOR Pathway receptor->pi3k_akt_pathway glycoside Glycoside (e.g., Brachynoside) glycoside->receptor transcription_factor Transcription Factor Activation mapk_pathway->transcription_factor pi3k_akt_pathway->transcription_factor cellular_response Cellular Response (e.g., Growth, Apoptosis) transcription_factor->cellular_response

References

Minimizing interference in Brachynoside heptaacetate analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Brachynoside heptaacetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what matrices is it typically analyzed?

A1: this compound is a phenylpropanoid glycoside with the chemical formula C45H54O22.[1] It is an acetylated derivative of Brachynoside, which has been isolated from plants of the Clerodendrum genus, such as Clerodendrum japonicum.[2] Therefore, it is primarily analyzed in plant extracts, particularly from Clerodendrum species. These extracts are complex matrices containing other secondary metabolites like flavonoids, terpenoids, and other phenolic compounds that can potentially interfere with the analysis.

Q2: What are the most common analytical techniques for this compound?

A2: The most common analytical techniques for the analysis of acetylated glycosides like this compound are High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC-MS is often preferred for its ability to analyze the compound directly, while GC-MS typically requires derivatization.

Q3: What are the main sources of interference in this compound analysis?

A3: The primary source of interference is the sample matrix itself. Extracts from Clerodendrum species are rich in other phytochemicals, such as flavonoids, terpenoids, and other phenolic glycosides. These compounds can co-elute with this compound, causing matrix effects like ion suppression or enhancement in LC-MS analysis, which can affect accuracy and sensitivity.

Q4: How can I minimize matrix effects?

A4: Minimizing matrix effects is crucial for accurate quantification. Key strategies include:

  • Effective Sample Preparation: Employing techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to clean up the sample and remove interfering compounds.

  • Chromatographic Optimization: Adjusting the HPLC gradient, column chemistry, or flow rate to improve the separation of this compound from matrix components.

  • Use of Internal Standards: Spiking the sample with a structurally similar compound (internal standard) can help to compensate for matrix effects and variations in sample processing.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte can help to mimic the matrix effects observed in the samples.

Q5: Is this compound stable during analysis?

A5: Acetylated glycosides can be susceptible to hydrolysis, potentially losing their acetyl groups under certain conditions (e.g., high temperature, extreme pH). It is important to handle samples under controlled conditions. Glycosyl acylation can, in some instances, increase the stability of the molecule. Proper storage of extracts (e.g., at low temperatures) and avoiding harsh chemical treatments during sample preparation are recommended.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) in HPLC Column degradation; Inappropriate mobile phase pH; Column overload.Use a guard column; ensure mobile phase pH is compatible with the analyte's pKa; inject a smaller sample volume or dilute the sample.
Low Signal Intensity or No Peak Detected in LC-MS Ion suppression due to matrix effects; Analyte degradation; Incorrect MS parameters.Improve sample cleanup (SPE, LLE); check sample stability and storage conditions; optimize MS source parameters (e.g., ionization voltage, gas flows, temperature).
High Signal Intensity or Peak Enhancement in LC-MS Ion enhancement due to matrix effects; Co-eluting isobaric interference.Dilute the sample; improve chromatographic separation to resolve the analyte from the interfering compound; use a higher resolution mass spectrometer if available.
Inconsistent Retention Times in HPLC Fluctuation in mobile phase composition; Column temperature variation; Column aging.Ensure proper mobile phase mixing and degassing; use a column oven for temperature control; replace the column if it has degraded.
No Molecular Ion Observed in GC-MS (EI mode) Fragmentation of the acetylated glycoside in the ion source.This is common for acetylated glycosides under Electron Ionization (EI). Look for characteristic fragment ions. Alternatively, use a softer ionization technique like Chemical Ionization (CI).
Baseline Noise or Ghost Peaks Contaminated mobile phase, column, or instrument; Carryover from previous injections.Use high-purity solvents; flush the system and column; run blank injections to identify the source of contamination.

Quantitative Data Summary

The following table summarizes typical matrix effects observed in natural product analysis, which can be analogous to those encountered with this compound. The Matrix Effect (%) is calculated as ((Peak Area in Matrix - Peak Area in Solvent) / Peak Area in Solvent) * 100.

Analyte Type Matrix Analytical Technique Observed Matrix Effect (%) Reference for General Principle
Phenylpropanoid GlycosidesPlant ExtractLC-ESI-MS-50% to +30%[3][4]
FlavonoidsPlant ExtractLC-ESI-MS-70% to +50%[3][4]
Acetylated GlycosidesGeneralGC-MSVariable, dependent on derivatization and matrix[5]

Experimental Protocols

Proposed HPLC-MS Method for this compound Analysis

This protocol is a generalized starting point based on methods for similar compounds and should be optimized for your specific application.

  • Sample Preparation (Solid-Phase Extraction - SPE)

    • Extract the plant material (e.g., dried leaves of Clerodendrum japonicum) with a suitable solvent like methanol (B129727) or ethanol.

    • Evaporate the solvent and redissolve the residue in a small volume of the initial mobile phase.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with a low-percentage organic solvent (e.g., 10% methanol in water) to remove polar interferences.

    • Elute the this compound with a higher percentage of organic solvent (e.g., 80-100% methanol).

    • Evaporate the eluate and reconstitute in the initial mobile phase for HPLC-MS analysis.

  • HPLC-MS Conditions

    • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B (e.g., 20%), ramp up to a high percentage (e.g., 95%) over 20-30 minutes, hold for 5 minutes, and then return to initial conditions for equilibration. The specific gradient should be optimized.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 5-10 µL.

    • Mass Spectrometer: Electrospray Ionization (ESI) in positive or negative ion mode (to be determined empirically).

    • MS Parameters: Optimize source temperature, gas flows (nebulizer, drying gas), and capillary voltage. For quantitative analysis, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and selectivity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plant_material Plant Material (Clerodendrum sp.) extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction spe Solid-Phase Extraction (SPE) extraction->spe reconstitution Reconstitution in Mobile Phase spe->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc ms MS Detection (ESI-MS) hplc->ms data_analysis Data Analysis & Quantification ms->data_analysis troubleshooting_logic start Analytical Issue? peak_shape Poor Peak Shape? start->peak_shape signal_intensity Low Signal Intensity? peak_shape->signal_intensity No solution1 Optimize Mobile Phase / Check Column peak_shape->solution1 Yes retention_time Inconsistent Retention Time? signal_intensity->retention_time No solution2 Improve Sample Cleanup / Optimize MS signal_intensity->solution2 Yes solution3 Check Pump & Column Temperature retention_time->solution3 Yes end Problem Resolved retention_time->end No solution1->end solution2->end solution3->end

References

Enhancing the resolution of Brachynoside heptaacetate in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Brachynoside heptaacetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution and overall quality of their chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC method for this compound analysis?

A1: For initial analysis of this compound, a reversed-phase HPLC method is recommended due to the hydrophobic nature of the acetyl groups.[1] A C18 column is a common choice for separating acetylated flavonoid glycosides.[2][3][4] A typical starting point would involve a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, often with a small amount of acid like formic acid to improve peak shape.[2][4]

Q2: My this compound peak is showing significant tailing. What are the possible causes and solutions?

A2: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase. To address this, you can try adding a small amount of a competing agent, like trifluoroacetic acid (TFA), to the mobile phase to mask active sites on the column packing.[5] Additionally, ensure your sample concentration is not overloading the column by injecting a smaller volume or diluting the sample. Verifying that the mobile phase pH is appropriate for your analyte is also crucial.

Q3: I am observing poor resolution between this compound and an impurity. How can I improve the separation?

A3: To improve resolution, you can optimize several chromatographic parameters. Modifying the mobile phase composition, such as changing the gradient slope or the organic solvent, can alter selectivity.[3] Experimenting with different column temperatures can also impact selectivity and efficiency. If these adjustments are insufficient, trying a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18) may provide the necessary change in selectivity for better separation.

Q4: My retention times are shifting between injections. What could be the cause?

A4: Retention time variability can stem from several sources. Ensure your HPLC system is properly equilibrated with the mobile phase before starting your analytical run. Check for any leaks in the system, as this can affect the flow rate and mobile phase composition. Inconsistent mobile phase preparation can also lead to shifts, so ensure accurate and consistent preparation of your solvents. Finally, fluctuations in column temperature can also cause retention time drift.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) - Secondary silanol (B1196071) interactions- Column overload- Inappropriate mobile phase pH- Add a competing acid (e.g., 0.1% formic acid or 0.05% TFA) to the mobile phase.- Reduce sample concentration or injection volume.- Adjust the mobile phase pH.
Low Resolution - Inadequate separation efficiency- Poor selectivity- Optimize the gradient profile (slower gradient).- Adjust the mobile phase composition (e.g., try methanol (B129727) instead of acetonitrile).- Decrease the flow rate.- Try a column with a different stationary phase.
Broad Peaks - Extra-column band broadening- Column degradation- Minimize the length and diameter of tubing between the injector, column, and detector.- Replace the column or use a guard column.
Ghost Peaks - Contamination in the mobile phase or injector- Carryover from previous injections- Use high-purity solvents and flush the injector with a strong solvent.- Implement a thorough needle wash protocol in your injection sequence.
High Backpressure - Column frit blockage- Particulate matter in the sample- Filter all samples and mobile phases before use.- Backflush the column (if recommended by the manufacturer).- Replace the column inlet frit.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for this compound

This protocol provides a general reversed-phase HPLC method suitable for the analysis of this compound.

1. Sample Preparation:

  • Dissolve a known quantity of this compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 265 nm

3. Data Analysis:

  • Integrate the peak corresponding to this compound.

  • For quantitative analysis, prepare a calibration curve using standards of known concentrations.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis dissolve Dissolve Brachynoside heptaacetate (1 mg/mL) filter Filter sample (0.45 µm) dissolve->filter inject Inject 10 µL onto C18 column filter->inject gradient Gradient Elution (ACN/H2O with 0.1% FA) inject->gradient detect UV Detection (265 nm) gradient->detect integrate Integrate Peak detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: Experimental workflow for the HPLC analysis of this compound.

troubleshooting_workflow start Poor Resolution Observed check_method Is the method optimized? start->check_method optimize_gradient Adjust Gradient Slope check_method->optimize_gradient No good_resolution Resolution Improved check_method->good_resolution Yes, check system change_solvent Change Organic Solvent optimize_gradient->change_solvent change_temp Modify Column Temperature change_solvent->change_temp new_column Try a Different Column Chemistry change_temp->new_column new_column->good_resolution

Caption: Troubleshooting workflow for improving chromatographic resolution.

References

Dealing with matrix effects in Brachynoside heptaacetate LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the liquid chromatography-mass spectrometry (LC-MS) analysis of Brachynoside heptaacetate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a "matrix effect" and how does it impact the analysis of this compound?

A1: In LC-MS analysis, the "matrix" refers to all components within a sample other than the analyte of interest (in this case, this compound). These components can include salts, lipids, proteins, and other endogenous substances from the biological sample. A matrix effect occurs when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of quantitative analysis.[1][2][3]

Q2: My results are inconsistent. How can I determine if matrix effects are the cause?

A2: Inconsistent analytical results are a primary indicator of matrix effects. To quantitatively assess the presence and magnitude of these effects, the post-extraction addition method is considered a standard approach.[4][5] This involves comparing the peak area of this compound in a neat (clean) solvent to its peak area in a sample matrix that has been spiked with the same concentration after the extraction process.[4] A significant difference between these two measurements indicates the presence of ion suppression or enhancement.[4]

The Matrix Effect (ME) can be calculated using the following formula:

ME (%) = ( (Peak Area in Spiked Post-Extracted Matrix) / (Peak Area in Neat Solvent) ) * 100

  • An ME value of 100% indicates no matrix effect.

  • An ME value < 100% indicates ion suppression.

  • An ME value > 100% indicates ion enhancement.

Q3: What is the best way to compensate for matrix effects during quantification?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the most effective method to compensate for matrix effects.[6][7][8][9][10] A SIL-IS is a version of this compound where some atoms (like 1H, 12C, or 14N) are replaced with their stable heavy isotopes (e.g., 2H/D, 13C, or 15N). Because a SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[8][10] By using the ratio of the analyte signal to the SIL-IS signal for quantification, variability caused by matrix effects can be effectively normalized, leading to more accurate and reliable results.[8]

Troubleshooting Guide

This section addresses specific issues you may encounter during your LC-MS analysis of this compound.

Issue 1: The signal intensity (peak area) for this compound is significantly lower in my biological samples compared to the calibration standards prepared in solvent.
  • Potential Cause: Ion Suppression. This is a common matrix effect where co-eluting endogenous components from the sample, such as phospholipids (B1166683) or salts, compete with this compound for ionization in the MS source, thereby reducing its signal.[5]

  • Solutions:

    • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[11] Consider switching from a simple protein precipitation (PPT) method, which is often insufficient, to more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[11][12][13]

    • Optimize Chromatography: Adjust the chromatographic method to better separate this compound from the interfering matrix components.[14] This can be achieved by modifying the mobile phase composition, adjusting the gradient slope, or using a column with a different chemistry (e.g., a pentafluorophenyl (F5) column).

    • Dilute the Sample: A straightforward approach is to dilute the sample extract.[14][15] This reduces the concentration of interfering matrix components, although it may compromise the limit of quantitation if this compound is present at very low levels.

Issue 2: I am observing poor reproducibility and high variability between replicate injections of the same sample.
  • Potential Cause: Inconsistent Matrix Effects & Carryover. Phospholipids are a notorious cause of irreproducible results as they can build up on the analytical column and elute erratically, causing variable ion suppression in subsequent injections.[16] Carryover from highly concentrated samples can also contribute to this issue.

  • Solutions:

    • Implement Phospholipid Removal: Use specialized sample preparation products, such as phospholipid removal plates or cartridges (e.g., HybridSPE®-Phospholipid), to specifically target and deplete these problematic matrix components.[16]

    • Use a Diverter Valve: Program the LC system's diverter valve to send the highly polar, early-eluting matrix components (which often contain salts and phospholipids) to waste instead of the mass spectrometer. This minimizes source contamination.[15]

    • Optimize Wash Method: Ensure the injection needle and loop are thoroughly washed with a strong organic solvent between injections to prevent carryover.

Issue 3: My calibration curve is non-linear, particularly at lower concentrations, when analyzing spiked matrix samples.
  • Potential Cause: Concentration-Dependent Matrix Effects. The degree of ion suppression or enhancement is not always constant across the entire concentration range. This can lead to a non-linear relationship between concentration and response.

  • Solutions:

    • Use Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is identical to your study samples (e.g., blank plasma, blank tissue homogenate). This ensures that the standards and the unknown samples experience similar matrix effects, improving quantification accuracy.[17]

    • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned in the FAQs, a SIL-IS is the gold standard for correcting matrix effects.[7][9] Since the SIL-IS experiences the same ionization variability as the analyte, it will correct for non-linear effects caused by the matrix, resulting in a linear calibration curve based on the analyte/IS ratio.

Experimental Protocols & Data

Protocol 1: Quantitative Assessment of Matrix Effect via Post-Extraction Addition

This protocol describes how to quantify the degree of ion suppression or enhancement for this compound in a given matrix.

Methodology:

  • Prepare Solution A (Neat Solvent): Prepare a solution of this compound in your final mobile phase composition (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 100 ng/mL).

  • Prepare Solution B (Spiked Matrix):

    • Take a blank sample of your biological matrix (e.g., 100 µL of drug-free plasma).

    • Perform your entire sample extraction procedure (e.g., protein precipitation followed by evaporation).

    • Reconstitute the dried extract with the same volume of Solution A (the 100 ng/mL neat solvent standard). This results in a final analyte concentration of 100 ng/mL within the extracted matrix.

  • LC-MS Analysis: Inject both Solution A and Solution B into the LC-MS system under identical conditions and record the peak area for this compound.

  • Calculation: Calculate the Matrix Effect (ME) using the formula:

    • ME (%) = (Peak Area from Solution B / Peak Area from Solution A) * 100

Data Interpretation:

The following table provides example data comparing matrix effects after three different sample preparation techniques for this compound in human plasma.

Sample Preparation MethodAnalyte Peak Area (Neat Solvent)Analyte Peak Area (Spiked Matrix)Calculated Matrix Effect (%)Interpretation
Protein Precipitation (PPT)1,520,400593,00039.0%Severe Ion Suppression
Liquid-Liquid Extraction (LLE)1,520,4001,201,10079.0%Moderate Ion Suppression
Solid-Phase Extraction (SPE)1,520,4001,429,20094.0%Minimal Ion Suppression

This is illustrative data. Actual results may vary.

As shown in the table, the more rigorous SPE cleanup method resulted in the cleanest extract, effectively mitigating the severe ion suppression observed with the simpler PPT method.[12]

Visual Workflows and Diagrams

Workflow for Identifying and Mitigating Matrix Effects

This diagram outlines a logical workflow for troubleshooting matrix effect issues in your LC-MS analysis.

MatrixEffectWorkflow cluster_options Mitigation Options start Inconsistent Results or Poor Reproducibility Observed assess_me Perform Post-Extraction Addition Experiment to Quantify Matrix Effect (ME) start->assess_me check_me Is ME Significant? (e.g., <85% or >115%) assess_me->check_me mitigate Implement Mitigation Strategy check_me->mitigate Yes end_ok Method Acceptable check_me->end_ok No opt1 Improve Sample Cleanup (e.g., Switch PPT -> SPE) mitigate->opt1 opt2 Optimize Chromatography (Change Gradient, New Column) mitigate->opt2 opt3 Use Matrix-Matched Calibrators mitigate->opt3 opt4 Use Stable Isotope-Labeled Internal Standard (SIL-IS) (Recommended) mitigate->opt4 validate Re-evaluate Matrix Effect and Validate Method opt1->validate opt2->validate opt3->validate opt4->validate validate->check_me Re-assess end_nok Further Optimization Needed

Caption: A decision-making workflow for addressing matrix effects.

Conceptual Diagram: Ion Suppression in the MS Source

This diagram illustrates how co-eluting matrix components interfere with the ionization of the target analyte.

IonSuppression cluster_lc LC Eluent cluster_source ESI Source lc_output Analyte + Matrix (Co-eluting) droplet Charged Droplet (Limited Surface Sites) lc_output->droplet Nebulization analyte_ion [Analyte+H]+ droplet->analyte_ion Ionization (Suppressed) matrix_ion [Matrix+H]+ droplet->matrix_ion Ionization (Competing) analyte_node Brachynoside Heptaacetate matrix_node Matrix Component (e.g., Phospholipid) detector Mass Analyzer analyte_ion->detector Reduced Signal matrix_ion->detector

Caption: How matrix components suppress analyte ionization.

References

Technical Support Center: Brachynoside Heptaacetate Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific analytical data for Brachynoside heptaacetate is not publicly available. The following troubleshooting guides and FAQs are based on established principles for the purity assessment of acetylated glycosides, such as acetylated flavonoids. Researchers should validate these methods for their specific compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for assessing the purity of this compound?

A1: The primary methods for assessing the purity of acetylated glycosides like this compound are chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) is the most common method for quantitative purity analysis. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for structural confirmation and identification of impurities.

Q2: What are the expected common impurities in a this compound sample?

A2: Common impurities can originate from the starting material ("Brachynoside"), the acetylation process, or degradation. These may include:

  • Under-acetylated intermediates: Brachynoside with fewer than seven acetate (B1210297) groups.

  • Over-acetylated byproducts: If other hydroxyl groups are available for acetylation.

  • Reagents from synthesis: Residual acetic anhydride, pyridine, or other catalysts.

  • Degradation products: De-acetylation products or hydrolysis of the glycosidic bond.

  • Isomers: Anomeric or positional isomers if the starting material is not pure.

Q3: How can I confirm the identity and structure of this compound and its impurities?

A3: A combination of spectroscopic techniques is essential for structural elucidation.

  • 1H and 13C NMR: To confirm the presence and number of acetate groups, the structure of the aglycone and the sugar moiety, and the glycosidic linkage.

  • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the positions of the acetate groups.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular weight and elemental composition.

  • Tandem MS (MS/MS): To fragment the molecule and gain further structural information about the aglycone and sugar parts.

Q4: What are the best practices for handling and storing this compound to maintain its purity?

A4: Acetylated glycosides can be susceptible to hydrolysis. To maintain purity:

  • Store in a cool, dry, and dark place.

  • Use an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Avoid exposure to moisture and protic solvents, which can cause de-acetylation.

  • For long-term storage, consider keeping the sample at -20°C or below.

Troubleshooting Guides

Issue 1: Multiple Peaks in HPLC Chromatogram

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incomplete Acetylation Review the acetylation reaction conditions (time, temperature, reagent stoichiometry). Purify the product using column chromatography or preparative HPLC to isolate the fully acetylated compound.
Degradation of the Sample Prepare fresh solutions for analysis. Check the stability of the compound in the mobile phase. Use a lower temperature for the autosampler and column compartment.
Presence of Isomers If the starting material contained isomers, they might be present in the final product. Use a high-resolution HPLC column and optimize the mobile phase to improve separation.
Contamination Ensure all glassware and solvents are clean. Run a blank injection to check for system contamination.

Experimental Protocol: HPLC Purity Assessment

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid, is commonly used for flavonoid glycosides. A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aglycone chromophore absorbs (e.g., 254 nm, 280 nm, or 320 nm, depending on the aglycone structure). Mass spectrometry can provide more specific detection.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent like acetonitrile or methanol (B129727) at a concentration of approximately 1 mg/mL.

Issue 2: Inconsistent NMR Spectra

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Residual Solvents Signals from residual solvents (e.g., pyridine, ethyl acetate) can interfere with the spectrum. Ensure the sample is thoroughly dried under high vacuum.
Incomplete Deuteration of Solvent Use high-purity deuterated solvents. The residual proton signal of the solvent can be used as a reference.
Sample Degradation in Solution Acquire spectra promptly after dissolving the sample. If degradation is suspected, run a time-course experiment to monitor changes in the spectrum.
Presence of Paramagnetic Impurities Paramagnetic impurities can cause significant line broadening. Purify the sample further if necessary.

Experimental Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

  • Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS) for chemical shift referencing (0 ppm).

  • Acquisition: Acquire 1H, 13C, and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the spectra using appropriate software. The chemical shifts of the acetyl methyl protons are typically found in the range of 1.8-2.2 ppm.

Quantitative Data Summary

Table 1: Typical HPLC-UV Purity Assessment Parameters for Acetylated Flavonoid Glycosides

ParameterTypical Value/Range
Column Type C18 Reversed-Phase
Column Dimensions 4.6 x 250 mm
Particle Size 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
UV Detection Wavelength 254 nm or 280 nm
Retention Time Dependent on specific compound and gradient

Table 2: Expected ¹H NMR Chemical Shift Ranges for Acetyl Groups

Proton Type Typical Chemical Shift (ppm)
Acetyl Methyl Protons 1.8 - 2.2
Sugar Protons 3.5 - 5.5
Aglycone Protons 6.0 - 8.0 (aromatic)

Visualizations

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment Brachynoside Brachynoside (Starting Material) Acetylation Acetylation Reaction Brachynoside->Acetylation Crude_Product Crude Brachynoside heptaacetate Acetylation->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Pure_Product Purified Brachynoside heptaacetate Purification->Pure_Product HPLC HPLC-UV/MS (Purity %, Impurity Profile) Pure_Product->HPLC Quantitative NMR NMR Spectroscopy (Structure Confirmation) Pure_Product->NMR Qualitative MS Mass Spectrometry (Molecular Weight) Pure_Product->MS Qualitative Final_Assessment Final Purity Assessment HPLC->Final_Assessment NMR->Final_Assessment MS->Final_Assessment

Workflow for this compound purity assessment.

Troubleshooting_HPLC Start Multiple Peaks in HPLC Cause1 Incomplete Reaction? Start->Cause1 Cause2 Degradation? Start->Cause2 Cause3 Isomers Present? Start->Cause3 Solution1 Optimize Reaction/ Re-purify Cause1->Solution1 Solution2 Use Fresh Sample/ Check Stability Cause2->Solution2 Solution3 Optimize HPLC Method/ Characterize Isomers Cause3->Solution3

Troubleshooting logic for multiple HPLC peaks.

Technical Support Center: Accurate Measurement of Brachynoside Heptaacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brachynoside heptaacetate. Our goal is to help you achieve accurate and reproducible quantitative measurements.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for the quantification of this compound?

A1: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV-Vis or Diode Array Detector (DAD), is the most common and reliable method for the quantification of glycosides like this compound.[1][2] For enhanced sensitivity and selectivity, especially in complex matrices, HPLC coupled with Mass Spectrometry (LC-MS) is recommended.

Q2: How do I prepare a sample of this compound for HPLC analysis?

A2: A general procedure for preparing a this compound sample involves dissolving a precisely weighed amount of the compound in a suitable solvent, followed by ultrasonic extraction and filtration. For instance, an accurately weighed sample powder (e.g., 0.2 g) can be dissolved in a 60% methanol (B129727) aqueous solution, followed by ultrasonic extraction at 40°C for 30 minutes.[3] The resulting solution should be centrifuged and the supernatant filtered through a 0.45 µm filter before injection into the HPLC system.

Q3: What are the critical parameters to consider for HPLC method development for this compound analysis?

A3: Key parameters for HPLC method development for a glycoside like this compound include:

  • Column Selection: A C18 reversed-phase column is a common choice for separating glycosides.[2]

  • Mobile Phase Composition: A gradient elution using a mixture of an aqueous solvent (e.g., water with a pH modifier like phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.[2]

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.[2]

  • Column Temperature: Maintaining a constant column temperature, for example at 40°C, is crucial for reproducible retention times.[2]

  • Detection Wavelength: The optimal detection wavelength should be determined by analyzing the UV spectrum of this compound.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Peak Tailing or Fronting)

Q: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?

A: Peak tailing for glycosides is a common issue and can arise from several factors. Here’s a systematic approach to troubleshooting:

  • Chemical Interactions: Glycosides, being polar compounds with multiple hydroxyl groups, can have secondary interactions with the stationary phase.

    • Solution: Adjust the mobile phase pH. A small amount of acid (e.g., formic acid or phosphoric acid) in the mobile phase can suppress the ionization of silanol (B1196071) groups on the column, reducing peak tailing.

  • Column Issues: A void at the head of the column or a contaminated guard column can lead to poor peak shape.

    • Solution: Reverse-flush the column (if permitted by the manufacturer) or replace the guard column. If the problem persists, the analytical column may need to be replaced.

  • System Issues: Excessive extra-column volume (e.g., long tubing) can contribute to peak broadening.

    • Solution: Use tubing with the smallest possible internal diameter and keep the length to a minimum.

Issue 2: Inaccurate or Non-Reproducible Quantitative Results

Q: I am observing significant variability in the quantitative results for this compound. How can I improve accuracy and precision?

A: Inaccurate and non-reproducible results often stem from improper instrument calibration or sample preparation inconsistencies.

  • Instrument Calibration: Regular and thorough calibration of your HPLC system is essential.[4][5][6]

    • Solution: Perform regular calibration of the pump (flow rate accuracy), autosampler (injection volume precision), column oven (temperature accuracy), and detector (linearity and wavelength accuracy).[4][6] Refer to the detailed experimental protocols below for calibration procedures.

  • Sample Preparation: Inconsistent sample handling can introduce significant errors.[5]

    • Solution: Implement and strictly follow a standardized sample preparation protocol.[5] Ensure accurate weighing, complete dissolution, and consistent filtration of all samples and standards.

  • Standard Curve: A poorly constructed calibration curve will lead to inaccurate quantification.

    • Solution: Prepare a series of at least five calibration standards spanning the expected concentration range of your samples. Ensure the calibration curve has a correlation coefficient (r²) of ≥ 0.999.

Experimental Protocols

Protocol 1: HPLC Pump Flow Rate Accuracy Calibration
  • Setup: Disconnect the column from the HPLC system.

  • Mobile Phase: Use HPLC-grade water as the mobile phase.

  • Procedure:

    • Set the pump flow rate to 1.0 mL/min.

    • Collect the water from the pump outlet into a 10 mL volumetric flask for a precisely measured time (e.g., 5 minutes) using a calibrated stopwatch.

    • Measure the collected volume.

    • Calculate the flow rate (Volume/Time).

  • Acceptance Criteria: The calculated flow rate should be within ±1% of the set flow rate.

Protocol 2: Detector Linearity and Wavelength Accuracy Calibration
  • Standard Preparation: Prepare a stock solution of a suitable standard, such as caffeine, at a known concentration (e.g., 100 µg/mL).[4] Prepare a series of dilutions from the stock solution to create at least five concentration levels.

  • Chromatographic Conditions: Use a C18 column with a mobile phase of methanol and water at a flow rate of 1.0 mL/min. Set the detector to the appropriate wavelength for the standard (e.g., 272 nm for caffeine).[7]

  • Procedure:

    • Inject each standard concentration in triplicate.

    • Record the peak area for each injection.

  • Data Analysis:

    • Plot a graph of the average peak area versus concentration.

    • Perform a linear regression analysis to determine the correlation coefficient (r²).

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. For wavelength accuracy, the measured maximum absorbance should be within ±2 nm of the known maximum absorbance of the standard.

Quantitative Data Summary

Table 1: HPLC Pump Calibration Data (Hypothetical Example)

Set Flow Rate (mL/min)Measured Volume (mL)Time (min)Calculated Flow Rate (mL/min)Deviation (%)
1.0010.05101.005+0.5
2.0020.10102.010+0.5

Table 2: Detector Linearity for this compound (Hypothetical Example)

Concentration (µg/mL)Peak Area (mAUs) - Rep 1Peak Area (mAUs) - Rep 2Peak Area (mAU*s) - Rep 3Average Peak Area
11502151014981503
57515749075257510
1015030150501501015030
2537550376003750037550
5075100752007500075100
Correlation Coefficient (r²) 0.9998

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Brachynoside Heptaacetate dissolve Dissolve in Solvent weigh->dissolve ultrasonicate Ultrasonic Extraction dissolve->ultrasonicate filter Filter (0.45 µm) ultrasonicate->filter inject Inject into HPLC System filter->inject Prepared Sample separate Chromatographic Separation inject->separate detect UV/DAD Detection separate->detect integrate Peak Integration detect->integrate Chromatogram calibrate Calibration Curve Construction integrate->calibrate quantify Quantification calibrate->quantify

Caption: Experimental workflow for the quantitative analysis of this compound.

Troubleshooting_Logic start Inaccurate Results? check_cal Check Instrument Calibration start->check_cal Yes end Accurate Results start->end No check_prep Review Sample Preparation Protocol check_cal->check_prep Passes recalibrate Recalibrate Instrument check_cal->recalibrate Fails check_curve Evaluate Calibration Curve (r² ≥ 0.999) check_prep->check_curve Consistent standardize_prep Standardize Protocol check_prep->standardize_prep Inconsistent reprepare_standards Reprepare Standards & Re-run Curve check_curve->reprepare_standards Fails check_curve->end Passes recalibrate->end standardize_prep->end reprepare_standards->end

Caption: Troubleshooting logic for inaccurate quantitative results.

References

Technical Support Center: Acetylated Glycoside NMR Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of acetylated glycosides by Nuclear Magnetic Resonance (NMR) spectroscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the structural elucidation of these complex molecules.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ¹H NMR spectrum is overcrowded, especially between 3.5 and 5.5 ppm. How can I simplify it and begin my analysis?

A1: Signal overlap is the most common challenge in the ¹H NMR of glycosides. The ring protons (H-2 to H-6) often resonate in a narrow chemical shift range, leading to complex, overlapping multiplets that are difficult to interpret directly from the 1D spectrum.[1][2]

Troubleshooting Strategy:

  • Identify Key Reporter Signals: Start by locating the more isolated and diagnostic signals.

    • Anomeric Protons (H-1): These are typically found in the downfield region of the carbohydrate signals, from approximately 4.4 to 5.5 ppm.[1][3] They are the best starting point for assigning individual sugar residues.

    • Acetyl Methyl Protons: These appear as sharp singlets in the upfield region, usually around 1.9 to 2.2 ppm.[3][4] The number of these signals and their integration can confirm the number of acetyl groups.

  • Utilize 2D NMR: Two-dimensional NMR experiments are essential for resolving overlap by spreading the signals across a second frequency dimension.[5][6] The most common starting points are COSY and TOCSY.

  • Optimize Sample Conditions: Sometimes, changing the deuterated solvent (e.g., from CDCl₃ to Pyridine-d₅ or DMSO-d₆) can alter the chemical shifts of certain protons, improving signal dispersion.[7]

The following workflow illustrates a systematic approach to tackling a complex spectrum.

G start Start: Complex 1D ¹H NMR Spectrum find_reporters Identify Diagnostic Signals (Anomeric H-1: 4.4-5.5 ppm) (Acetyl CH₃: ~2.0 ppm) start->find_reporters cosy_tocsy Run ¹H-¹H COSY / TOCSY (Assign Protons within each Sugar Ring) find_reporters->cosy_tocsy Use H-1 as starting point hsqc Run ¹H-¹³C HSQC (Correlate Protons to Directly Attached Carbons) cosy_tocsy->hsqc Assign ¹³C shifts for each residue structure Assemble Data for Complete Structure Elucidation cosy_tocsy->structure hmbc Run ¹H-¹³C HMBC (Identify Glycosidic Linkages & Acetyl Positions) hsqc->hmbc Confirm assignments & find long-range correlations hsqc->structure noesy Run ¹H-¹H NOESY / ROESY (Determine Spatial Proximity & Stereochemistry) hmbc->noesy Correlate between residues hmbc->structure noesy->structure G start Locate Anomeric Proton (H-1) Signal (4.4-5.5 ppm) measure_j Measure Coupling Constant (³J H1,H2) from Multiplet start->measure_j large_j ³J ≈ 7-9 Hz (trans-diaxial) measure_j->large_j Value is... small_j ³J ≈ 2-4 Hz (eq-ax / eq-eq) measure_j->small_j large_j->small_j No beta Result: β-Anomer large_j->beta Yes alpha Result: α-Anomer small_j->alpha Yes

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Verbascoside and Brachynoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two naturally occurring phenylpropanoid glycosides: Verbascoside and Brachynoside. While Verbascoside has been extensively studied, data on Brachynoside and its derivatives, such as Brachynoside heptaacetate, is limited. This document summarizes the available quantitative data, outlines experimental protocols for key assays, and visualizes relevant signaling pathways to offer a comprehensive overview for research and drug development purposes.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data for the biological activities of Verbascoside. At present, specific quantitative data such as IC50 and MIC values for Brachynoside and its heptaacetate derivative are not widely reported in publicly accessible scientific literature.

Table 1: Anticancer Activity of Verbascoside

Cell LineActivity MetricValueReference
MCF-7 (Breast Cancer)IC50 (24h)0.127 µM[1][2][3]
IC50 (48h)0.2174 µM[1][2][3]
IC50 (72h)0.2828 µM[1][2][3]
MDA-MB-231 (Breast Cancer)IC50 (24h)0.1597 µM[1][2][3]
IC50 (48h)0.2584 µM[1][2][3]
IC50 (72h)0.2563 µM[1][2][3]

Table 2: Antioxidant Activity of Verbascoside

AssayActivity MetricValueReference
DPPH Radical ScavengingIC500.09 ± 0.03 µg/mL[4]
Hydrogen Peroxide (H2O2) ScavengingIC502.6 ± 0.36 µg/mL[4]

Table 3: Antimicrobial Activity of Verbascoside

MicroorganismActivity MetricValue (µg/mL)Reference
Staphylococcus aureusMIC1-4
Bacillus subtilisMICNot Reported
Enterococcus serolicidaMICNot Reported
Gram-negative bacteriaMICInactive
FungiMICInactive

Note: Data for Brachynoside and this compound in these categories are not currently available in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used to assess the biological activities of these compounds.

Anticancer Activity: Cytotoxicity Assay against MCF-7 Cells

This protocol outlines the determination of the cytotoxic effects of a compound on the MCF-7 breast cancer cell line.

  • Cell Culture: MCF-7 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates at a density of 5,000 cells/well. After 24 hours, the cells are treated with various concentrations of the test compound (e.g., Verbascoside at 0.1, 0.5, 1, 10, 25, 48, and 100 µM) for different time intervals (e.g., 24, 48, and 72 hours).[1][2][3]

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the CCK-8 kit.[1][2][3] The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.[1][2][3]

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common method to evaluate the free radical scavenging ability of a compound.

  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (B129727) or ethanol.

  • Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured spectrophotometrically at approximately 517 nm. The discoloration of the DPPH solution indicates the scavenging activity.

  • Calculation: The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[4]

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism without the compound) and a negative control (broth without microorganism) are included.

  • Incubation: The plate is incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes aids in understanding the mechanisms of action. The following diagrams were generated using the DOT language.

cluster_workflow General Experimental Workflow for Biological Activity Screening Compound Test Compound (Brachynoside or Verbascoside) Anticancer Anticancer Assay (e.g., Cytotoxicity) Compound->Anticancer Antioxidant Antioxidant Assay (e.g., DPPH) Compound->Antioxidant Antimicrobial Antimicrobial Assay (e.g., MIC) Compound->Antimicrobial Data Data Analysis (IC50, MIC) Anticancer->Data Antioxidant->Data Antimicrobial->Data

General experimental workflow for screening biological activities.

cluster_verbascoside Verbascoside Anti-inflammatory Signaling cluster_tak1 TAK1/JNK/AP-1 Pathway cluster_pkc PKC/HMGB1/RAGE/NF-κB Pathway Verbascoside Verbascoside TAK1 TAK1 Verbascoside->TAK1 inhibits PKC PKC Verbascoside->PKC inhibits JNK JNK TAK1->JNK AP1 AP-1 JNK->AP1 Inflammation1 Inflammation AP1->Inflammation1 HMGB1 HMGB1 PKC->HMGB1 RAGE RAGE HMGB1->RAGE NFkB NF-κB RAGE->NFkB Inflammation2 Inflammation NFkB->Inflammation2

References

Comparing the antioxidant capacity of Brachynoside heptaacetate with other phenylpropanoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant capacity of various phenylpropanoids, a class of natural compounds widely recognized for their health-promoting properties. While this report aims to contextualize the potential antioxidant activity of Brachynoside heptaacetate, a specific derivative, a literature search did not yield specific experimental data for this compound. Therefore, this guide presents data on a range of other relevant phenylpropanoids to serve as a comparative baseline for future research.

Phenylpropanoids are a diverse group of secondary metabolites synthesized by plants, playing a crucial role in defense against pathogens and environmental stressors.[1][2] Their antioxidant properties are of significant interest to the scientific community, with potential applications in the prevention and treatment of diseases associated with oxidative stress.[3] The antioxidant capacity of these compounds is typically evaluated using various in vitro assays that measure their ability to scavenge free radicals and reduce oxidizing agents.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of phenylpropanoids is commonly quantified using metrics such as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a specific oxidative process by 50%. A lower IC50 value indicates a higher antioxidant potency.[4] The following tables summarize the IC50 values for various phenylpropanoids and related phenolic compounds from different studies, as determined by the DPPH and ABTS radical scavenging assays.

Table 1: DPPH Radical Scavenging Activity of Selected Phenylpropanoids and Phenolic Compounds

CompoundIC50 (µM)Reference
Verbascoside58.1 ± 0.6[5]
Luteolin8.8 ± 0.1[6]
Catechin8.2 ± 0.2[6]
Ferulic Acid19.3 ± 0.4[6]
Caffeic Acid10.2 ± 0.2[6]
Gallic Acid6.2 ± 0.1[6]
Ascorbic Acid (Standard)284.9 ± 1.2[5]
BHT (Standard)202.35 µg/mL[4]

Table 2: ABTS Radical Scavenging Activity of Selected Phenylpropanoids and Phenolic Compounds

CompoundIC50 (µM)Reference
Luteolin4.8 ± 0.2[6]
Catechin4.1 ± 0.1[6]
Ferulic Acid8.7 ± 0.3[6]
Caffeic Acid5.1 ± 0.2[6]
Gallic Acid3.5 ± 0.1[6]
Trolox (Standard)Not specified[7]

Experimental Protocols

The following are detailed methodologies for the most common assays used to evaluate the antioxidant capacity of phenylpropanoids.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. The principle of this assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow. The degree of discoloration indicates the scavenging potential of the antioxidant compound.

Protocol:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).

  • Sample Preparation: The test compounds (e.g., this compound, other phenylpropanoids) are prepared in a series of concentrations.

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with varying concentrations of the test compound. A control is prepared with the solvent instead of the test compound.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.

Protocol:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Sample Preparation: The test compounds are prepared in various concentrations.

  • Reaction: A small volume of the test compound is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of ferric chloride (FeCl₃) in a specific ratio (e.g., 10:1:1, v/v/v).

  • Sample Preparation: The test compounds are prepared in a range of concentrations.

  • Reaction: The FRAP reagent is mixed with the test compound solution.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the colored product (ferrous-tripyridyltriazine complex) is measured at a wavelength of around 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change in the test sample with a standard curve prepared using a known antioxidant like ferrous sulfate (B86663) (FeSO₄) or Trolox.

Signaling Pathways and Experimental Workflow

The antioxidant activity of phenylpropanoids is intrinsically linked to their biosynthesis and their mechanism of action at a molecular level.

Phenylpropanoid_Biosynthesis_Pathway Shikimate_Pathway Shikimate Pathway Phenylalanine L-Phenylalanine Shikimate_Pathway->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid Hydroxycinnamoyl_CoA_Esters Hydroxycinnamoyl-CoA Esters p_Coumaric_Acid->Hydroxycinnamoyl_CoA_Esters 4CL Phenylpropanoid_Glycosides Phenylpropanoid Glycosides p_Coumaric_Acid->Phenylpropanoid_Glycosides Flavonoids Flavonoids Hydroxycinnamoyl_CoA_Esters->Flavonoids Lignans Lignans Hydroxycinnamoyl_CoA_Esters->Lignans Stilbenes Stilbenes Hydroxycinnamoyl_CoA_Esters->Stilbenes

Caption: Simplified Phenylpropanoid Biosynthesis Pathway.

The diagram above illustrates the general biosynthetic pathway of phenylpropanoids, starting from the shikimate pathway and leading to the formation of various classes of antioxidant compounds, including flavonoids, lignans, stilbenes, and phenylpropanoid glycosides. Key enzymes such as Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate-CoA Ligase (4CL) are involved in this pathway.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Test_Compound Test Compound (e.g., this compound) Mixing Mixing & Incubation Test_Compound->Mixing Reagent Radical/Oxidant Solution (DPPH, ABTS, FRAP) Reagent->Mixing Measurement Spectrophotometric Measurement Mixing->Measurement Calculation Calculation of % Inhibition & IC50 Measurement->Calculation

Caption: General Workflow for In Vitro Antioxidant Capacity Assays.

This flowchart outlines the typical experimental workflow for assessing the antioxidant capacity of a test compound using common in vitro assays. The process involves preparing the test compound and the reactive species, allowing them to react, and then measuring the outcome to quantify the antioxidant activity.

References

Navigating Immunoassay Specificity: A Comparative Guide to Brachynoside Heptaacetate Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity in immunoassays is paramount for ensuring data accuracy and reliability. This guide provides a comprehensive comparison of Brachynoside heptaacetate and its potential for cross-reactivity in immunoassays, supported by detailed experimental protocols and logical frameworks for assessing antibody specificity.

This compound, a phenylpropanoid glycoside isolated from Clerodendrum japonicum, belongs to a class of structurally diverse natural products. While specific immunoassay data for this compound is not extensively documented in publicly available literature, an understanding of its structural characteristics allows for an informed assessment of its potential cross-reactivity with other structurally related compounds. This guide will delve into the structural analogues of this compound, outline the principles of immunoassay cross-reactivity, and provide detailed experimental protocols for its evaluation.

Structural Comparison of this compound and Potential Cross-Reactants

The likelihood of cross-reactivity in an immunoassay is fundamentally linked to the structural similarity between the target analyte and other molecules present in the sample. Antibodies developed against a specific analyte may also recognize and bind to structurally related compounds, leading to inaccurate quantification. This compound shares a core phenylethanoid glycoside structure with several other natural products. The key to predicting potential cross-reactivity lies in comparing the immunogenic epitopes of these molecules.

Table 1: Structural Comparison of this compound and Related Phenylpropanoid Glycosides

CompoundCore StructureGlycosidic LinkagesAcyl/Other ModificationsPotential for Cross-Reactivity with this compound Antibody
This compound Phenylethanoid Specific glycosidic bonds Seven acetate (B1210297) groups Target Analyte
BrachynosidePhenylethanoidIdentical to this compoundNo acetate groupsHigh (due to identical core and glycosylation)
Acteoside (Verbascoside)PhenylethanoidDifferent glycosidic arrangementCaffeoyl and rhamnosyl groupsModerate to High (shared core, but different substitutions)
IsoacteosidePhenylethanoidIsomer of ActeosideCaffeoyl and rhamnosyl groupsModerate to High (shared core, isomeric differences)
Forsythoside APhenylethanoidDifferent glycosidic arrangementCaffeoyl and rhamnosyl groupsModerate (shared core, different substitutions)
SalidrosidePhenylethanoidSimpler glycosylationNo acyl groupsLow to Moderate (shared core, but simpler structure)

Understanding the Signaling Pathway of Cross-Reactivity in Immunoassays

The fundamental principle of a competitive immunoassay, a common format for small molecule detection, involves the competition between the analyte of interest and a labeled tracer for a limited number of antibody binding sites. Cross-reactivity occurs when other compounds, structurally similar to the analyte, also bind to the antibody, thereby displacing the labeled tracer and generating a false-positive signal.

G cluster_0 Immunoassay Well cluster_1 Sample Addition Antibody Antibody (Anti-Brachynoside heptaacetate) Tracer Labeled Tracer (e.g., Enzyme-conjugated this compound) Antibody->Tracer Binding Analyte This compound (Analyte) Analyte->Antibody Competitive Binding CrossReactant Structurally Similar Compound (e.g., Acteoside) CrossReactant->Antibody Cross-Reactivity

Caption: Competitive immunoassay showing analyte and cross-reactant binding.

Experimental Protocols for Assessing Cross-Reactivity

To quantitatively assess the cross-reactivity of an immunoassay for this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is the gold standard.

Protocol 1: Competitive ELISA for Cross-Reactivity Determination

Objective: To determine the percentage cross-reactivity of potential interfering compounds with the this compound antibody.

Materials:

  • Microtiter plates coated with anti-Brachynoside heptaacetate antibody

  • This compound standard solutions

  • Solutions of potential cross-reacting compounds (e.g., Acteoside, Isoacteoside) at various concentrations

  • Enzyme-conjugated this compound (tracer)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Plate reader

Procedure:

  • Standard Curve Preparation: Prepare a series of dilutions of the this compound standard to generate a standard curve.

  • Sample and Cross-Reactant Preparation: Prepare a series of dilutions for each potential cross-reacting compound.

  • Assay Procedure: a. Add standard solutions, samples, or potential cross-reactant solutions to the antibody-coated wells. b. Add the enzyme-conjugated this compound tracer to each well. c. Incubate the plate to allow for competitive binding. d. Wash the plate to remove unbound reagents. e. Add the substrate solution and incubate to allow for color development. f. Add the stop solution to terminate the reaction. g. Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: a. Plot the absorbance values against the concentration of the this compound standard to generate a standard curve. b. Determine the concentration of each cross-reactant dilution that causes a 50% reduction in the maximum signal (IC50). c. Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Table 2: Hypothetical Cross-Reactivity Data for a this compound Immunoassay

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound10100
Brachynoside1566.7
Acteoside5020
Isoacteoside6515.4
Forsythoside A1208.3
Salidroside>1000<1

Note: This data is hypothetical and for illustrative purposes only. Actual experimental data is required for accurate assessment.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of developing and validating an immunoassay for this compound with a focus on assessing its specificity.

G cluster_0 Assay Development cluster_1 Assay Validation cluster_2 Cross-Reactivity Assessment A1 Antibody Production (Anti-Brachynoside heptaacetate) A3 Assay Optimization (e.g., incubation times, concentrations) A1->A3 A2 Tracer Synthesis (Enzyme-conjugated this compound) A2->A3 B1 Standard Curve Generation A3->B1 B2 Cross-Reactivity Testing B1->B2 B4 Precision and Accuracy Assessment B1->B4 C1 Selection of Potential Cross-Reactants (Structural Analogues) B2->C1 B3 Matrix Effect Evaluation C2 IC50 Determination for Each Compound C1->C2 C3 Calculation of % Cross-Reactivity C2->C3

Unraveling the Antioxidant Potential: Brachynoside Heptaacetate in Focus

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a significant gap in the scientific literature regarding the antioxidant efficacy of a compound identified as "Brachynoside heptaacetate." Extensive searches for this specific chemical entity have not yielded any published studies detailing its antioxidant activity or comparing its performance against established synthetic antioxidants.

While the specific compound remains elusive in experimental databases, the root name "Brachynoside" and related phytochemicals have been associated with the Clerodendrum genus, a plant family known for its rich composition of bioactive molecules. Specifically, studies on Clerodendron brachyanthum have led to the isolation of various compounds, some of which possess antioxidant properties. However, data directly pertaining to "this compound" is not available.

This guide, therefore, serves to outline the established methodologies and frameworks used to compare novel natural compounds with synthetic antioxidants, which would be applicable should data on this compound become available.

Framework for Antioxidant Efficacy Comparison

A comprehensive comparison of a novel natural antioxidant like this compound with standard synthetic antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox would typically involve a battery of in vitro assays. The primary objective of these assays is to quantify the capacity of a compound to neutralize free radicals and inhibit oxidative processes.

Commonly Employed In Vitro Antioxidant Assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is one of the most common and straightforward methods to assess antioxidant activity. It measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change that can be measured spectrophotometrically.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method measures the ability of an antioxidant to scavenge the ABTS radical cation. It is applicable to both hydrophilic and lipophilic antioxidants.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The resulting ferrous iron forms a colored complex, and the intensity of the color is proportional to the antioxidant capacity.

  • Lipid Peroxidation Inhibition Assay: This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids, a critical process in cellular damage.

For a thorough evaluation, the results from these assays for this compound would be presented alongside those for BHT, BHA, and Trolox, typically as IC₅₀ values (the concentration of the antioxidant required to inhibit 50% of the radicals) or as equivalents to a standard antioxidant (e.g., Trolox Equivalent Antioxidant Capacity - TEAC).

Hypothetical Data Presentation

In the absence of real data for this compound, the following tables illustrate how such comparative data would be structured for clarity and ease of interpretation by researchers.

Table 1: Comparison of Radical Scavenging Activity (IC₅₀ µg/mL)

AntioxidantDPPH Radical Scavenging (IC₅₀)ABTS Radical Scavenging (IC₅₀)
This compoundData Not AvailableData Not Available
BHTTypical Literature ValueTypical Literature Value
BHATypical Literature ValueTypical Literature Value
TroloxTypical Literature ValueTypical Literature Value

Table 2: Ferric Reducing Antioxidant Power (FRAP) Assay

AntioxidantFRAP Value (µM Fe(II)/µg)
This compoundData Not Available
BHTTypical Literature Value
BHATypical Literature Value
TroloxTypical Literature Value

Experimental Protocols: A Methodological Blueprint

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are standardized methodologies for the key antioxidant assays mentioned.

DPPH Radical Scavenging Assay Protocol
  • Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727).

  • Reaction Mixture: In a 96-well plate, varying concentrations of the test compound (this compound) and standard antioxidants (BHT, BHA, Trolox) are added to the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value is then determined from a plot of inhibition percentage against the concentration of the antioxidant.

ABTS Radical Scavenging Assay Protocol
  • Reagent Preparation: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours. The ABTS radical solution is then diluted with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Different concentrations of the test compound and standards are added to the ABTS radical solution.

  • Incubation: The reaction mixture is incubated for 6 minutes at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition and IC₅₀ values are calculated as described for the DPPH assay.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions in biological systems and the flow of experimental procedures is essential for clear communication in scientific research.

Hypothetical Antioxidant Signaling Pathway

Should this compound be found to exert its antioxidant effects through cellular mechanisms, a diagram of the relevant signaling pathway, such as the Nrf2-Keap1 pathway (a key regulator of cellular antioxidant responses), would be constructed.

G cluster_0 Cytoplasm cluster_1 Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds Proteasome Proteasomal Degradation Nrf2->Proteasome Targeted for Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Cul3 Cul3-Rbx1 (E3 Ubiquitin Ligase) Keap1->Cul3 Associates with Cul3->Nrf2 Ubiquitinates Antioxidant Brachynoside heptaacetate Antioxidant->Keap1 Induces conformational change in Keap1 ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: Hypothetical activation of the Nrf2 antioxidant response pathway by this compound.

General Experimental Workflow for Antioxidant Screening

A standardized workflow ensures a systematic approach to evaluating the antioxidant potential of a novel compound.

G start Start: Novel Compound (this compound) prepare_samples Prepare Stock Solutions of Test Compound and Synthetic Antioxidants start->prepare_samples dpph DPPH Assay prepare_samples->dpph abts ABTS Assay prepare_samples->abts frap FRAP Assay prepare_samples->frap data_analysis Data Analysis: Calculate IC50 values and Compare Efficacy dpph->data_analysis abts->data_analysis frap->data_analysis conclusion Conclusion: Evaluate Comparative Antioxidant Efficacy data_analysis->conclusion

Caption: Standardized workflow for in vitro antioxidant activity screening.

Brachynoside Heptaacetate: A Comparative Analysis of In Vivo and In Vitro Effects

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of Brachynoside heptaacetate's biological activity. Currently, there is no publicly available experimental data detailing either the in vivo or in vitro effects of this compound.

This compound is identified as a heptaacetate derivative of Brachynoside, a natural glycoside isolated from plants of the Brachystegia genus.[1] The process of acetylation is often employed in medicinal chemistry to potentially enhance the solubility and bioavailability of a parent compound, thereby modifying its biological activity.[1] Chemical suppliers list this compound for research purposes, suggesting its potential application in biochemical and pharmacological studies to investigate its influence on various cellular processes, including enzyme inhibition and receptor binding.[1]

Despite its availability for research, a thorough search of scientific databases and publications has yielded no studies presenting specific data on the biological effects of this compound. Consequently, a comparison of its in vivo and in vitro activities cannot be constructed at this time. This includes a lack of information on:

  • Quantitative Efficacy and Potency: No data on metrics such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) are available.

  • Mechanism of Action: The signaling pathways or molecular targets through which this compound may exert its effects have not been elucidated.

  • Pharmacokinetic and Pharmacodynamic Properties: Information regarding the absorption, distribution, metabolism, and excretion (ADME) of the compound in vivo is absent.

  • Toxicological Profile: There are no reported studies on the safety and potential toxicity of this compound in any biological system.

Future Research Directions

The absence of data highlights a clear opportunity for future research. A logical experimental workflow to characterize the biological activity of this compound would involve a series of in vitro and subsequent in vivo studies.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Initial Screening Initial Screening Cellular Assays Cellular Assays Initial Screening->Cellular Assays Cytotoxicity, Proliferation Biochemical Assays Biochemical Assays Initial Screening->Biochemical Assays Enzyme Inhibition Mechanism of Action Studies Mechanism of Action Studies Target Identification Target Identification Mechanism of Action Studies->Target Identification Pathway Analysis Pathway Analysis Mechanism of Action Studies->Pathway Analysis Pharmacokinetic Studies Pharmacokinetic Studies ADME Profiling ADME Profiling Pharmacokinetic Studies->ADME Profiling Efficacy Studies Efficacy Studies Animal Models of Disease Animal Models of Disease Efficacy Studies->Animal Models of Disease Toxicology Studies Toxicology Studies Safety Assessment Safety Assessment Toxicology Studies->Safety Assessment In Vitro Evaluation In Vitro Evaluation In Vivo Evaluation In Vivo Evaluation In Vitro Evaluation->In Vivo Evaluation Promising Results

References

Comparative Analysis of Brachynoside Heptaacetate from Plant Sources: A Feasibility Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comparative study of a specific phytochemical from various plant sources is invaluable for optimizing isolation, ensuring purity, and understanding its therapeutic potential. This guide aimed to provide a comprehensive comparison of Brachynoside heptaacetate from different plant origins. However, a thorough investigation of available scientific literature reveals a significant lack of specific data required for a direct comparative analysis.

While Brachynoside and its acetylated form, this compound, have been identified in plants of the Clerodendrum genus, there is a notable absence of studies comparing their yield, purity, and biological activities when isolated from different species. This report outlines the available information and highlights the data gaps that currently prevent a full comparative guide.

Plant Sources of Brachynoside and this compound

Brachynoside, a glycoside, was first isolated from the leaves of Clerodendrum brachyanthum .[1] Its acetylated derivative, this compound, has been isolated from Clerodendrum japonicum . The chemical formula for this compound is C45H54O22.

The genus Clerodendrum is known to be a rich source of a variety of bioactive compounds, including diterpenoids, flavonoids, and phenylethanoid glycosides, which have been investigated for their pharmacological properties.[2][3][4][5]

Data Presentation: A Critical Lack of Comparative Data

A key requirement for a comparative guide is quantitative data on the yield and purity of the target compound from different sources. Unfortunately, the scientific literature does not currently contain studies that provide this information for Brachynoside or this compound.

Table 1: Comparative Yield and Purity of this compound

Plant SourcePart UsedYield (%)Purity (%)Analytical MethodReference
Clerodendrum brachyanthumLeavesData Not AvailableData Not AvailableData Not AvailableN/A
Clerodendrum japonicumNot SpecifiedData Not AvailableData Not AvailableData Not AvailableN/A

As indicated in the table, there is no published data on the percentage yield or purity levels of Brachynoside or this compound from either Clerodendrum brachyanthum or Clerodendrum japonicum.

Experimental Protocols: General Approaches but a Lack of Specificity

Detailed experimental protocols for the extraction, purification, and acetylation of Brachynoside are not explicitly available. However, based on general phytochemical investigation procedures for the Clerodendrum genus, a probable workflow can be inferred.

General Isolation and Purification Workflow

G cluster_extraction Extraction cluster_purification Purification cluster_acetylation Acetylation plant_material Plant Material (e.g., Leaves of Clerodendrum sp.) drying Drying and Powdering plant_material->drying extraction Solvent Extraction (e.g., Ethanol, Methanol) drying->extraction filtration Filtration and Concentration extraction->filtration fractionation Solvent-Solvent Partitioning filtration->fractionation chromatography Column Chromatography (e.g., Silica Gel, Sephadex) fractionation->chromatography hplc Preparative HPLC chromatography->hplc pure_brachynoside Isolated Brachynoside hplc->pure_brachynoside acetylation_reagents Acetylation Reaction (Acetic Anhydride, Pyridine) pure_brachynoside->acetylation_reagents purification_acetylated Purification of Acetylated Product acetylation_reagents->purification_acetylated brachynoside_heptaacetate This compound purification_acetylated->brachynoside_heptaacetate

References

A Comparative Guide to the Anti-inflammatory Effects of Novel Compounds: A Methodological Approach Using Brachynoside Heptaacetate as a Case Study

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

While specific experimental data on the anti-inflammatory properties of Brachynoside heptaacetate is not currently available in the public domain, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and compare its potential effects against a well-established non-steroidal anti-inflammatory drug (NSAID), Diclofenac. The following sections detail the experimental protocols, data presentation structures, and key signaling pathways involved in inflammation that would be essential for such a comparative study.

Comparative Analysis of Anti-inflammatory Activity

To evaluate the anti-inflammatory potential of a novel compound like this compound, its performance would be benchmarked against a standard drug such as Diclofenac across several key assays. The primary endpoints would include the inhibition of inflammatory mediators and enzymes.

Table 1: Comparative In Vitro Anti-inflammatory Effects of this compound and Diclofenac

AssayParameter MeasuredThis compound (IC₅₀)Diclofenac (IC₅₀)
Nitric Oxide (NO) Production Assay Inhibition of NO synthesis in LPS-stimulated RAW 264.7 macrophagesData to be determinedReference Value
Prostaglandin E2 (PGE2) Immunoassay Inhibition of PGE2 production in LPS-stimulated RAW 264.7 macrophagesData to be determinedReference Value
Cyclooxygenase (COX-1) Inhibition Assay Inhibition of COX-1 enzyme activityData to be determinedReference Value
Cyclooxygenase (COX-2) Inhibition Assay Inhibition of COX-2 enzyme activityData to be determinedReference Value
Protein Denaturation Inhibition Assay Inhibition of bovine serum albumin denaturationData to be determinedReference Value

IC₅₀ (half maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of the measured activity. Lower IC₅₀ values indicate greater potency.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard in vitro assays for assessing anti-inflammatory activity.[1][2]

Cell Culture and Treatment

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound or Diclofenac for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay

The production of nitric oxide is an indicator of inflammatory response.[3]

  • Principle: This assay measures the amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

  • Protocol:

    • After LPS stimulation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The mixture is incubated at room temperature for 10 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

    • A standard curve using sodium nitrite is generated to determine the concentration of nitrite in the samples.

Prostaglandin E2 (PGE2) Immunoassay
  • Principle: This assay quantifies the amount of PGE2, a key inflammatory mediator produced via the COX pathway, in the cell culture supernatant using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Protocol:

    • The cell culture supernatants are collected after LPS stimulation.

    • The concentration of PGE2 is determined using a commercial PGE2 ELISA kit according to the manufacturer's instructions.

    • The absorbance is measured, and the PGE2 concentration is calculated based on a standard curve.

Cyclooxygenase (COX) Inhibition Assay

This enzymatic assay determines the inhibitory effect of the test compounds on the two isoforms of the COX enzyme, COX-1 and COX-2.[4]

  • Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of a substrate into a colored product. The reduction in color intensity in the presence of the test compound indicates enzyme inhibition.

  • Protocol:

    • A commercial COX inhibitor screening assay kit is used.

    • The test compounds (this compound or Diclofenac) are incubated with purified COX-1 or COX-2 enzyme.

    • Arachidonic acid, the substrate, is added to initiate the reaction.

    • The absorbance is measured at the appropriate wavelength to determine the extent of inhibition.

Western Blot Analysis for iNOS, COX-2, and Signaling Proteins
  • Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in the inflammatory cascade, such as inducible nitric oxide synthase (iNOS), COX-2, and key proteins in the NF-κB and MAPK signaling pathways.

  • Protocol:

    • Cells are lysed, and total protein is extracted.

    • Protein concentration is determined using a BCA protein assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, p65 (NF-κB), IκBα, phosphorylated p38, ERK, and JNK.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for screening and confirming the anti-inflammatory effects of a novel compound.

G cluster_0 In Vitro Screening cluster_1 Evaluation of Inflammatory Markers cluster_2 Mechanism of Action A Compound Preparation (this compound) B Cell Culture (RAW 264.7 Macrophages) A->B C LPS-induced Inflammation B->C D Treatment with Compound C->D E Nitric Oxide (NO) Production Assay D->E Analysis F Prostaglandin E2 (PGE2) Immunoassay D->F Analysis G COX-1/COX-2 Inhibition Assay D->G Analysis H Protein Denaturation Inhibition Assay D->H Analysis I Western Blot Analysis (iNOS, COX-2) D->I Analysis J Signaling Pathway Analysis (NF-κB, MAPK) D->J Analysis J->I G cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS Nucleus->iNOS COX2 COX-2 Nucleus->COX2 NO NO iNOS->NO PGE2 PGE2 COX2->PGE2 AP1 AP-1 MAPK->AP1 activates AP1->Nucleus translocates to Compound Brachynoside heptaacetate Compound->IKK inhibits? Compound->NFkB inhibits translocation? Compound->MAPK inhibits?

References

Brachynoside Heptaacetate vs. Its Aglycone: A Comparative Bioactivity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the potential bioactivity of Brachynoside heptaacetate in comparison to its aglycone form, based on established structure-activity relationships of triterpenoid (B12794562) saponins (B1172615).

This guide provides a comparative overview of the expected bioactivity of this compound versus its aglycone. Due to the limited direct experimental data on this compound, this comparison is built upon the well-documented structure-activity relationships of analogous triterpenoid saponins. The information presented herein is intended to guide future research and experimental design in the exploration of Brachynoside derivatives for therapeutic applications.

Introduction to Brachynoside and its Derivatives

Brachynoside is a triterpenoid saponin, a class of naturally occurring glycosides known for a wide range of biological activities. Saponins consist of a lipid-soluble aglycone (the triterpenoid) and a water-soluble sugar moiety. The specific structure of both the aglycone and the attached sugar chains significantly influences the compound's bioactivity.

This compound is a derivative of Brachynoside where the hydroxyl groups on the sugar moiety and the aglycone are acetylated. This modification is expected to alter its physicochemical properties, such as lipophilicity, which in turn can impact its biological activity.

The aglycone form of Brachynoside is the triterpenoid core that remains after the removal of the sugar chain. The bioactivity of the aglycone is often different from that of the parent glycoside, as the sugar moiety can play a crucial role in receptor binding, cell membrane interactions, and overall pharmacokinetics.

Comparative Bioactivity: A Data-Driven Postulation

While direct comparative bioassay data for this compound and its aglycone is not currently available in the public domain, we can extrapolate potential differences in their biological activities based on extensive research on other triterpenoid saponins. The following table summarizes the anticipated effects of acetylation and deglycosylation on the bioactivity of Brachynoside.

FeatureBrachynoside (Parent Glycoside)This compoundBrachynoside AglyconeRationale/Supporting Evidence
Cytotoxicity ModeratePotentially IncreasedVariable, often lower than acetylated glycosideAcetylation of saponins has been reported to increase cytotoxic potency.[1] The sugar moiety and its acylation can be crucial for synergistic cytotoxicity.[2][3] The aglycone alone may have reduced activity compared to the full glycoside in some assays.
Lipophilicity ModerateHighHighAcetylation removes polar hydroxyl groups, increasing lipid solubility. The aglycone is inherently more lipophilic than the glycoside.
Cell Membrane Permeability ModeratePotentially IncreasedHighIncreased lipophilicity from acetylation may enhance the ability to cross cell membranes. Aglycones, being lipophilic, can also exhibit good membrane permeability.
Receptor Interaction Dependent on specific targetsPotentially AlteredPotentially AlteredThe sugar moiety and its conformation, which is affected by acetylation, often play a key role in specific receptor binding. The absence of the sugar chain in the aglycone will fundamentally change its interaction with many biological targets.
In Vivo Efficacy VariableUnknownOften low due to poor bioavailabilityWhile aglycones can be potent in vitro, their poor water solubility and rapid metabolism often limit their effectiveness in vivo. Glycosylation can sometimes improve pharmacokinetic properties.

Experimental Protocols: A Guide for In Vitro Assessment

To empirically determine the comparative bioactivity of this compound and its aglycone, a series of in vitro bioassays are recommended. A standard protocol for assessing cytotoxicity, a commonly evaluated activity for saponins, is the MTT assay.

MTT Assay for Cytotoxicity

Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound, Brachynoside aglycone (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and its aglycone in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Visualizing the Comparison: Structural and Workflow Diagrams

To better understand the molecular differences and a typical experimental approach, the following diagrams are provided.

cluster_0 Brachynoside cluster_1 This compound cluster_2 Brachynoside Aglycone Aglycone Triterpenoid Core Sugar Sugar Moiety (with OH groups) Aglycone->Sugar Glycosidic Bond Aglycone_Ac Triterpenoid Core Sugar_Ac Acetylated Sugar Moiety (with OAc groups) Aglycone_Ac->Sugar_Ac Glycosidic Bond Aglycone_Only Triterpenoid Core

Caption: Structural comparison of Brachynoside and its derivatives.

A Prepare Stock Solutions (this compound & Aglycone in DMSO) D Treat Cells with Serial Dilutions A->D B Seed Cancer Cells in 96-well Plate C Incubate for 24h B->C C->D E Incubate for 48-72h D->E F Add MTT Reagent E->F G Incubate for 4h F->G H Solubilize Formazan with DMSO G->H I Measure Absorbance at 570 nm H->I J Calculate IC50 Values I->J

Caption: Workflow for a comparative cytotoxicity assay (MTT).

Conclusion and Future Directions

Based on the established structure-activity relationships of triterpenoid saponins, it is hypothesized that This compound may exhibit enhanced cytotoxic activity in in vitro bioassays compared to its parent glycoside, Brachynoside, primarily due to increased lipophilicity and potentially altered cell membrane interactions. The bioactivity of the Brachynoside aglycone is expected to be distinct from both glycosylated forms, with its efficacy being highly dependent on the specific biological target and assay conditions.

It is imperative that these hypotheses are tested through direct experimental evaluation. Future research should focus on the synthesis of this compound and its aglycone, followed by a comprehensive panel of bioassays to elucidate their cytotoxic, anti-inflammatory, and other potential therapeutic activities. Such studies will provide the necessary empirical data to validate the postulations presented in this guide and will be instrumental in determining the potential of these compounds in drug discovery and development.

References

A Comparative Analysis of Acetylated Iridoid Glycosides in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical analysis and comparison of the experimental performance of various acetylated iridoid glycosides and related compounds, offering insights into their potential therapeutic applications. Due to the limited availability of direct experimental data for Brachynoside heptaacetate, this document focuses on structurally similar and functionally related iridoid glycosides, providing a valuable comparative context for researchers in the field.

Performance Comparison of Iridoid Glycosides

The following tables summarize the quantitative data from various preclinical studies on the biological activities of different iridoid glycosides.

Anti-inflammatory Activity
Compound/ExtractAssayTarget/MarkerResults (IC₅₀ or % Inhibition)Source
Iridoid Glycosides Fraction (from Folium syringae)DSS-induced colitis in ratsMPO activity, TNF-α, IL-8, COX-2Significant dose-dependent reduction[1][2]
Geniposidic acidTPA-induced mouse ear edemaEdema91.01% ± 3.87% inhibition[3]
AucubinTPA-induced mouse ear edemaEdema71.54% ± 5.43% inhibition[3]
H-LoganinCOX-1 Inhibition AssayCOX-1IC₅₀ = 3.55 mM[3]
H-GeniposideCOX-1 Inhibition AssayCOX-1IC₅₀ = 5.37 mM[3]
H-AucubinCOX-2 Inhibition AssayCOX-2IC₅₀ = 8.83 mM[3]
H-AucubinTNF-α Formation AssayTNF-αIC₅₀ = 11.2 mM[3]
Gomphandra mollis Iridoid Glycosides (Compounds 9, 10, 15)Not specifiedNot specifiedIC₅₀ values from 6.13 to 13.0 μM[4]
Patrinia heterophylla Iridoid (Compound 4)LPS-stimulated BV-2 cellsNitric Oxide (NO)IC₅₀ = 6.48 μM[5]
Wound Healing Activity
CompoundAssayCell LineResultsSource
Scropolioside A, Scrophuloside A(4), ScrovalentinosideIn vitro cell growth assayHuman dermal fibroblastsStimulation of fibroblast growth, highest at 0.78 µg/mL for Scrophuloside A(4) and Scrovalentinoside[6][7]
Neuroprotective Activity

A study on eight different iridoid components in a corticosterone-induced PC12 cell injury model yielded the following comparative findings:[8]

CompoundEffect on Cell ViabilityEffect on ApoptosisEffect on Intracellular ROS
Catalpol (CAT)IncreaseInhibitionReduction
Genipin (GE)IncreaseInhibitionReduction
Geniposide (GEN)IncreaseInhibitionReduction
Geniposidic acid (GPA)IncreaseInhibitionReduction
Aucubin (AU)Weaker IncreaseWeaker InhibitionWeaker Reduction
Ajugol (AJU)Weaker IncreaseWeaker InhibitionWeaker Reduction
Rehmannioside C (RC)Weaker IncreaseWeaker InhibitionWeaker Reduction
Rehmannioside D (RD)IncreaseInhibitionReduction

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for assessing the biological activity of iridoid glycosides.

Anti-inflammatory Assay: Inhibition of Nitric Oxide Production in LPS-stimulated Macrophages
  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test iridoid glycosides for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (excluding the negative control) to induce an inflammatory response and nitric oxide (NO) production.

  • Quantification of Nitric Oxide: After a 24-hour incubation period, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is determined from the dose-response curve.

Wound Healing Assay: In Vitro Fibroblast Proliferation
  • Cell Culture: Human dermal fibroblasts are cultured in an appropriate medium and conditions.

  • Seeding: Cells are seeded into 96-well plates at a specific density.

  • Treatment: After cell attachment, the medium is replaced with fresh medium containing various concentrations of the acylated iridoid glycosides. A control group receives the vehicle only.

  • Incubation: The cells are incubated for a defined period (e.g., 48-72 hours).

  • Proliferation Assessment: Cell proliferation is measured using a standard method such as the MTT assay, which determines mitochondrial activity as an indicator of cell viability and proliferation. The absorbance is read, and the results are expressed as a percentage of the control.

Signaling Pathways and Mechanisms of Action

Iridoid glycosides often exert their biological effects by modulating key intracellular signaling pathways. The anti-inflammatory activity of many of these compounds has been linked to the inhibition of the NF-κB and MAPK signaling cascades.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Many iridoid glycosides have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.[1][2][9]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB:e->NFkB:w NFkB_active Active NF-κB IkB->NFkB_active Degradation & Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_active->Genes Transcription Iridoids Iridoid Glycosides Iridoids->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by iridoid glycosides.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route involved in inflammation and other cellular processes. Some iridoids have been found to modulate this pathway, contributing to their anti-inflammatory and other biological effects.

MAPK_Pathway Stimulus Inflammatory Stimuli TAK1 TAK1 Stimulus->TAK1 MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs Activates MAPKs MAPKs (p38, JNK, ERK) MKKs->MAPKs Phosphorylates TranscriptionFactors Transcription Factors (AP-1, etc.) MAPKs->TranscriptionFactors Activates Inflammation Inflammatory Response TranscriptionFactors->Inflammation Leads to Iridoids Iridoid Glycosides Iridoids->MKKs Inhibits

Caption: Modulation of the MAPK signaling pathway by iridoid glycosides.

Conclusion

The experimental data presented in this guide highlight the significant therapeutic potential of acetylated iridoid glycosides and related compounds, particularly in the areas of anti-inflammatory, wound healing, and neuroprotective applications. While direct comparative data for this compound is not currently available in the public domain, the information compiled here on analogous compounds provides a strong foundation for researchers to design future studies, identify promising lead candidates, and elucidate the mechanisms of action for this important class of natural products. The consistent involvement of the NF-κB and MAPK signaling pathways suggests a common mechanistic basis for the observed anti-inflammatory effects, warranting further investigation.

References

A Proposed Framework for an Inter-Laboratory Comparison of Brachynoside Heptaacetate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Brachynoside heptaacetate, a complex glycoside, is of increasing interest to researchers in natural product chemistry and drug development. To ensure the reliability and comparability of analytical data across different research facilities, the establishment of a robust and validated analytical method is paramount. An inter-laboratory comparison (ILC) is a critical step in this validation process, serving to identify and mitigate potential biases in analytical procedures and assess the overall reproducibility of the method.

This guide presents a proposed framework for conducting an inter-laboratory comparison for the quantitative analysis of this compound. As no formal ILC for this specific compound appears in publicly available literature, this document outlines a standardized experimental protocol, presents a hypothetical dataset to illustrate data analysis, and provides detailed visualizations to guide researchers in establishing such a study.

I. Hypothetical Inter-Laboratory Comparison Data

To demonstrate the evaluation process of an ILC, the following table summarizes simulated quantitative data from five hypothetical participating laboratories. The study's objective was to determine the concentration of this compound in a standardized sample provided to all participants. Performance is evaluated using the Z-score, which indicates how many standard deviations an individual result is from the consensus mean.

Table 1: Simulated Results from a Hypothetical Inter-Laboratory Analysis of this compound

LaboratoryMeasured Concentration (µg/mL) - Replicate 1Measured Concentration (µg/mL) - Replicate 2Measured Concentration (µg/mL) - Replicate 3Mean Concentration (µg/mL)Standard Deviation (SD)Coefficient of Variation (%CV)Z-Score*
Lab A50.551.250.850.830.350.69%0.49
Lab B48.949.549.149.170.310.63%-1.33
Lab C51.852.552.052.100.360.69%1.89
Lab D49.950.249.749.930.250.50%-0.49
Lab E50.150.950.450.470.400.79%0.10
Consensus Mean 50.50
Standard Deviation for Proficiency 0.86

*Note: Z-scores are calculated based on the consensus mean of all laboratories and a target standard deviation for proficiency assessment. A Z-score between -2 and 2 is generally considered satisfactory.

II. Proposed Experimental Protocols

A standardized protocol is essential for a successful ILC. The following proposed method is based on common analytical techniques for steroid acetates and related compounds, primarily utilizing Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).[1][2][3]

A. Sample Preparation (Solid-Phase Extraction)

  • Objective: To extract this compound from a sample matrix and remove interfering substances.

  • Materials: Standardized this compound sample, Internal Standard (IS) solution (e.g., a stable isotope-labeled analogue), Methanol (B129727) (HPLC grade), Water (HPLC grade), Solid-Phase Extraction (SPE) C18 cartridges.

  • Procedure:

    • Accurately weigh 100 mg of the provided standardized sample into a 15 mL centrifuge tube.

    • Add 5 mL of methanol and vortex for 2 minutes to dissolve the sample.

    • Spike the solution with 50 µL of the Internal Standard solution.

    • Condition an SPE C18 cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the sample solution onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 40% methanol in water to remove polar impurities.

    • Elute the target analyte, this compound, with 5 mL of 90% methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase for UHPLC-MS/MS analysis.

B. UHPLC-MS/MS Analysis

  • Objective: To separate and quantify Brachynoside hentaacetate using UHPLC-MS/MS.

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both this compound and the Internal Standard must be determined and optimized prior to the study.

    • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

C. Quantification and Data Analysis

  • Calibration: Prepare a calibration curve using certified reference standards of Brachynoside hentaacetate at a minimum of five concentration levels.

  • Calculation: The concentration of this compound in the samples is determined by calculating the peak area ratio of the analyte to the Internal Standard and interpolating from the calibration curve.

  • Statistical Analysis: The organizing body collects results from all participating laboratories to calculate the consensus mean, standard deviation, and Z-scores for performance evaluation.

III. Visualized Workflows and Pathways

Experimental Workflow for Inter-Laboratory Comparison

The following diagram outlines the key steps in organizing and executing the proposed inter-laboratory comparison study.

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Laboratory Analysis cluster_data Phase 3: Data Compilation & Evaluation A Study Design & Protocol Development B Preparation of Homogenous Test Material A->B C Distribution of Samples & Protocols to Labs B->C D Lab 1 (Sample Prep & LC-MS/MS) C->D E Lab 2 (Sample Prep & LC-MS/MS) C->E F Lab 'n' (Sample Prep & LC-MS/MS) C->F G Submission of Results to Coordinator D->G E->G F->G H Statistical Analysis (Mean, SD, Z-Scores) G->H I Final Report Generation & Dissemination H->I G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR Brassinosteroid (Ligand) BRI1 BRI1 (Receptor) BR->BRI1 Binds BAK1 BAK1 (Co-Receptor) BRI1->BAK1 Activates BSU1 BSU1 (Phosphatase) BAK1->BSU1 Activates BIN2 BIN2 (Kinase) BSU1->BIN2 Inhibits BZR1_p BZR1-P (Inactive) BSU1->BZR1_p Dephosphorylates (Activates) BIN2->BZR1_p Phosphorylates (Inactivates) BZR1 BZR1 (Active) BZR1_p->BZR1 Gene Target Gene Expression (Growth & Development) BZR1->Gene Regulates

References

Brachynoside Heptaacetate: A Comparative Analysis of Its Potential Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 11, 2025

Introduction

Brachynoside heptaacetate is a phenylpropanoid glycoside isolated from Clerodendrum japonicum. As a member of this broad class of secondary plant metabolites, it holds potential for various biological activities. However, to date, the specific mechanism of action of this compound has not been elucidated in published scientific literature. This guide provides a comparative analysis of this compound against structurally similar and well-researched phenylpropanoid glycosides: Verbascoside, Forsythoside B, and Echinacoside. By examining their established mechanisms of action, we can infer the potential pathways through which this compound may exert its effects. This document is intended to serve as a valuable resource for researchers investigating new therapeutic agents, offering a foundational understanding and direction for future experimental work.

Structural Similarities and Potential Activities

Phenylpropanoid glycosides are characterized by a phenylethanoid moiety (like hydroxytyrosol) and a phenylpropanoid moiety (like caffeic acid) attached to a sugar core. This structural motif is shared by this compound and the comparator compounds. The primary differences often lie in the specific sugar residues and their linkages. The common polyphenolic nature of these compounds underpins their widely reported antioxidant and anti-inflammatory properties.

Comparative Mechanism of Action: Verbascoside, Forsythoside B, and Echinacoside

Extensive research has illuminated the pathways through which Verbascoside, Forsythoside B, and Echinacoside exert their biological effects, primarily centered around combating oxidative stress and inflammation.

Anti-Inflammatory Pathways

These compounds are known to modulate key inflammatory signaling cascades. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response.

  • Verbascoside has been shown to exert anti-inflammatory effects by increasing the activity of Tyrosine Phosphatase SHP-1.[1][2][3] This, in turn, down-regulates the TAK-1/JNK/AP-1 signaling pathway, leading to reduced expression of pro-inflammatory enzymes like COX-2 and iNOS.[1][2] Verbascoside also inhibits the PKC/HMGB1/RAGE/NF-κB pathway, mitigating high glucose-induced inflammation.[4][5]

  • Forsythoside B directly inhibits the activation of NF-κB by preventing the degradation of its inhibitory subunit, IκB.[6][7][8] This leads to a dose-dependent reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6][8][9]

  • Echinacoside also demonstrates anti-inflammatory properties through the inhibition of the NF-κB pathway, leading to decreased production of nitric oxide (NO) and other inflammatory mediators.[10][11][12]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus LPS LPS TLR4 TLR4 NFκB_nuc NF-κB Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFκB_nuc->Genes Induces Transcription AP1_nuc AP-1 AP1_nuc->Genes Induces Transcription NFκB NFκB NFκB->NFκB_nuc Translocation AP1 AP1 AP1->AP1_nuc Translocation

Antioxidant Mechanisms

The antioxidant activity of these phenylpropanoid glycosides is a key aspect of their therapeutic potential. They can act through direct radical scavenging and by modulating endogenous antioxidant systems.

  • Direct Radical Scavenging: Verbascoside, Forsythoside B, and Echinacoside are potent scavengers of free radicals, including reactive oxygen species (ROS). This activity is attributed to the presence of multiple hydroxyl groups on their aromatic rings, which can donate hydrogen atoms to neutralize radicals.

  • Modulation of Endogenous Antioxidant Enzymes: Echinacoside has been shown to upregulate the expression of antioxidant enzymes through the activation of the Nrf2-HO-1 signaling pathway.[11] This pathway is a master regulator of the cellular antioxidant response.

G ROS Reactive Oxygen Species (ROS) Compounds Verbascoside Forsythoside B Echinacoside Compounds->ROS Direct Scavenging Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes Induces Transcription AntioxidantEnzymes->ROS Neutralizes Echinacoside Echinacoside Echinacoside->Nrf2 Activates

Quantitative Data Comparison

CompoundAssayModelEffectConcentration/DoseReference
Verbascoside DPPH Radical ScavengingIn vitroIC50: 0.09 ± 0.03 µg/mL-
H2O2 ScavengingIn vitroIC50: 2.6 ± 0.36 µg/mL-
IL-6 and IL-1β ProductionHigh Glucose-Induced Gingival CellsInhibitionNot specified[4]
Forsythoside B TNF-α and IL-6 ProductionLPS-stimulated RAW264.7 cellsDose-dependent inhibitionNot specified[6][8]
NeuroprotectionCerebral Ischemia/Reperfusion in ratsSignificant>8 mg/kg[6]
Echinacoside NO Production InhibitionMacrophagesInhibitionNot specified[12]
NeuroprotectionH2O2-induced PC12 cellsProtectionNot specified

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare various concentrations of the test compound in a suitable solvent.

  • In a 96-well plate, add 50 µL of the test compound solution to 150 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a wavelength of approximately 517 nm using a microplate reader.

  • A control well contains the solvent and DPPH solution. A blank well contains the test compound and methanol.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.

Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Principle: The anti-inflammatory activity can be assessed by measuring the inhibition of NO production in macrophages (e.g., RAW 264.7 cells) stimulated with lipopolysaccharide (LPS). NO concentration is determined using the Griess reagent.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite (B80452) is prepared to quantify the amount of nitrite (a stable product of NO) in the supernatant.

  • The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.

Measurement of Pro-Inflammatory Cytokines (TNF-α, IL-6) by ELISA

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in cell culture supernatants.

Protocol:

  • Culture and treat cells as described in the NO production assay.

  • Collect the cell culture supernatant.

  • Use a commercial ELISA kit for the specific cytokine (e.g., TNF-α or IL-6) and follow the manufacturer's instructions.

  • Typically, the protocol involves coating a 96-well plate with a capture antibody, adding the supernatant samples and standards, followed by a detection antibody, an enzyme-conjugated secondary antibody, and a substrate that produces a measurable color change.

  • The absorbance is read at the appropriate wavelength, and the cytokine concentration is determined from the standard curve.

Inferred Mechanism of Action for this compound and Future Directions

Given the structural homology of this compound with Verbascoside, Forsythoside B, and Echinacoside, it is highly probable that its mechanism of action also involves the modulation of inflammatory and oxidative stress pathways.

Hypothesized Mechanism of Action:

  • Anti-Inflammatory: this compound likely inhibits the NF-κB signaling pathway, a common target for phenylpropanoid glycosides. This would lead to a reduction in the expression and release of pro-inflammatory mediators such as TNF-α, IL-6, COX-2, and iNOS. The exact point of intervention in the pathway (e.g., inhibition of IKK, activation of upstream phosphatases) would require experimental validation.

  • Antioxidant: It is expected to possess direct free radical scavenging activity due to its polyphenolic structure. Furthermore, it may enhance the endogenous antioxidant defense system, potentially through the activation of the Nrf2 pathway.

Future Experimental Workflow:

G Start Isolate/Synthesize This compound InVitro In Vitro Assays Start->InVitro Antioxidant Antioxidant Activity (DPPH, ABTS) InVitro->Antioxidant AntiInflammatory Anti-inflammatory Activity (NO, TNF-α, IL-6 in RAW 264.7) InVitro->AntiInflammatory PathwayAnalysis Signaling Pathway Analysis (Western Blot for NF-κB, Nrf2) AntiInflammatory->PathwayAnalysis InVivo In Vivo Models (e.g., Carrageenan-induced paw edema) PathwayAnalysis->InVivo Conclusion Elucidate Mechanism of Action InVivo->Conclusion

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently unavailable, a comparative analysis with structurally related phenylpropanoid glycosides provides a strong foundation for hypothesizing its biological activities. It is anticipated that this compound will exhibit both antioxidant and anti-inflammatory properties, primarily through the modulation of the NF-κB and Nrf2 signaling pathways. The experimental protocols and comparative data presented in this guide offer a clear roadmap for researchers to empirically validate these hypotheses and unlock the therapeutic potential of this natural compound.

References

Evaluating the Specificity of Brachynoside Heptaacetate's Biological Effects: A Comparative Analysis with Related Iridoid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

Brachynoside heptaacetate, an iridoid glycoside, belongs to a class of monoterpenoids known for a wide array of biological activities. Due to a lack of specific experimental data on this compound, this guide provides a comparative analysis of its potential biological effects against two well-researched, structurally related iridoid glycosides: Aucubin and Catalpol. This comparison aims to offer a framework for evaluating the potential specificity of this compound by examining the activities and mechanisms of its chemical relatives. The primary biological activities explored are anti-inflammatory and neuroprotective effects, which are prominent features of Aucubin and Catalpol.

Comparative Analysis of Biological Effects

The biological activities of iridoid glycosides are diverse, with significant anti-inflammatory and neuroprotective properties reported for Aucubin and Catalpol.[1][2] While direct quantitative data for this compound is not currently available in public literature, the data for Aucubin and Catalpol provide a benchmark for potential efficacy and specificity.

CompoundBiological EffectAssay SystemQuantitative Data (IC50/EC50)Reference
This compound Data not availableData not availableData not available
Aucubin Anti-inflammatoryIgE-induced TNF-α production in RBL-2H3 cellsIC50: 0.101 µg/mL[1]
Anti-inflammatoryIgE-induced IL-6 production in RBL-2H3 cellsIC50: 0.19 µg/mL[1]
CytotoxicityHuman cancer cell lines (A2780, A549, BGC-823, Bel-7402, HT-29)IC50: > 10 µM[1]
Catalpol NeuroprotectionAgainst H₂O₂-induced oxidative stress in primary cortical neuronsEffective concentrations: 12.5, 25, and 50 µM (no cytotoxicity observed up to 50 µM)[3][4]
Anti-inflammatoryAgainst LPS-induced inflammation in BV2 microgliaEffective concentrations: 1, 5, and 25 µM (no cytotoxicity observed up to 25 µM)[3][4]
CytotoxicityHCT116 cellsEffective concentrations for anti-proliferative effects: 25, 50, and 100 µg/ml[5]

Key Signaling Pathways

Aucubin and Catalpol exert their biological effects by modulating key intracellular signaling pathways. The specificity of a compound can be inferred from its primary targets within these cascades.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[6] Both Aucubin and Catalpol have been shown to inhibit this pathway, leading to a downstream reduction in pro-inflammatory mediators.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibition Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates IκBα_P p-IκBα IκBα->IκBα_P NF-κB NF-κB NF-κB_active Active NF-κB NF-κB->NF-κB_active IκBα_P->NF-κB releases Gene Transcription Gene Transcription NF-κB_active->Gene Transcription translocates to Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines Aucubin Aucubin Aucubin->IKK Catalpol Catalpol Catalpol->IKK

Caption: Inhibition of the NF-κB signaling pathway by Aucubin and Catalpol.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and growth.[7] Catalpol, in particular, has been shown to modulate this pathway, which is relevant to its neuroprotective and anti-cancer effects.[8]

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Modulation Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates p-Akt p-Akt (Active) Akt->p-Akt Downstream Effectors Downstream Effectors p-Akt->Downstream Effectors phosphorylates Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation Catalpol Catalpol Catalpol->Akt activates

Caption: Modulation of the PI3K/Akt signaling pathway by Catalpol.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the anti-inflammatory and neuroprotective effects of compounds like Aucubin and Catalpol.

Anti-inflammatory Activity Assay (In Vitro)

Objective: To determine the inhibitory effect of a test compound on the production of pro-inflammatory cytokines in cultured cells.

Cell Line: RAW 264.7 murine macrophages or RBL-2H3 rat basophilic leukemia cells.

Protocol:

  • Cell Culture: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., Aucubin, 0.001-1 µg/mL) for 1-2 hours.

  • Inflammatory Stimulation: Induce an inflammatory response by adding an inflammatory agent, such as Lipopolysaccharide (LPS) (1 µg/mL) or IgE, to the wells.

  • Incubation: Incubate the plate for 24 hours.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the test compound required to inhibit cytokine production by 50%.

Neuroprotective Activity Assay (In Vitro)

Objective: To assess the protective effect of a test compound against neuronal cell death induced by oxidative stress.

Cell Line: Primary cortical neurons or PC12 cells.

Protocol:

  • Cell Culture and Seeding: Culture and seed cells in a 96-well plate as described for the anti-inflammatory assay.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., Catalpol, 1-100 µM) for 24 hours.

  • Induction of Oxidative Stress: Expose the cells to an oxidative stress-inducing agent, such as hydrogen peroxide (H₂O₂; 100 µM), for 4-6 hours.

  • Cell Viability Assessment: Measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. An increase in viability in the presence of the test compound indicates a neuroprotective effect.

Conclusion

While direct experimental evidence for the biological specificity of this compound is currently lacking, a comparative analysis with the well-characterized iridoid glycosides, Aucubin and Catalpol, offers valuable insights. Both Aucubin and Catalpol demonstrate significant anti-inflammatory and neuroprotective effects, primarily through the modulation of the NF-κB and PI3K/Akt signaling pathways.

Future research should focus on direct experimental evaluation of this compound to determine its precise biological targets and therapeutic potential. The experimental protocols and comparative data presented in this guide provide a foundational framework for such investigations. Researchers are encouraged to employ these methodologies to elucidate the specific mechanisms of action of this compound and to compare its potency and specificity against other iridoid glycosides. This will be crucial in determining its potential as a novel therapeutic agent.

References

Benchmarking Brachynoside Heptaacetate: A Comparative Analysis of Its Potential Enzyme Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of drug discovery and development, the identification of novel enzyme inhibitors is a critical step toward addressing a multitude of therapeutic challenges. Brachynoside heptaacetate, a phenylpropanoid compound isolated from plants of the Clerodendrum genus, has emerged as a molecule of interest. While direct studies on the enzyme inhibitory profile of this compound are not yet available in the public domain, extensive research on the Clerodendrum genus provides a compelling basis for investigating its potential as an inhibitor of several key enzymes implicated in various disease pathways.

Extracts from various Clerodendrum species have demonstrated significant inhibitory activity against a range of enzymes, including those involved in carbohydrate metabolism (α-amylase and α-glucosidase), lipid digestion (pancreatic lipase), purine (B94841) metabolism (xanthine oxidase), blood pressure regulation (angiotensin-converting enzyme - ACE), neurotransmission (acetylcholinesterase - AChE and butyrylcholinesterase - BChE), and inflammation (lipoxygenase). Given that this compound is a constituent of this genus, it is plausible that it contributes to these observed biological activities.

This guide aims to provide a comparative framework for the potential enzyme inhibitory activities of this compound. By examining the established inhibitors of enzymes that are targeted by Clerodendrum extracts, we can establish a benchmark for future experimental evaluation of this promising natural product.

Potential Enzyme Targets and Established Inhibitors

Based on the documented bioactivities of Clerodendrum extracts, the following enzyme classes represent primary targets for investigating the inhibitory potential of this compound.

Table 1: Potential Enzyme Targets for this compound and Corresponding Known Inhibitors
Enzyme TargetTherapeutic AreaKnown Inhibitors
α-AmylaseDiabetesAcarbose, Miglitol, Voglibose
α-GlucosidaseDiabetesAcarbose, Miglitol, Voglibose
Pancreatic Lipase (B570770)ObesityOrlistat
Xanthine (B1682287) OxidaseGout, HyperuricemiaAllopurinol, Febuxostat
Angiotensin-Converting Enzyme (ACE)HypertensionCaptopril, Enalapril, Lisinopril
Acetylcholinesterase (AChE)Alzheimer's DiseaseDonepezil, Rivastigmine, Galantamine
LipoxygenaseInflammationZileuton, Meclofenamate

Experimental Protocols for Enzyme Inhibition Assays

To facilitate the direct comparison of this compound with known inhibitors, standardized and robust experimental protocols are essential. The following section outlines the general methodologies for assessing the inhibitory activity against the potential target enzymes.

α-Amylase Inhibition Assay

The inhibitory activity against α-amylase can be determined by measuring the reduction in the hydrolysis of a starch substrate.

  • Preparation of Reagents:

    • Porcine pancreatic α-amylase solution.

    • Starch solution (e.g., soluble starch from potato).

    • Dinitrosalicylic acid (DNS) color reagent.

    • Sodium phosphate (B84403) buffer (pH 6.9).

    • This compound and a known inhibitor (e.g., Acarbose) at various concentrations.

  • Assay Procedure:

    • Pre-incubate the enzyme with varying concentrations of this compound or the known inhibitor for a specified time at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the starch solution.

    • After a defined incubation period, stop the reaction by adding the DNS reagent.

    • Boil the mixture to allow for color development.

    • Measure the absorbance at a specific wavelength (e.g., 540 nm) to quantify the amount of reducing sugar produced.

    • Calculate the percentage of inhibition and determine the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity).

α-Glucosidase Inhibition Assay

This assay measures the inhibition of the hydrolysis of a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Preparation of Reagents:

    • α-Glucosidase from Saccharomyces cerevisiae.

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution.

    • Sodium phosphate buffer (pH 6.8).

    • This compound and a known inhibitor (e.g., Acarbose) at various concentrations.

    • Sodium carbonate solution to stop the reaction.

  • Assay Procedure:

    • Pre-incubate the enzyme with varying concentrations of this compound or the known inhibitor.

    • Add the pNPG substrate to start the reaction.

    • After incubation at a controlled temperature (e.g., 37°C), stop the reaction by adding sodium carbonate.

    • Measure the absorbance of the released p-nitrophenol at 405 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

Pancreatic Lipase Inhibition Assay

The inhibitory effect on pancreatic lipase can be assessed using a substrate like p-nitrophenyl palmitate (pNPP).

  • Preparation of Reagents:

    • Porcine pancreatic lipase solution.

    • p-Nitrophenyl palmitate (pNPP) solution.

    • Tris-HCl buffer (pH 8.0).

    • This compound and a known inhibitor (e.g., Orlistat) at various concentrations.

  • Assay Procedure:

    • Pre-incubate the enzyme with different concentrations of this compound or the known inhibitor.

    • Initiate the reaction by adding the pNPP substrate.

    • Monitor the increase in absorbance at 405 nm due to the release of p-nitrophenol.

    • Calculate the percentage of inhibition and the IC50 value.

Xanthine Oxidase Inhibition Assay

This assay is based on the measurement of uric acid formation from the substrate xanthine.

  • Preparation of Reagents:

    • Xanthine oxidase from bovine milk.

    • Xanthine solution.

    • Phosphate buffer (pH 7.5).

    • This compound and a known inhibitor (e.g., Allopurinol) at various concentrations.

  • Assay Procedure:

    • Pre-incubate the enzyme with varying concentrations of this compound or the known inhibitor.

    • Start the reaction by adding the xanthine substrate.

    • Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.

    • Calculate the percentage of inhibition and the IC50 value.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The ACE inhibitory activity can be determined using the substrate hippuryl-histidyl-leucine (B1329654) (HHL).

  • Preparation of Reagents:

    • ACE from rabbit lung.

    • Hippuryl-histidyl-leucine (HHL) solution.

    • Borate buffer (pH 8.3).

    • This compound and a known inhibitor (e.g., Captopril) at various concentrations.

    • o-Phthaldialdehyde (OPA) reagent for fluorescence detection.

  • Assay Procedure:

    • Pre-incubate the enzyme with different concentrations of this compound or the known inhibitor.

    • Add the HHL substrate to initiate the reaction.

    • Stop the reaction with HCl.

    • Measure the liberated hippuric acid, often by a colorimetric or fluorometric method after derivatization.

    • Calculate the percentage of inhibition and the IC50 value.

Cholinesterase Inhibition Assay

This assay is based on the Ellman's method, which measures the product of the enzymatic reaction.

  • Preparation of Reagents:

    • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE).

    • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate.

    • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) as Ellman's reagent.

    • Phosphate buffer (pH 8.0).

    • This compound and a known inhibitor (e.g., Donepezil) at various concentrations.

  • Assay Procedure:

    • Pre-incubate the enzyme with varying concentrations of this compound or the known inhibitor.

    • Add the substrate (ATCI or BTCI) and DTNB.

    • Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm.

    • Calculate the percentage of inhibition and the IC50 value.

Lipoxygenase Inhibition Assay

The inhibitory activity against lipoxygenase is determined by measuring the formation of conjugated dienes from a fatty acid substrate.

  • Preparation of Reagents:

    • Lipoxygenase from soybean.

    • Linoleic acid or arachidonic acid as substrate.

    • Borate buffer (pH 9.0).

    • This compound and a known inhibitor (e.g., Zileuton) at various concentrations.

  • Assay Procedure:

    • Pre-incubate the enzyme with different concentrations of this compound or the known inhibitor.

    • Initiate the reaction by adding the fatty acid substrate.

    • Monitor the increase in absorbance at 234 nm, corresponding to the formation of hydroperoxides.

    • Calculate the percentage of inhibition and the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

To provide a clear visual representation of the experimental processes and the underlying biological pathways, the following diagrams are provided in the DOT language for use with Graphviz.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Enzyme Solution Preincubation Pre-incubation: Enzyme + Inhibitor Enzyme->Preincubation Substrate Substrate Solution Reaction Reaction Initiation: + Substrate Substrate->Reaction Inhibitor This compound / Known Inhibitor Inhibitor->Preincubation Preincubation->Reaction Termination Reaction Termination Reaction->Termination Detection Signal Detection (e.g., Absorbance) Termination->Detection Calculation Calculate % Inhibition Detection->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: A generalized workflow for determining the in vitro enzyme inhibitory activity of a test compound.

Carbohydrate_Metabolism_Inhibition Starch Dietary Starch Amylase α-Amylase Starch->Amylase Oligosaccharides Oligosaccharides Glucosidase α-Glucosidase Oligosaccharides->Glucosidase Glucose Glucose Bloodstream Bloodstream Absorption Glucose->Bloodstream Amylase->Oligosaccharides Glucosidase->Glucose Inhibitor This compound (Potential Inhibitor) Inhibitor->Amylase Inhibition Inhibitor->Glucosidase Inhibition

Caption: Inhibition of carbohydrate-digesting enzymes to reduce glucose absorption.

Lipid_Metabolism_Inhibition Triglycerides Dietary Triglycerides Lipase Pancreatic Lipase Triglycerides->Lipase FattyAcids Fatty Acids & Monoglycerides Absorption Intestinal Absorption FattyAcids->Absorption Lipase->FattyAcids Inhibitor This compound (Potential Inhibitor) Inhibitor->Lipase Inhibition

Caption: Inhibition of pancreatic lipase to reduce fat absorption.

Conclusion and Future Directions

While the direct enzyme inhibitory activity of this compound remains to be experimentally validated, the significant and broad-spectrum inhibitory potential of extracts from its source genus, Clerodendrum, provides a strong rationale for its investigation. The comparative data from known inhibitors and the detailed experimental protocols outlined in this guide offer a robust framework for researchers to systematically evaluate this compound. Future studies should focus on performing the described in vitro enzyme inhibition assays to determine the specific targets and potency (IC50 values) of this compound. Such data will be invaluable for understanding its mechanism of action and for positioning it within the existing landscape of enzyme inhibitors for various therapeutic applications. The elucidation of its specific inhibitory profile will be a critical step in unlocking the full therapeutic potential of this natural product.

Safety Operating Guide

Proper Disposal Procedures for Brachynoside Heptaacetate

Author: BenchChem Technical Support Team. Date: December 2025

The following provides essential safety and logistical information for the proper disposal of Brachynoside heptaacetate, designed for researchers, scientists, and drug development professionals. This guidance is based on general principles of laboratory safety and chemical waste management.

Disclaimer: The Safety Data Sheet (SDS) for the specific this compound product in your possession is the primary source of safety and disposal information. Always consult the SDS and adhere to your institution's and local environmental regulations for chemical waste disposal.

Immediate Safety and Handling

Before handling this compound, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1] Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side-shields or goggles.[1]

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If handling fine powders or aerosols, or if ventilation is inadequate, a respirator may be necessary.[1]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate spill area. Alert colleagues and your laboratory's safety officer.

  • Containment: For liquid spills, use an absorbent material like Chemizorb® to contain the substance.[2] For solid spills, carefully sweep or scoop the material, avoiding dust generation.

  • Cleaning and Decontamination: Clean the affected area thoroughly.

  • Waste Disposal: Collect all contaminated materials (absorbent, PPE, cleaning materials) in a suitable, labeled container for hazardous waste disposal.

Step-by-Step Disposal Procedure

The disposal of this compound and its containers must be managed as chemical waste.

  • Waste Segregation: Do not mix this compound waste with other waste streams.[3] It should be collected in a dedicated, clearly labeled hazardous waste container.[4]

  • Container Management:

    • Use a container made of a material compatible with the chemical.[3][4]

    • The container must have a tightly fitting cap and be kept closed except when adding waste.[3][4]

    • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".[4]

  • Empty Container Disposal:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[4]

    • The rinsate from this process must be collected and disposed of as hazardous chemical waste.[4]

    • After triple-rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous lab waste, ensuring the original label is defaced or removed.[5]

  • Final Disposal:

    • Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials.

    • Arrange for pickup and disposal by your institution's licensed hazardous waste management contractor.[6] Do not dispose of this compound down the drain or in regular trash.[2][7]

Summary of Chemical and Hazard Data

PropertyInformation
Chemical Name This compound
Synonyms Brachyside heptaacetate[8]
Molecular Formula C45H54O22[8]
Molecular Weight 946.9 g/mol [8]
Physical State Solid (assumed, based on typical glycoside acetates)
Potential Hazards May be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.
Carcinogenicity Not classified as a carcinogen by IARC, NTP, or OSHA based on available data for similar compounds.[2]
First Aid: Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]
First Aid: Eye Contact Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing.[2]
First Aid: Ingestion Rinse mouth. If feeling unwell, call a poison center or doctor. Make victim drink water (two glasses at most).[2]
First Aid: Inhalation Move person into fresh air.[1]

Disposal Workflow

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe empty_container Empty Product Container start->empty_container segregate Segregate Waste into a Dedicated Container ppe->segregate spill Spill Occurs ppe->spill No spill_response Follow Spill Response Protocol: 1. Evacuate & Alert 2. Contain 3. Clean & Decontaminate ppe->spill_response Yes label_container Label Container: 'Hazardous Waste' 'this compound' segregate->label_container container_full Container Full? label_container->container_full collect_spill_waste Collect Contaminated Materials into Hazardous Waste Container spill_response->collect_spill_waste collect_spill_waste->segregate container_full->ppe No, continue use seal_store Securely Seal Container and Store in Designated Area container_full->seal_store Yes disposal_pickup Arrange for Disposal by Licensed Waste Contractor seal_store->disposal_pickup end End: Proper Disposal Complete disposal_pickup->end triple_rinse Triple-Rinse with Suitable Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container (Deface Label) triple_rinse->dispose_container collect_rinsate->segregate

References

Personal protective equipment for handling Brachynoside heptaacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Brachynoside heptaacetate. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on best practices for handling acetylated glycosides and other potentially hazardous laboratory chemicals.

Hazard Assessment

  • Skin and Eye Irritation: Similar compounds can cause irritation upon contact.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][2]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the required PPE for various stages of handling this compound.

Activity Required Personal Protective Equipment (PPE)
Weighing and Aliquoting (Solid Form) - Nitrile or Neoprene Gloves (double-gloving recommended)- Laboratory Coat or Chemical-Resistant Coveralls- ANSI-Approved Safety Goggles- N95 Respirator or higher
Solution Preparation and Handling - Nitrile or Neoprene Gloves- Laboratory Coat- ANSI-Approved Safety Goggles or Face Shield
Experimental Procedures - Nitrile or Neoprene Gloves- Laboratory Coat- ANSI-Approved Safety Goggles
Spill Cleanup - Chemical-Resistant Gloves (e.g., Butyl rubber)- Chemical-Resistant Coverall or Apron- ANSI-Approved Safety Goggles and Face Shield- Appropriate Respirator (based on spill size and ventilation)
Waste Disposal - Chemical-Resistant Gloves- Laboratory Coat- ANSI-Approved Safety Goggles
  • General Laboratory Attire: Always wear a long-sleeved lab coat, long pants, and fully enclosed footwear in the laboratory.[3]

  • Glove Selection: Chemical-resistant gloves are crucial. Nitrile gloves are a good initial choice, but for prolonged handling or in case of a spill, more robust gloves like neoprene or butyl rubber should be used.[4] Always check the glove manufacturer's compatibility chart.

  • Eye Protection: Safety glasses with side shields are the minimum requirement.[2] When there is a risk of splashing, safety goggles or a face shield should be worn.[4][5]

  • Respiratory Protection: Use of a certified N95 respirator or a higher level of respiratory protection is recommended when handling the solid compound to prevent inhalation of fine particles.[3][5] All work with the solid compound should be performed in a certified chemical fume hood or a glove box.

Operational Plan: Step-by-Step Handling Procedures

The following workflow outlines the safe handling of this compound from receipt to disposal.

Workflow for Handling this compound cluster_prep Preparation and Handling cluster_cleanup Post-Experiment Receipt Receipt and Storage Weighing Weighing and Aliquoting (in Fume Hood) Receipt->Weighing Wear Full PPE Solubilization Solubilization Weighing->Solubilization Transfer to sealed container Experiment Experimental Use Solubilization->Experiment Decontamination Decontamination of Work Surfaces Experiment->Decontamination Waste_Segregation Waste Segregation Experiment->Waste_Segregation Disposal Waste Disposal Decontamination->Disposal Waste_Segregation->Disposal

Workflow for Handling this compound

Experimental Protocols:

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.

    • The container should be clearly labeled with the compound name and any known hazards.

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of solid this compound inside a certified chemical fume hood or a glove box to minimize inhalation exposure.

    • Wear double gloves, a lab coat, safety goggles, and an N95 respirator.

    • Use a dedicated spatula and weighing paper. Clean all equipment thoroughly after use.

  • Solubilization:

    • Add the solvent to the solid compound slowly to avoid splashing.

    • If sonication is required, ensure the container is sealed.

    • Prepare solutions in the fume hood.

  • Experimental Use:

    • Handle all solutions of this compound with care, wearing appropriate PPE (lab coat, gloves, safety glasses).

    • Avoid direct contact with skin and eyes.

Spill and Emergency Procedures

In Case of Exposure:

Exposure Route First Aid Measures
Skin Contact Immediately remove contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes.[1][6] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][6] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.

Spill Cleanup:

  • Small Spills (Solid):

    • Wear appropriate PPE (double gloves, lab coat, goggles, N95 respirator).

    • Gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully scoop the material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable detergent and water.

  • Small Spills (Liquid):

    • Wear appropriate PPE (double gloves, lab coat, goggles).

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).

    • Collect the absorbent material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable detergent and water.

  • Large Spills:

    • Evacuate the area and prevent entry.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Provide them with as much information as possible about the spilled substance.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste Type Disposal Procedure
Solid this compound Collect in a clearly labeled, sealed, and puncture-proof container designated for solid chemical waste.
Solutions of this compound Collect in a clearly labeled, sealed, and leak-proof container designated for liquid chemical waste. Do not mix with other waste streams unless compatibility is confirmed.
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated, sealed container for solid hazardous waste.
Contaminated PPE (e.g., gloves, disposable lab coats) Place in a sealed bag and dispose of as solid hazardous waste.

Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.

  • Segregation: Do not mix this compound waste with other incompatible waste streams.

  • Storage: Store waste containers in a designated and secure satellite accumulation area until they are collected by your institution's EHS department.

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.[7] Never pour this compound solutions down the drain.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.